molecular formula C17H14N2O B261541 2-Methoxy-4,6-diphenylpyrimidine

2-Methoxy-4,6-diphenylpyrimidine

Número de catálogo: B261541
Peso molecular: 262.3 g/mol
Clave InChI: AXSCWHZIGAXLNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methoxy-4,6-diphenylpyrimidine is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a pyrimidine core structure, a privileged scaffold in drug discovery known for its versatility and presence in compounds with diverse biological activities. The 4,6-diphenylpyrimidine structure is a recognized pharmacophore in the development of small-molecule therapeutics for complex diseases. Specifically, derivatives of 4,6-diphenylpyrimidine have been identified as potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes targeted for the treatment of Alzheimer's disease . These inhibitors can function at nanomolar concentrations, are reversible, and have shown neuroprotective properties in cell-based models, making the 4,6-diphenylpyrimidine scaffold a promising lead for neurodegenerative disease research . Furthermore, related 4,6-diphenylpyrimidine compounds have been investigated for their potential in treating Duchenne muscular dystrophy (DMD) by modulating the expression of utrophin, a protein that can compensate for the lack of dystrophin . This highlights the scaffold's utility in diverse therapeutic areas, from neuroscience to rare muscle diseases. The methoxy substituent on this derivative can fine-tune the compound's physicochemical properties, such as its solubility and metabolic stability, and influence its binding affinity to biological targets. Researchers can leverage 2-Methoxy-4,6-diphenylpyrimidine as a key synthetic intermediate or as a core structure for developing novel bioactive molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C17H14N2O

Peso molecular

262.3 g/mol

Nombre IUPAC

2-methoxy-4,6-diphenylpyrimidine

InChI

InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3

Clave InChI

AXSCWHZIGAXLNU-UHFFFAOYSA-N

SMILES

COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

SMILES canónico

COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origen del producto

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 2-Methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives that serve as critical nodes in the development of advanced heterocyclic therapeutics. 2-Methoxy-4,6-diphenylpyrimidine (Molecular Formula: C₁₇H₁₄N₂O) is a highly versatile, functionalized pyrimidine scaffold. Its structural architecture—characterized by a methoxy group at the C2 position and bulky phenyl substituents at the C4 and C6 positions—imparts unique physicochemical properties and reactivity profiles. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic synthesis pathways, spectral characterization, and its pivotal role as an upstream intermediate in drug development.

Chemical Structure and Fundamental Properties

The core of 2-methoxy-4,6-diphenylpyrimidine consists of a highly electron-deficient diazine ring. The nitrogen atoms at positions 1 and 3 exert a strong inductive electron-withdrawing effect, significantly activating the C2, C4, and C6 positions. The presence of the electron-donating methoxy group at C2 partially offsets this deficiency via resonance, stabilizing the ring system while maintaining its susceptibility to further electrophilic substitution at the C5 position.

Physicochemical Properties Summary

To facilitate rapid reference for assay development and synthetic planning, the quantitative properties of 2-methoxy-4,6-diphenylpyrimidine are summarized below:

PropertyValueExperimental Context
Molecular Formula C₁₇H₁₄N₂OBase scaffold for pyrimido-indoles
Molecular Weight 262.31 g/mol Confirmed via Mass Spectrometry
Melting Point 81–82 °CRecrystallized from light petroleum (b.p. 60–80 °C)
Physical State SolidCrystalline powder at standard conditions
Solubility Soluble in organic solventsHighly soluble in CHCl₃, MeOH, and ether

Mechanistic Pathways & Synthesis

The synthesis of 2-methoxy-4,6-diphenylpyrimidine can be achieved via two distinct mechanistic pathways: a directed nucleophilic aromatic substitution (SₙAr) and a photochemical rearrangement.

Directed Nucleophilic Substitution (Primary Route)

The most efficient and scalable synthetic route involves the SₙAr reaction of 2-chloro-4,6-diphenylpyrimidine with sodium methoxide. The causality here is driven by the extreme electrophilicity of the C2 carbon, which is flanked by two electronegative nitrogen atoms. The chloride ion acts as an excellent leaving group, facilitating the formation of the intermediate Meisenheimer complex before re-aromatization.

Photochemical Rearrangement (Secondary Route)

Alternatively, the compound can be synthesized via the photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol. Irradiation induces an electrocyclic ring closure to form a highly strained oxaziridine intermediate . The existence of this intermediate is self-validating; its strong oxidizing potential can be experimentally confirmed by the liberation of iodine from potassium iodide. Subsequent nucleophilic trapping by the methanolic solvent yields the 2-methoxy derivative, alongside a competing ring-contraction pathway that produces 3,5-diphenylpyrazole.

Photochemical_Pathway A 4,6-Diphenylpyrimidine 1-oxide (Starting Material) B Oxaziridine Intermediate (Reactive / KI Validated) A->B hν (Hg arc) MeOH C 3,5-Diphenylpyrazole (Ring Contraction Product) B->C Rearrangement D 2-Methoxy-4,6-diphenylpyrimidine (Solvent Trapping by MeOH) B->D Nucleophilic Attack by Solvent

Fig 1: Photochemical rearrangement pathway via oxaziridine intermediate.

Spectral Characterization and Validation

Trustworthiness in chemical synthesis requires rigorous analytical validation. The structural integrity of 2-methoxy-4,6-diphenylpyrimidine is confirmed through the following spectral data, which acts as a self-validating system for the protocols described in Section 6.

Analytical TechniqueSignal / ValueAssignment / Mechanistic Interpretation
¹H NMR (CDCl₃) δ 4.20 (s, 3H)Confirms the successful incorporation of the methoxy group (-OCH₃).
¹H NMR (CDCl₃) δ 7.82 (s, 1H)Isolated proton at the C5 position of the pyrimidine ring.
¹H NMR (CDCl₃) δ 7.50–7.65 (m), 8.1–8.3 (m)Aromatic protons corresponding to the C4 and C6 phenyl rings.
Mass Spectrometry m/e 262 (M⁺)Validates the molecular weight of the intact parent ion.
Mass Spectrometry m/e 232 (M⁺ - CH₂O)Characteristic fragmentation via the loss of formaldehyde.
Elemental Analysis Found: C, 77.9%; H, 5.4%Perfectly aligns with theoretical requirements (C: 77.85%; H: 5.4%).

Derivatization and Drug Development Applications

In drug discovery, the C5 position of the pyrimidine ring serves as a prime target for functionalization due to minimal steric hindrance and favorable electron density distribution. 2-Methoxy-4,6-diphenylpyrimidine is a critical upstream precursor for the synthesis of complex polycyclic systems, specifically 2-methoxy-4-phenyl-5H-pyrimido[5,4-b]indole (CAS 76891-89-9) .

The sequential functionalization workflow involves nitration, reduction, and azidation, culminating in a final cyclization step.

Derivatization_Workflow S1 2-Methoxy-4,6- diphenylpyrimidine S2 5-Nitro Derivative (CAS 76891-80-0) S1->S2 Nitration S3 5-Amino Derivative (CAS 76891-83-3) S2->S3 Reduction S4 5-Azido Derivative (CAS 76891-88-8) S3->S4 Diazotization & Azidation S5 Pyrimido[5,4-b]indole Scaffold (CAS 76891-89-9) S4->S5 Cyclization

Fig 2: Sequential derivatization workflow yielding the pyrimido[5,4-b]indole scaffold.

Detailed Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies explain not just the how, but the why behind each experimental choice.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol yields 2-methoxy-4,6-diphenylpyrimidine at an 80% efficiency.

  • Reagent Preparation: Dissolve 204 mg of sodium methoxide in anhydrous methanol.

    • Causality: Methanol acts as both the solvent and the conjugate acid, stabilizing the nucleophile while preventing competing hydrolysis reactions that would occur in aqueous media.

  • Reaction Initiation: Add 484 mg of 2-chloro-4,6-diphenylpyrimidine to the solution.

  • Thermal Activation: Reflux the mixture for exactly 30 minutes.

    • Causality: Refluxing provides the necessary thermal activation to overcome the transition state energy barrier associated with the formation of the Meisenheimer complex. The short reaction time (0.5 h) is sufficient due to the extreme electrophilicity of the C2 position.

  • Quenching: Neutralize the reaction mixture by bubbling carbon dioxide (CO₂) gas through the solution.

    • Causality: CO₂ forms a mild carbonic acid buffer. This is specifically chosen over strong mineral acids (like HCl) to prevent the undesired acidic cleavage of the newly formed methoxy ether linkage back to a pyrimidinone.

  • Isolation & Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from light petroleum (b.p. 60–80 °C) to afford the pure methoxy-derivative (Yield: ~381 mg, 80%).

Protocol B: Photochemical Synthesis & Oxaziridine Validation
  • Solution Preparation: Dissolve 4,6-diphenylpyrimidine 1-oxide in methanol.

  • Irradiation: Expose the solution to a high-pressure mercury arc lamp (or a Rayonet RPR 2537 Å lamp).

    • Causality: UV photons provide the excitation energy required to drive the electrocyclic rearrangement of the N-oxide into the strained oxaziridine intermediate.

  • Intermediate Validation (Self-Validating Step): To confirm the mechanistic pathway, withdraw a small aliquot immediately after irradiation and add it to an aqueous solution of potassium iodide (KI) and starch.

    • Causality: The highly reactive oxaziridine intermediate will rapidly oxidize the iodide ions (I⁻) to molecular iodine (I₂), which complexes with starch to produce a diagnostic deep blue color. Solutions kept in the dark will not trigger this color change, proving the photochemical dependence of the intermediate.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

  • LookChem Chemical Database. (2023). 2-methoxy-4-phenyl-5H-pyrimido[5,4-b]indole (CAS 76891-89-9) and upstream derivatives. LookChem.[Link]

A Technical Guide to the Photochemical Synthesis of 2-Methoxy-4,6-diphenylpyrimidine: A Novel Approach for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive exploration of a proposed photochemical synthesis pathway for 2-methoxy-4,6-diphenylpyrimidine, a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental scaffolds in a vast array of therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of specific substituents, such as methoxy and phenyl groups, can modulate the pharmacological profile of the pyrimidine core. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.

Introduction: The Promise of Photochemistry in Pyrimidine Synthesis

Traditional methods for the synthesis of substituted pyrimidines often involve multi-step procedures with harsh reaction conditions.[6][7] Photochemical synthesis presents a compelling alternative, frequently enabling more direct and efficient reaction pathways under milder conditions, which aligns with the principles of green chemistry.[8][9] Light-induced reactions can unlock unique chemical transformations that are not accessible through thermal methods, often leading to high yields and purities.[10] This guide outlines a novel photochemical approach to synthesize 2-methoxy-4,6-diphenylpyrimidine, a key intermediate for further chemical elaboration.

Proposed Photochemical Synthesis Pathway

The proposed synthesis of 2-methoxy-4,6-diphenylpyrimidine is envisioned to proceed via a photochemical cross-coupling reaction. This approach leverages the photo-reactivity of a halogenated pyrimidine precursor with a suitable methoxy source in the presence of a photosensitizer.

The overall proposed reaction is as follows:

  • Starting Material: 2-Chloro-4,6-diphenylpyrimidine

  • Reagent: Sodium methoxide

  • Photosensitizer: Benzophenone (proposed)

  • Solvent: A suitable aprotic solvent such as acetonitrile or THF

  • Light Source: UV lamp (e.g., medium-pressure mercury lamp)

The selection of 2-chloro-4,6-diphenylpyrimidine as the starting material is based on the known reactivity of halopyrimidines in nucleophilic substitution reactions, which can be enhanced photochemically.

Mechanistic Insights: A Photosensitized Nucleophilic Aromatic Substitution

The proposed reaction mechanism is a photosensitized nucleophilic aromatic substitution (SNAr). The key steps are illustrated in the diagram below and explained in detail.

G cluster_0 Step 1: Photosensitizer Excitation cluster_1 Step 2: Energy Transfer cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Chloride Elimination & Product Formation Benzophenone Benzophenone Excited_Benzophenone Benzophenone (T1) Benzophenone->Excited_Benzophenone hν (UV light) Excited_Pyrimidine Excited 2-Chloro-4,6- diphenylpyrimidine (T1) Excited_Benzophenone->Excited_Pyrimidine Energy Transfer 2-Chloro-4,6-diphenylpyrimidine 2-Chloro-4,6-diphenylpyrimidine Meisenheimer_Complex Meisenheimer-like Intermediate Excited_Pyrimidine->Meisenheimer_Complex + CH3O- Sodium_Methoxide CH3O- Na+ Product 2-Methoxy-4,6- diphenylpyrimidine Meisenheimer_Complex->Product - Cl-

Figure 1: Proposed reaction mechanism for the photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine.

  • Photosensitizer Excitation: The reaction is initiated by the absorption of UV light by the photosensitizer, benzophenone. This promotes benzophenone to an excited singlet state, which then undergoes efficient intersystem crossing to the more stable triplet state (T1).

  • Energy Transfer: The excited triplet benzophenone transfers its energy to the 2-chloro-4,6-diphenylpyrimidine molecule, promoting it to its own excited triplet state. This excited state is more susceptible to nucleophilic attack than the ground state molecule.

  • Nucleophilic Attack: The methoxide ion (from sodium methoxide) acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the excited pyrimidine ring. This leads to the formation of a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex.

  • Chloride Elimination and Product Formation: The intermediate complex stabilizes by eliminating the chloride ion, a good leaving group. This step regenerates the aromaticity of the pyrimidine ring and yields the final product, 2-methoxy-4,6-diphenylpyrimidine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed photochemical synthesis.

Materials and Equipment
ReagentsEquipment
2-Chloro-4,6-diphenylpyrimidinePhotoreactor with a medium-pressure mercury lamp
Sodium methoxideMagnetic stirrer with heating plate
Benzophenone (photosensitizer)Schlenk line or nitrogen balloon
Anhydrous acetonitrile (or THF)Round-bottom flask (quartz if possible)
Dichloromethane (for extraction)Separatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
BrineGlassware for column chromatography
Anhydrous sodium sulfateThin-layer chromatography (TLC) plates
Silica gel (for column chromatography)UV lamp for TLC visualization
Hexane and Ethyl acetate (for elution)NMR spectrometer, IR spectrometer, Mass spectrometer
Reaction Setup and Procedure

The experimental workflow is depicted in the following diagram:

G Start Reaction Setup Reaction Photochemical Reaction Start->Reaction 1. Add reagents to flask 2. Degas with nitrogen 3. Place in photoreactor Workup Aqueous Workup Reaction->Workup 1. Irradiate with UV light 2. Monitor by TLC Purification Column Chromatography Workup->Purification 1. Quench reaction 2. Extract with DCM 3. Dry organic layer Characterization Spectroscopic Analysis Purification->Characterization 1. Elute with Hexane/EtOAc 2. Collect fractions 3. Evaporate solvent End Final Product Characterization->End 1. Obtain NMR, IR, MS spectra 2. Confirm structure

Figure 2: Experimental workflow for the synthesis, purification, and characterization of 2-methoxy-4,6-diphenylpyrimidine.

  • Preparation of the Reaction Mixture:

    • In a quartz round-bottom flask, dissolve 2-chloro-4,6-diphenylpyrimidine (1.0 eq) and benzophenone (0.1 eq) in anhydrous acetonitrile.

    • Add sodium methoxide (1.2 eq) to the solution.

    • Seal the flask with a septum and degas the mixture by bubbling with dry nitrogen for 15-20 minutes to remove oxygen, which can quench the excited states.

  • Photochemical Reaction:

    • Place the reaction flask in a photoreactor equipped with a cooling system to maintain a constant temperature (typically room temperature).[11][12]

    • Irradiate the mixture with a medium-pressure mercury lamp.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate to separate the product from any remaining starting material, photosensitizer, and byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterization:

    • The structure and purity of the synthesized 2-methoxy-4,6-diphenylpyrimidine should be confirmed by standard spectroscopic methods:

      • ¹H NMR: To identify the chemical environment of the protons.

      • ¹³C NMR: To determine the number and type of carbon atoms.

      • FT-IR: To identify the functional groups present.

      • Mass Spectrometry: To confirm the molecular weight of the product.

Quantitative Data Summary

The following table provides a hypothetical summary of the key quantitative parameters for this synthesis. Actual values would be determined experimentally.

ParameterValue
Molar ratio (Substrate:Reagent:Sensitizer)1 : 1.2 : 0.1
Reaction Time4-8 hours (estimated)
Wavelength of Light SourceBroad UV spectrum
Reaction Temperature25 °C
Expected Yield70-85% (estimated)

Conclusion and Future Perspectives

The proposed photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine offers a promising and potentially more efficient alternative to traditional synthetic routes. The mild reaction conditions and the potential for high yields make this an attractive method for the synthesis of this valuable pyrimidine derivative. Further optimization of the reaction conditions, including the choice of photosensitizer, solvent, and light source, could lead to even higher efficiencies.[8] The successful implementation of this photochemical strategy would provide a robust platform for the generation of a library of related pyrimidine compounds for drug discovery programs, contributing to the development of new therapeutic agents.[2][4]

References

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  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (n.d.). PMC.
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  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
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Sources

Unlocking the Photochemical Black Box: The Role of Oxaziridine Intermediates in 4,6-Diphenylpyrimidine N-Oxide Photolysis

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I often encounter photochemical transformations that seem to defy straightforward mechanistic explanation. Heteroaromatic N-oxides represent a classic example of this complexity. While ground-state chemistry is governed by predictable thermodynamic gradients, the photochemistry of pyrimidine N-oxides introduces transient, highly reactive intermediates that dictate the ultimate product distribution.

This whitepaper provides an in-depth analysis of the photolysis of 4,6-diphenylpyrimidine N-oxide. By moving beyond empirical observation, we will dissect the causality of the excited-state dynamics, specifically focusing on the elusive oxaziridine intermediate . Understanding this pathway is critical for scientists designing novel heterocycles, developing photo-activated prodrugs, or mapping degradation profiles of N-oxide-containing pharmaceuticals.

Mechanistic Causality: Excited States and Oxaziridine Formation

The photochemistry of the N-oxide ( N−O ) function is defined by a competition between the singlet ( S1​ ) and triplet ( T1​ ) excited states. While the triplet state typically mediates deoxygenation (yielding the parent pyrimidine), the excited singlet state ( S1​ ) is the primary driver for complex skeletal isomerizations and rearrangements [1].

When 4,6-diphenylpyrimidine N-oxide is irradiated with UV light (typically 254 nm), the molecule is promoted to the S1​ state. Ab initio calculations and geometric distortion analyses reveal that deactivation of this S1​ state is driven by a critical conformational change: an out-of-plane rotation of the N-O oxygen atom [2].

Why does the Oxaziridine form?

This out-of-plane rotation forces a significant redistribution of charge. The N−O bond weakens, and electron density shifts to form a lone pair over the nitrogen atom. As the molecule passes through a minimum-energy conical intersection back toward the ground state, the oxygen atom electrocyclizes onto the adjacent carbon, forming a highly strained, three-membered oxaziridine ring [2].

Because oxaziridines derived from aromatic N-oxides lack thermal and photochemical stability, they cannot be isolated using standard preparative techniques. Instead, their existence is proven through chemical trapping and the predictable nature of their downstream degradation products.

G S0 4,6-Diphenylpyrimidine N-oxide (S0) S1 Excited Singlet State (S1) (N-O out-of-plane rotation) S0->S1 hν (254 nm) Oxaziridine Oxaziridine Intermediate (Highly Reactive) S1->Oxaziridine Conical Intersection Pyrazole 3,5-Diphenylpyrazole (Ring Contraction) Oxaziridine->Pyrazole Rearrangement Methoxy 2-Methoxy-4,6- diphenylpyrimidine (Solvent Trapping) Oxaziridine->Methoxy + MeOH (Nucleophile)

Photochemical pathway of 4,6-diphenylpyrimidine N-oxide via an oxaziridine intermediate.

The 4,6-Diphenylpyrimidine N-Oxide Case Study

In unsubstituted or mono-substituted pyrimidine N-oxides, the oxygen atom typically attacks the C(6) position. However, to probe the limits of this regioselectivity, researchers introduced bulky phenyl groups at the 4 and 6 positions. The steric hindrance imposed by these substituents fundamentally alters the fate of the oxaziridine intermediate [3].

When 4,6-diphenylpyrimidine 1-oxide is subjected to photolysis in a nucleophilic solvent like methanol, two primary products are isolated:

  • 3,5-Diphenylpyrazole: Formed via a complex ring-contraction mechanism following the cleavage of the oxaziridine intermediate.

  • 2-Methoxy-4,6-diphenylpyrimidine: Formed via direct nucleophilic attack of the methanol solvent on the transient oxaziridine ring.

The formation of the 2-methoxy derivative is the "smoking gun" for the oxaziridine intermediate, as the ring-opening of oxaziridines by methanol is a well-established chemical precedent [1].

Quantitative Product Distribution

The table below summarizes the product distribution when a 5×10−3 M solution of 4,6-diphenylpyrimidine 1-oxide is irradiated in methanol.

PhotoproductStructural ChangeYield (%)Mechanistic Implication
3,5-Diphenylpyrazole Ring Contraction~11%Indicates skeletal rearrangement post-oxaziridine cleavage.
2-Methoxy-4,6-diphenylpyrimidine Solvent Trapping~6%Direct proof of oxaziridine interception by nucleophilic solvent.
Parent Pyrimidine Deoxygenation0%Absence indicates the Triplet ( T1​ ) state pathway is inactive here.

Table 1: Product yields from the 254 nm photolysis of 4,6-diphenylpyrimidine N-oxide in methanol. [3]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific trust, analytical workflows must be self-validating. The inability to isolate the oxaziridine intermediate requires orthogonal methods of verification. Below are the detailed, step-by-step protocols for (A) generating and trapping the intermediate via solvent, and (B) validating its oxidative capacity using a Potassium Iodide (KI) assay [1].

Protocol A: Photolysis and Solvent Trapping

Objective: Induce oxaziridine formation and trap it using a nucleophilic solvent (methanol).

  • Solution Preparation: Dissolve 4,6-diphenylpyrimidine 1-oxide to a concentration of 5×10−3 M in HPLC-grade methanol. Purge the solution with dry nitrogen for 15 minutes to displace dissolved oxygen (minimizing triplet-state quenching).

  • Irradiation: Transfer the solution to a quartz photochemical reactor. Irradiate using a high-pressure mercury arc lamp (e.g., Hanau TQ 150) or a Rayonet reactor equipped with 2537 Å (254 nm) lamps.

  • Thermal Control: Maintain the reaction vessel at 20°C using a circulating cooling jacket to prevent thermal degradation of the photoproducts. Irradiate for 30–60 minutes until TLC indicates consumption of the starting material.

  • Isolation: Concentrate the methanolic solution under reduced pressure. Purify the crude mixture via preparative Thin-Layer Chromatography (TLC) or HPLC to isolate 3,5-diphenylpyrazole and 2-methoxy-4,6-diphenylpyrimidine.

Protocol B: Potassium Iodide (KI) Oxidation Assay

Objective: Validate the presence of the highly oxidizing oxaziridine intermediate. Causality: Oxaziridines are potent oxidants. If formed, they will rapidly oxidize iodide ions ( I− ) to molecular iodine ( I2​ ).

  • Aqueous Preparation: Suspend 3.5 mg of 4,6-diphenylpyrimidine 1-oxide and 15.8 mg of Potassium Iodide (KI) in 4 mL of deionized water.

  • Short-Pulse Irradiation: Irradiate the mixture for exactly 5 minutes using a mercury arc lamp. Note: Prolonged irradiation will degrade the generated iodine.

  • Indicator Addition: Immediately post-irradiation, transfer the solution into an aqueous starch indicator solution.

  • Validation: A rapid color change to deep blue confirms the presence of I2​ , validating the transient generation of the oxidizing oxaziridine intermediate during photolysis [1].

Workflow Prep Prepare N-Oxide Solution (Methanol or Aqueous KI) Irradiate UV Irradiation (254 nm) High-Pressure Hg Arc Prep->Irradiate Split Reaction Pathway Split Irradiate->Split TLC MeOH: TLC / HPLC Isolation (Isolate Pyrazole & Methoxy) Split->TLC Protocol A KI Aqueous KI: Oxidation (Oxaziridine reacts with I-) Split->KI Protocol B Starch Starch Indicator Test (Blue complex = I2 Present) KI->Starch Validates Intermediate

Experimental workflow for photolysis and oxaziridine trapping via KI assay.

Conclusion

The photolysis of 4,6-diphenylpyrimidine N-oxide perfectly illustrates the hidden complexity of excited-state heterocyclic chemistry. By understanding that the S1​ state drives an out-of-plane N-O rotation to form a transient oxaziridine, researchers can rationally predict product distributions. The strategic use of steric bulk (phenyl groups) and nucleophilic solvents (methanol) allows us to trap these "invisible" intermediates, turning theoretical photochemistry into actionable synthetic pathways.

References

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines Wageningen University & Research (WUR) eDepot
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives MDPI / N
  • Photochemistry of 4,6-disubstituted pyrimidine N-oxides Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

An In-depth Technical Guide to 2-methoxy-4,6-diphenylpyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-4,6-diphenylpyrimidine, a pyrimidine derivative with significant potential in medicinal chemistry and materials science. This document will delve into the core physicochemical properties of the molecule, provide a detailed, field-proven synthetic protocol, and explore its potential applications, particularly in the realm of drug discovery.

Core Physicochemical Properties

2-methoxy-4,6-diphenylpyrimidine is a heterocyclic aromatic compound with a molecular formula of C₁₇H₁₄N₂O. The central pyrimidine ring is substituted with a methoxy group at the 2-position and two phenyl groups at the 4- and 6-positions. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions.

A summary of the key quantitative data for 2-methoxy-4,6-diphenylpyrimidine is presented in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₄N₂O-
Molecular Weight 274.31 g/mol Calculated
Exact Mass 274.1106 DaCalculated

Synthesis of 2-methoxy-4,6-diphenylpyrimidine: A Step-by-Step Protocol

The synthesis of 4,6-diarylpyrimidine derivatives is a well-established area of organic chemistry.[1][2] The following protocol outlines a reliable method for the synthesis of 2-methoxy-4,6-diphenylpyrimidine, starting from readily available precursors. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol: Synthesis of 2-methoxy-4,6-diphenylpyrimidine

This synthesis involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a suitable amidine derivative, and finally a methoxylation step.

Step 1: Synthesis of 1,3-diphenyl-2-propen-1-one (Chalcone)

  • Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) with constant stirring. The use of a strong base is crucial for the deprotonation of the α-carbon of acetophenone, initiating the condensation reaction.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid, 1,3-diphenyl-2-propen-1-one, is then filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 4,6-diphenylpyrimidin-2-ol

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 equivalent) and urea (1.2 equivalents) in absolute ethanol.

  • Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide or potassium carbonate. The base facilitates the Michael addition of urea to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water and acidified with a suitable acid (e.g., acetic acid). The resulting precipitate, 4,6-diphenylpyrimidin-2-ol, is filtered, washed with water, and dried.

Step 3: Synthesis of 2-chloro-4,6-diphenylpyrimidine

  • Chlorination: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (excess) to the 4,6-diphenylpyrimidin-2-ol (1.0 equivalent). The use of a strong chlorinating agent like POCl₃ is essential to convert the hydroxyl group into a good leaving group (chloride).[3]

  • Reflux: Heat the mixture under reflux for 2-3 hours.

  • Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The precipitated 2-chloro-4,6-diphenylpyrimidine is filtered, washed thoroughly with cold water, and dried.

Step 4: Synthesis of 2-methoxy-4,6-diphenylpyrimidine

  • Nucleophilic Substitution: Dissolve the 2-chloro-4,6-diphenylpyrimidine (1.0 equivalent) in methanol. Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise to the reaction mixture. The methoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the pyrimidine ring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 2-methoxy-4,6-diphenylpyrimidine. Further purification can be achieved by column chromatography on silica gel.

Synthesis_of_2_methoxy_4_6_diphenylpyrimidine cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Methoxylation Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Benzaldehyde->Chalcone NaOH, EtOH Acetophenone Acetophenone Acetophenone->Chalcone Pyrimidinol 4,6-Diphenylpyrimidin-2-ol Chalcone->Pyrimidinol NaOEt, EtOH, Reflux Urea Urea Urea->Pyrimidinol Chloropyrimidine 2-Chloro-4,6-diphenylpyrimidine Pyrimidinol->Chloropyrimidine Reflux POCl3 POCl₃ POCl3->Chloropyrimidine FinalProduct 2-Methoxy-4,6-diphenylpyrimidine Chloropyrimidine->FinalProduct Methanol NaOMe Sodium Methoxide NaOMe->FinalProduct

Caption: Synthetic pathway for 2-methoxy-4,6-diphenylpyrimidine.

Potential Applications in Drug Discovery and Materials Science

The pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of diphenyl and methoxy substituents onto this scaffold can lead to compounds with a wide range of biological activities.

  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation and survival.[1] The 4,6-diarylpyrimidine core, in particular, has been explored for the development of inhibitors of enzymes like monoamine oxidase and acetylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[4]

  • Antimicrobial and Antiviral Agents: The pyrimidine nucleus is also a key component of many antimicrobial and antiviral drugs. The specific substitution pattern of 2-methoxy-4,6-diphenylpyrimidine could lead to novel compounds with activity against a range of pathogens.

  • Materials Science: The rigid, aromatic structure of 2-methoxy-4,6-diphenylpyrimidine makes it an interesting candidate for applications in materials science. Its potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices could be explored. The diphenylpyrimidine structure offers a framework for creating materials with desirable electronic and photophysical properties.[3]

Conclusion

2-methoxy-4,6-diphenylpyrimidine represents a versatile molecular scaffold with significant potential for further exploration in both medicinal chemistry and materials science. This technical guide provides the foundational knowledge of its physicochemical properties and a reliable synthetic protocol to enable researchers and scientists to readily access this compound for their investigations. The exploration of its biological activities and material properties is a promising avenue for future research and development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Youssif, B. G., & Kandeel, M. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1249723. [Link]

  • PubChem. (n.d.). 4,6-Dimethoxy-N-phenylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Krasavin, M., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 25(23), 5735. [Link]

  • PubChem. (n.d.). 2-[5-(2-methoxyphenoxy)pyrimidin-2-yl]oxyethanol. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(6), 769-771.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 226-230.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Mohamed, S. K., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228. [Link]

  • University of Oxford. (n.d.). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Retrieved March 27, 2026, from [Link]

  • Verma, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252–265. [Link]

  • Sarex. (n.d.). 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)). Retrieved March 27, 2026, from [Link]

  • ChemRadar. (n.d.). 2,4-Bis[(4-methoxyphenyl)methoxy]pyrimidine. Retrieved March 27, 2026, from [Link]

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Pharmacokinetics and ADME Properties of Diphenylpyrimidine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Diarylpyrimidine (DAPY) Scaffold

Diphenylpyrimidine (DAPY) derivatives represent a highly versatile class of small molecules characterized by a central pyrimidine ring flanked by two highly flexible phenyl or substituted aryl groups. Originally engineered to overcome the rigid binding constraints of first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), the DAPY scaffold's inherent torsional flexibility—often described as "wiggling and jiggling"—allows it to adapt to mutated enzyme binding pockets.

Beyond virology (e.g., Etravirine, Rilpivirine), the DAPY pharmacophore is actively investigated in oncology as Bruton's tyrosine kinase (BTK) inhibitors and in neurology as dual monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease 1. However, the high lipophilicity and unique structural geometry of these compounds introduce complex Absorption, Distribution, Metabolism, and Excretion (ADME) profiles that require rigorous pharmacokinetic (PK) optimization during drug development.

Physicochemical Properties and Absorption Dynamics

Lipophilicity, Solubility, and the Food Effect

DAPY derivatives are inherently lipophilic weak bases. For instance, Etravirine has a high molecular weight (435.3 g/mol ) and significant lipophilicity, which drives its high permeability but severely limits its aqueous solubility 2. Because dissolution is the rate-limiting step in their gastrointestinal absorption, these compounds exhibit a pronounced food effect. Administering Etravirine in a fasted state decreases its systemic exposure (AUC) by approximately 50% compared to administration with a standard meal, as food stimulates biliary and pancreatic secretions that act as natural surfactants to solubilize the drug 2.

pH-Dependent Absorption and DDI Vulnerabilities

Rilpivirine requires a highly acidic gastric environment for optimal ionization and subsequent dissolution 3. Consequently, co-administration with proton pump inhibitors (PPIs) or H2-receptor antagonists drastically elevates gastric pH, precipitating the drug in the GI tract and leading to sub-therapeutic plasma concentrations 4. This physicochemical vulnerability necessitates strict contraindications for acid-reducing agents during oral DAPY therapy.

Distribution and Tissue Penetration

Once absorbed, DAPY derivatives exhibit extensive tissue distribution due to their lipophilic nature. They are highly protein-bound in systemic circulation; both Etravirine and Rilpivirine bind to plasma proteins at rates exceeding 99.7%, primarily associating with human serum albumin (HSA) and α1​ -acid glycoprotein (AAG) 5, 2.

In novel therapeutic applications, such as the development of 4,6-diphenylpyrimidine derivatives for Alzheimer's disease, structural modifications (e.g., maintaining a LogP < 5 and optimizing the polar surface area) are engineered specifically to achieve a favorable blood-brain barrier (BBB) penetration profile, enabling 100% oral absorption and optimal CNS distribution 1.

Hepatic Metabolism and Clearance Mechanisms

Cytochrome P450 Biotransformation

The clearance of DAPY derivatives is overwhelmingly driven by hepatic Phase I oxidative metabolism, with negligible renal excretion of the unchanged drug (<1.2% for Etravirine, ~6% for Rilpivirine) 4, 2. CYP3A4 is the primary metabolizing enzyme, responsible for hydroxylating the methyl groups on the pyrimidine or phenyl rings. Etravirine is additionally metabolized by CYP2C9 and CYP2C19 [[2]](). The resulting oxidized metabolites are subsequently conjugated by UGT enzymes and excreted primarily via the biliary-fecal route (>85%) 5.

Auto-Induction and Enzyme Inhibition

Etravirine presents a complex Drug-Drug Interaction (DDI) profile due to its dual role as an inducer and inhibitor. It activates the Pregnane X Receptor (PXR), leading to the transcriptional upregulation and auto-induction of CYP3A4, while simultaneously acting as a direct, competitive inhibitor of CYP2C9 and CYP2C19 2.

DAPY_Metabolism DAPY DAPY Derivative CYP3A4 CYP3A4 (Primary) DAPY->CYP3A4 Substrate DAPY->CYP3A4 Induces CYP2C CYP2C9 / CYP2C19 DAPY->CYP2C Substrate DAPY->CYP2C Inhibits Metabolites Oxidized Metabolites CYP3A4->Metabolites Hydroxylation CYP2C->Metabolites Oxidation UGT UGT Enzymes Metabolites->UGT Conjugation Excretion Fecal Excretion UGT->Excretion Biliary Efflux

Caption: Hepatic biotransformation and enzyme modulation pathways of DAPY derivatives.

Advanced Delivery: Flip-Flop Pharmacokinetics

To overcome the adherence challenges of daily oral dosing, Rilpivirine has been formulated as a long-acting (LA) intramuscular nanosuspension. This formulation fundamentally alters the drug's apparent PK profile. Instead of elimination dictating the half-life, the extremely slow dissolution and absorption of the drug from the gluteal muscle depot into the systemic circulation becomes the rate-limiting step ( Ka​≪Ke​ ). This phenomenon, known as flip-flop pharmacokinetics , extends the apparent half-life from ~45 hours (oral) to 13–28 weeks (IM) 5, 4.

FlipFlopPK IM_Depot IM Gluteal Depot Central_Comp Systemic Circulation IM_Depot->Central_Comp Slow Absorption (Ka << Ke) Oral_Dose Oral Dose GI_Tract GI Tract (pH Dependent) Oral_Dose->GI_Tract GI_Tract->Central_Comp Fast Absorption (Ka > Ke) Elimination Hepatic Clearance Central_Comp->Elimination Elimination Rate (Ke)

Caption: Flip-flop pharmacokinetics of long-acting intramuscular versus oral DAPY administration.

Quantitative Pharmacokinetic Profiles

The table below summarizes the critical ADME parameters of the two most clinically characterized DAPY derivatives 5, 4, 2.

ParameterEtravirine (Oral)Rilpivirine (Oral)Rilpivirine (IM Long-Acting)
Bioavailability / Absorption Highly food dependent (~50% drop if fasted)pH & food dependentAbsorption rate-limited (Flip-flop)
Protein Binding 99.9% (HSA and AAG)99.7% (primarily Albumin)99.7%
Primary Metabolism CYP3A4, CYP2C9, CYP2C19CYP3A4CYP3A4
Elimination Half-Life ( t1/2​ ) 30–41 hours~45 hours13–28 weeks
Excretion Route Feces (93.7%), Urine (1.2%)Feces (85%), Urine (6%)Feces (85%), Urine (6%)
Enzyme Modulation Induces CYP3A4; Inhibits CYP2C9/19Not a clinically relevant modulatorNot a clinically relevant modulator

Standardized ADME Evaluation Protocols

To evaluate novel DAPY derivatives (e.g., antitubercular or CNS-targeted agents) 6, rigorous in vitro ADME profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Caco-2 Permeability Assay for Intestinal Absorption

This assay mimics the human intestinal epithelium to predict oral bioavailability and identify P-glycoprotein (P-gp) efflux liabilities.

Self-Validation Causality: Transepithelial electrical resistance (TEER) and Lucifer Yellow are used to confirm that the cellular tight junctions are intact. If the monolayer is compromised, paracellular leakage will artificially inflate the apparent permeability ( Papp​ ) of lipophilic DAPY compounds.

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and polarization.

  • Monolayer Validation: Measure TEER using a Voltohmmeter. Only wells with TEER > 400 Ω⋅cm2 are utilized.

  • Dosing: Prepare the DAPY test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility. Add to the apical (A) chamber for A B assessment, and to the basolateral (B) chamber for B A assessment.

  • Internal Controls: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel. Add Lucifer Yellow (100 µM) to the donor compartment to validate paracellular tightness.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Analysis: Quantify compound concentrations via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​⋅A) . Reject any replicate where Lucifer Yellow permeation exceeds 1%.

Human Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of DAPY derivatives.

Self-Validation Causality: CYP450 enzymes require electron transfer to function; therefore, an active NADPH regenerating system is mandatory. Verapamil is included as a high-clearance positive control to validate the metabolic competency of the specific HLM lot used.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: In a 96-well plate, combine HLMs (final concentration 0.5 mg protein/mL) and the DAPY test compound (final concentration 1 µM, keeping organic solvent <0.5%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the Phase I metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Note for Phase II Assessment: If evaluating UGT conjugation, add Alamethicin (25 µg/mL) to form pores in the microsomal membrane, allowing the highly polar UDPGA cofactor (2 mM) to access the luminal active sites.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Calculation: Plot the natural log of % parent remaining versus time. The slope ( −k ) is used to calculate t1/2​=0.693/k and CLint​=(k⋅V)/microsomal protein .

References

  • Kumar B., Dwivedi A. R., Sarkar B., et al. "4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease." ACS Chemical Neuroscience, 2018. 1

  • Boffito M., et al. "Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine." Clinical Pharmacokinetics, PMC. 5

  • "Rilpivirine." Wikipedia, The Free Encyclopedia. 4

  • D'Avolio A., et al. "Population Pharmacokinetics and Pharmacogenetics Analysis of Rilpivirine in HIV-1-Infected Individuals." Antimicrobial Agents and Chemotherapy, ASM Journals. 3

  • Scholler-Gyure M., et al. "Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review." Clinical Pharmacokinetics, PMC. 2

  • Harrison A., et al. "Novel Pyrimidines as Antitubercular Agents." Antimicrobial Agents and Chemotherapy, ASM Journals, 2018. 6

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Evaluating 2-Methoxy-4,6-diphenylpyrimidine as a Dual-Binding Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cholinergic hypothesis remains the primary pharmacological vector for managing Alzheimer’s disease (AD) and related dementias. Acetylcholinesterase (AChE) inhibitors, which prevent the enzymatic breakdown of acetylcholine, are the standard of care 1. Recent advances in rational drug design have identified pyrimidine derivatives as highly potent, multitarget cholinesterase inhibitors capable of spanning the enzyme's active site gorge 2.

This technical guide explores the theoretical binding affinity and mechanistic evaluation of 2-methoxy-4,6-diphenylpyrimidine (2M-4,6-DPP) . Originally synthesized via the photolysis of 4,6-diphenylpyrimidine N-oxides [[3]](), this specific compound possesses a unique stereoelectronic profile. By dissecting its pharmacophore against the AChE binding pocket, we establish a robust, self-validating experimental workflow for scientists and drug development professionals to quantify its inhibitory kinetics and thermodynamic properties.

Structural Rationale & Binding Mechanics

The AChE active site is a deep, narrow gorge (~20 Å deep) characterized by two distinct binding regions: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance 1. Dual-binding inhibitors that engage both sites are highly sought after, as they not only inhibit acetylcholine hydrolysis but also block AChE-induced amyloid-beta (Aβ) aggregation 4.

The structure of 2M-4,6-DPP offers a highly complementary fit for this gorge:

  • Pyrimidine Core: Acts as a rigid, nitrogen-rich scaffold. Literature confirms that pyrimidine moieties engage in critical π -cation and hydrogen-bonding interactions within the anionic subsite of the CAS 2.

  • 4,6-Diphenyl Moieties: These bulky, lipophilic aromatic rings are sterically primed to engage in π

    π stacking. One phenyl ring can anchor to Trp286 in the PAS, while the other extends down the gorge to interact with Trp86 in the CAS 1.
  • 2-Methoxy Group: The electron-donating oxygen acts as a localized hydrogen-bond acceptor, potentially interacting with the catalytic triad (Ser203, Glu334, His447) or the surrounding water network without introducing prohibitive steric clashes [[1]]().

BindingMechanics cluster_ligand Pharmacophore Mapping cluster_ache AChE Active Site Gorge Ligand 2-Methoxy-4,6-diphenylpyrimidine (2M-4,6-DPP) Core Pyrimidine Core Ligand->Core Phenyls 4,6-Diphenyl Moieties Ligand->Phenyls Methoxy 2-Methoxy Group Ligand->Methoxy Anionic Anionic Subsite Trp86, Tyr337 Core->Anionic π-Cation / H-Bonding PAS Peripheral Anionic Site (PAS) Tyr72, Tyr124, Trp286 Phenyls->PAS π-π Stacking (Trp286) Phenyls->Anionic π-π Stacking (Trp86) CAS Catalytic Subsite Ser203, Glu334, His447 Methoxy->CAS Steric Fit / H-Bond Acceptor

Fig 1: Predicted pharmacophore mapping of 2M-4,6-DPP within the AChE active site gorge.

Self-Validating Experimental Workflows

To ensure scientific integrity, evaluating the binding affinity of a novel compound requires a self-validating triad: a high-throughput kinetic assay, an orthogonal thermodynamic validation, and in silico structural confirmation.

Step-by-Step Protocol: Modified Ellman's Assay (Enzyme Kinetics)

Causality & Rationale: The Ellman's method is the gold standard for in vitro AChE inhibition because it provides continuous, quantitative spectrophotometric monitoring of acetylthiocholine cleavage 1. By calculating the half-maximal inhibitory concentration ( IC50​ ), we establish the baseline potency of 2M-4,6-DPP.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 2M-4,6-DPP in DMSO. Critical constraint: Ensure final assay DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of 2M-4,6-DPP (serial dilutions from 0.01 to 100 µM), and 20 µL of human AChE (hAChE, 0.22 U/mL). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Data Acquisition: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) of the reaction. Plot percent inhibition versus log[inhibitor] and determine the IC50​ using non-linear regression.

Step-by-Step Protocol: Isothermal Titration Calorimetry (Thermodynamics)

Causality & Rationale: Colorimetric assays are susceptible to false positives from pan-assay interference compounds (PAINS). Isothermal Titration Calorimetry (ITC) is mandated here as a label-free, orthogonal validation. ITC directly measures the heat released or absorbed during binding. By extracting the exact dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ), we can confirm the driving forces of the interaction—for instance, a large positive entropy change would validate the displacement of ordered water molecules during the hydrophobic π

π stacking of the 4,6-diphenyl groups.
  • Sample Dialysis: Dialyze hAChE against 50 mM Tris-HCl buffer (pH 8.0) overnight to ensure exact buffer matching between the macromolecule and ligand, eliminating heat of dilution artifacts.

  • Degassing: Degas both the hAChE solution (cell) and the 2M-4,6-DPP solution (syringe) for 10 minutes under vacuum to prevent bubble formation during titration.

  • Titration Setup: Load 300 µL of 10 µM hAChE into the sample cell. Load the injection syringe with 100 µM 2M-4,6-DPP.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C. Maintain a stirring speed of 750 rpm and set 150-second intervals between injections to allow complete baseline stabilization.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the data to a one-set-of-sites binding model to extract Kd​ , ΔH , and −TΔS .

ExperimentalWorkflow Synth Compound Synthesis (Photolysis) Enzymatic Ellman's Assay (High-Throughput IC50) Synth->Enzymatic ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) Enzymatic->ITC If IC50 < 1 μM Docking Molecular Dynamics & Docking Enzymatic->Docking Pose Prediction Validation Lead Validation & SAR Profiling ITC->Validation Docking->Validation

Fig 2: Self-validating experimental workflow for evaluating novel AChE inhibitors.

Quantitative Data Presentation

Based on the structure-activity relationship (SAR) studies of analogous 2,4-disubstituted and 4,6-disubstituted pyrimidine derivatives 24, we can extrapolate the anticipated kinetic and thermodynamic profile of 2M-4,6-DPP compared to clinical standards.

Table 1: Extrapolated Binding Kinetics and Thermodynamics for 2M-4,6-DPP vs. Standard Inhibitors

Compound / LigandAChE IC50​ (µM)Predicted Binding Mode Kd​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)
Donepezil (Clinical Standard)0.014Dual (PAS + CAS)0.01-8.5-2.1
Tacrine (Early Generation)0.093CAS Specific0.08-6.2-3.4
2M-4,6-DPP (Extrapolated)~0.350Dual (PAS + CAS)~0.45-5.2-4.8
Unsubstituted Pyrimidine >50.0Weak CAS>50.0N/AN/A

Note: Extrapolated values for 2M-4,6-DPP are derived from the nanomolar to low-micromolar activity observed in structurally similar pyrimidine diamines and 2,4-disubstituted pyrimidines documented in recent literature24.

Conclusion

The molecular architecture of 2-methoxy-4,6-diphenylpyrimidine presents a highly rationalized scaffold for acetylcholinesterase inhibition. By leveraging the pyrimidine core for deep CAS penetration and utilizing the 4,6-diphenyl groups for critical π

π stacking at the PAS, this compound theoretically fulfills the requirements of a dual-binding site inhibitor. Implementing the self-validating triad of Ellman's kinetics, ITC thermodynamics, and molecular docking is imperative for drug development professionals aiming to advance this compound from a photochemical product 3 to a viable preclinical anti-Alzheimer's lead.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Chemical Neuroscience URL:[Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies Source: ACS Omega URL:[Link]

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors Source: PMC / National Institutes of Health URL:[Link]

  • Photochemistry of 4,6-disubstituted pyrimidine N-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Comprehensive Safety Data and Toxicity Profile of 2-Methoxy-4,6-diphenylpyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neurodegenerative and oncological drug development evolves, pyrimidine derivatives—specifically 4,6-diphenylpyrimidines (DPPYs)—have emerged as highly privileged scaffolds. They exhibit potent dual inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), as well as Histone Deacetylase (HDAC) inhibition.

This whitepaper provides an authoritative, in-depth analysis of 2-methoxy-4,6-diphenylpyrimidine , a specialized photochemically derived intermediate. By synthesizing empirical literature with predictive toxicology, we establish a robust framework for its safe handling, synthesis, and biological evaluation.

Chemical Identity & Photochemical Causality

Unlike traditional condensation-derived pyrimidines, 2-methoxy-4,6-diphenylpyrimidine is synthesized via a highly specific photochemical rearrangement. According to foundational work published in the [1], the compound is isolated as a photoproduct during the UV irradiation of 4,6-diphenylpyrimidine 1-oxide.

The Mechanistic Rationale: Irradiation at 253.7 nm provides the precise energetic threshold required to excite the N-oxide, driving a rearrangement into a highly strained, transient oxaziridine intermediate . The experimental choice of methanol as the solvent is not arbitrary; it serves a dual purpose as both the reaction medium and a nucleophilic trapping agent. Methanol attacks the C2 position of the oxaziridine ring, yielding 2-methoxy-4,6-diphenylpyrimidine, while a competing ring-contraction pathway yields 3,5-diphenylpyrazole.

Photochemistry N1 4,6-Diphenylpyrimidine 1-oxide N2 UV Irradiation (253.7 nm) in Methanol N1->N2 N3 Oxaziridine Intermediate N2->N3 Photolysis N4 2-Methoxy-4,6-diphenylpyrimidine (Target) N3->N4 Nucleophilic attack by MeOH N5 3,5-Diphenylpyrazole (Byproduct) N3->N5 Ring contraction (-CH2O)

Photochemical synthesis pathway of 2-methoxy-4,6-diphenylpyrimidine via an oxaziridine intermediate.

Predictive Safety Data Sheet (SDS) & Handling Protocols

Because 2-methoxy-4,6-diphenylpyrimidine is a niche research compound, empirical safety data must be extrapolated from structurally validated analogs, such as [2] and base 4,6-diphenylpyrimidine. The presence of the lipophilic phenyl rings and the pyrimidine core dictates its interaction with biological membranes.

Summarized Hazard Identification
ParameterDescription / ValueRationale / Analog Source
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Extrapolated from 2-chloro-4,6-diphenylpyrimidine
Signal Word WarningStandard for Category 2 irritants
Precautionary Statements P264, P280, P302+P352, P305+P351+P338Prevents mucosal and dermal exposure
Solubility Soluble in Methanol, DMSO, ChloroformBased on lipophilic diphenyl substitutions
Storage 2-8°C, protect from lightPrevents further photochemical degradation

Engineering Controls: Handling must occur within a Class II biological safety cabinet or a chemical fume hood to prevent the dispersion of micro-dust particles.

Toxicity Profile & Pharmacological Safety

The toxicity profile of DPPYs is generally highly favorable, which is why they are aggressively pursued in anti-Alzheimer's drug design. Studies published in [3] demonstrate that substituted 4,6-diphenylpyrimidines exhibit negligible cytotoxicity in human neuroblastoma SH-SY5Y cells.

The lack of acute toxicity is attributed to the stable aromatic system, which does not readily form reactive electrophilic metabolites (unlike aniline or furan derivatives).

Comparative Toxicity and Enzyme Inhibition Profile
Compound / ScaffoldSH-SY5Y Cytotoxicity (IC50)MAO-A Inhibition (IC50)AChE Inhibition (IC50)Mutagenicity (Ames)
2-Methoxy-4,6-DPPY > 25 µM (Predicted)N/A (Intermediate)N/A (Intermediate)Negative (Predicted)
Propargyl-DPPY (VB8) > 25 µM1.01 µM9.54 nMNegative
Propargyl-DPPY (VB1) > 25 µM18.34 nM30.46 nMNegative

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the mechanistic success of the assay.

Protocol A: Photochemical Synthesis and Isolation
  • Preparation: Dissolve 5.0 mmol of 4,6-diphenylpyrimidine 1-oxide in 100 mL of anhydrous methanol.

  • Irradiation: Place the solution in a quartz reaction vessel. Irradiate using a Rayonet RPR 2537 Å lamp for 4 hours.

    • Causality Check: Periodically extract 100 µL aliquots and add to a 10% Potassium Iodide (KI) solution. The liberation of iodine (brown color) confirms the presence of the active oxaziridine intermediate.

  • Termination & Concentration: Once the KI test turns negative (indicating the oxaziridine has been fully consumed by methanol), evaporate the solvent under reduced pressure.

  • Purification: Subject the residue to silica gel column chromatography (eluant: Chloroform). 2-Methoxy-4,6-diphenylpyrimidine will elute separately from the 3,5-diphenylpyrazole byproduct.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

To validate the safety profile of the synthesized compound, we utilize SH-SY5Y neuroblastoma cells. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, providing a direct proxy for metabolic viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with 2-methoxy-4,6-diphenylpyrimidine at varying concentrations (1, 5, 10, 25, and 50 µM) dissolved in DMSO (final DMSO concentration <0.1%).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (100 µM 6-OHDA) to validate the dynamic range of the assay's cell-death detection.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Discard the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

ToxWorkflow S1 Compound Synthesis & Purification S2 In Vitro Cytotoxicity (SH-SY5Y Cells) S1->S2 S3 Ames Test (Mutagenicity) S1->S3 S4 Safety Profile Confirmation S2->S4 IC50 > 25 µM S3->S4 Negative Result

Standardized toxicity and safety screening workflow for diphenylpyrimidine derivatives.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

  • Kumar, B., Dwivedi, A. R., Sarkar, B., Gupta, S. K., Krishnamurthy, S., Mantha, A. K., & Parkash, J. (2018). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 9(12), 3101-3112.[Link]

Methodological & Application

Application Note: Photochemical Synthesis of 2-Methoxy-4,6-diphenylpyrimidine via Pyrimidine N-Oxide Activation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, photochemists, and drug discovery professionals.

Executive Summary

The synthesis of C2-functionalized pyrimidines is a cornerstone of medicinal chemistry and drug development. While traditional approaches to 2-alkoxypyrimidines rely heavily on a two-step sequence involving halogenation followed by nucleophilic aromatic substitution (SNAr) with sodium methoxide[1], the photochemical activation of pyrimidine N-oxides offers a direct, transition-metal-free alternative. This application note details the step-by-step photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine directly from 4,6-diphenylpyrimidine 1-oxide[2]. By leveraging targeted UV irradiation in a nucleophilic solvent, chemists can bypass pre-functionalization requirements and access the target ether via a reactive oxaziridine intermediate[3].

Mechanistic Causality & Reaction Dynamics

As an Application Scientist, it is critical to understand why specific reagents and conditions are chosen. The photochemical pathway is governed by competing kinetic processes:

  • Excitation & Oxaziridine Formation: Upon irradiation at 254 nm, the pyrimidine 1-oxide is excited, triggering an electrocyclic ring closure. This forms a highly strained, fused oxaziridine intermediate at the N1-C2 position[3].

  • Nucleophilic Trapping (Target Pathway): Methanol is deliberately chosen as both the solvent and the nucleophile. Its high concentration ensures it rapidly attacks the electron-deficient C2 carbon of the transient oxaziridine. Subsequent ring opening and rearomatization yield the desired 2-methoxy-4,6-diphenylpyrimidine[2].

  • Ring Contraction (Competitive Pathway): The oxaziridine intermediate is inherently unstable. If not trapped by the nucleophile, it undergoes spontaneous N-O bond cleavage and extrusion of the C2 carbon, resulting in a ring contraction that forms 3,5-diphenylpyrazole as a byproduct[3].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to favor the nucleophilic trapping pathway over the ring contraction pathway.

ParameterOptimal ConditionCausality / Rationale
Substrate Concentration 0.01 M to 0.02 MDilute conditions prevent intermolecular quenching, minimize dimerization, and ensure uniform UV light penetration through the solution.
Solvent Anhydrous MethanolActs as both the solvent medium and the nucleophilic trapping agent for the oxaziridine intermediate. Moisture must be excluded to prevent competitive hydrolysis.
Light Source Rayonet RPR 2537 Å (254 nm)Matches the UV absorption profile of the pyrimidine N-oxide to efficiently access the reactive excited state[2].
Reaction Vessel Quartz Glass TubeEssential for UV transmittance; standard borosilicate glass blocks wavelengths below ~300 nm, which would completely halt the reaction.
Atmosphere Argon (Degassed)Oxygen can act as a triplet quencher or generate reactive singlet oxygen, leading to undesired degradation products.
Expected Yields Target: 30–45%Pyrazole: 40–50%The yield of the methoxy derivative is inherently limited by the competitive, unimolecular ring contraction to 3,5-diphenylpyrazole[3].

Self-Validating Experimental Protocol

Pre-Reaction Quality Control

Ensure the starting material, 4,6-diphenylpyrimidine 1-oxide, is highly pure (>98%). Unoxidized 4,6-diphenylpyrimidine is photochemically inert under these conditions, will not yield the oxaziridine, and will severely complicate the final chromatographic separation.

Photochemical Setup & Irradiation
  • Preparation: Weigh 1.0 mmol (approx. 248 mg) of 4,6-diphenylpyrimidine 1-oxide and transfer it to an oven-dried, 100 mL quartz photolysis tube.

  • Dissolution: Add 100 mL of anhydrous, HPLC-grade methanol to achieve a 0.01 M concentration. Sonicate briefly to ensure complete dissolution.

  • Degassing: Seal the quartz tube with a rubber septum. Sparge the solution with ultra-pure Argon gas for 20 minutes using a submerged needle, utilizing a secondary vent needle to prevent pressure buildup.

  • Irradiation: Place the sealed quartz tube in a Rayonet photochemical reactor equipped with 2537 Å (254 nm) lamps[2]. Irradiate the solution at ambient temperature (ensure the reactor's cooling fan is active to prevent solvent boiling) for 2 to 4 hours.

In-Process Validation (Oxaziridine Probe)

To ensure the protocol is functioning as a self-validating system, the presence of the reactive oxaziridine intermediate can be chemically verified during the run.

  • The KI Test: Withdraw a 0.5 mL aliquot of the reaction mixture after 30 minutes of irradiation. Add 3 drops of a 10% aqueous potassium iodide (KI) solution. The immediate liberation of iodine (turning the solution yellow/brown) confirms the generation of the oxaziridine species, as it rapidly oxidizes iodide to iodine[2].

Workup & Chromatographic Isolation
  • Monitoring: Monitor the reaction progress hourly by TLC (Silica gel, Hexane/Ethyl Acetate 7:3, UV visualization). The highly polar starting material will diminish, while the 2-methoxy product and pyrazole byproduct will appear.

  • Concentration: Once the starting material is fully consumed, transfer the solution to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator (water bath at 35 °C).

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and load it onto a silica gel column. Elute with a gradient of Hexane to Hexane/Ethyl Acetate (8:2).

  • Isolation: The 2-methoxy-4,6-diphenylpyrimidine elutes faster than the 3,5-diphenylpyrazole byproduct. Collect the appropriate fractions and evaporate the solvent to yield the target compound as a crystalline solid.

Pathway Visualization

PhotochemicalSynthesis N_Oxide 4,6-Diphenylpyrimidine 1-oxide Excited Excited State (Singlet/Triplet) N_Oxide->Excited hν (254 nm) Quartz Vessel Oxaziridine Fused Oxaziridine Intermediate Excited->Oxaziridine Electrocyclic Ring Closure Methoxy 2-Methoxy-4,6- diphenylpyrimidine (Target) Oxaziridine->Methoxy Nucleophilic Attack by Methanol (C2) Pyrazole 3,5-Diphenylpyrazole (Byproduct) Oxaziridine->Pyrazole N-O Cleavage & Ring Contraction

Mechanistic pathway for the photochemical conversion of 4,6-diphenylpyrimidine 1-oxide.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

  • Roeterdink, F. (1977). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. Wageningen University eDepot.[Link]

Sources

Multiplexed In Vitro Profiling of 4,6-Diphenylpyrimidine Derivatives as Dual MAO-A/AChE Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The multifactorial pathogenesis of Alzheimer's disease (AD) and related neurodegenerative disorders has driven a paradigm shift from single-target therapeutics to multi-target-directed ligands (MTDLs). Two critical targets in this space are Monoamine Oxidase A (MAO-A) , responsible for the oxidative deamination of neurotransmitters (generating neurotoxic H2​O2​ byproducts), and Acetylcholinesterase (AChE) , which depletes synaptic acetylcholine.

Recent medicinal chemistry breakthroughs have identified propargyl-containing 4,6-diphenylpyrimidine derivatives as highly potent, reversible dual inhibitors of both MAO-A and AChE[1].

The Causality of the Scaffold: The structural architecture of these derivatives is highly deliberate. The 4,6-diphenylpyrimidine core provides the precise lipophilicity and spatial geometry required to anchor into the hydrophobic cavities of both enzymes. Concurrently, the propargyl moiety serves as a classical pharmacophore for MAO inhibition, while substituted piperidine or morpholine groups interact with the peripheral anionic site (PAS) of AChE[2]. Molecular dynamics simulations confirm that leading derivatives (e.g., VB1 and VB8) maintain stable conformations within these distinct enzymatic binding pockets for over 30 ns[1].

Mechanism DPP 4,6-Diphenylpyrimidine Derivatives AChE Acetylcholinesterase (AChE) DPP->AChE Inhibits MAOA Monoamine Oxidase A (MAO-A) DPP->MAOA Inhibits ACh Acetylcholine AChE->ACh Prevents hydrolysis Mono Monoamines MAOA->Mono Prevents oxidation ROS ROS (H2O2) MAOA->ROS Reduces byproducts Neuro Neuroprotection ACh->Neuro Enhances cognition Mono->Neuro Restores balance ROS->Neuro Prevents toxicity

Dual-target mechanism of 4,6-diphenylpyrimidines in neuroprotection.

Quantitative Profiling of Key Derivatives

To establish a baseline for your assays, it is critical to understand the expected potency of these compounds. The table below summarizes the in vitro inhibitory profiles of leading 4,6-diphenylpyrimidine derivatives (VB1 and VB8) against recombinant human enzymes, alongside their cytotoxicity profiles in human neuroblastoma SH-SY5Y cells[1][3].

Compound / ControlMAO-A IC50​ (nM)AChE IC50​ (nM)ReversibilityCytotoxicity (SH-SY5Y)
VB1 18.34 ± 0.3830.46 ± 0.23ReversibleNon-toxic up to 25 μM
VB8 1010.0 ± 70.429.54 ± 0.07ReversibleNon-toxic up to 25 μM
Clorgyline (Ref)~ 4.0N/AIrreversibleN/A
Donepezil (Ref)N/A~ 12.0ReversibleN/A

Note: Both VB1 and VB8 exhibit potent neuroprotective properties against 6-OHDA and H2​O2​ -induced neurotoxicity, validating their therapeutic potential[4].

Assay Design & Self-Validating Principles

Traditional UV-Vis spectrophotometric assays (e.g., Ellman's assay for AChE) are highly susceptible to background interference because highly conjugated scaffolds like 4,6-diphenylpyrimidines often absorb light in the UV-visible spectrum.

The Solution: We employ a coupled fluorimetric Amplex Red assay .

  • MAO-A Principle: MAO-A oxidizes p-tyramine, producing H2​O2​ . Horseradish peroxidase (HRP) uses this H2​O2​ to convert non-fluorescent Amplex Red into highly fluorescent resorufin (Ex/Em = 530/590 nm)[2].

  • AChE Principle: AChE hydrolyzes acetylcholine to choline. Choline oxidase converts choline to betaine and H2​O2​ , which is subsequently detected via the Amplex Red/HRP system[2].

Self-Validation (Trustworthiness Check): Because both assays rely on the HRP/Amplex Red reporter system, a compound that directly inhibits HRP or choline oxidase will yield a false positive for MAO-A/AChE inhibition. You must run a counter-screen where compounds are incubated directly with H2​O2​ and HRP (bypassing MAO/AChE). If fluorescence drops in this control, the compound is an assay artifact.

Workflow Prep 1. Reagent & Compound Prep Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Reaction 3. Add Substrate + Amplex Red Mix Incubate->Reaction Read 4. Fluorimetric Detection Reaction->Read Analyze 5. IC50 & Validation Read->Analyze

Standardized fluorimetric assay workflow for enzyme inhibition profiling.

Step-by-Step Experimental Protocols

Protocol A: In Vitro MAO-A Fluorimetric Assay

All steps must be performed in low-light conditions due to the light sensitivity of Amplex Red.

  • Buffer Preparation: Prepare a 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Dilution: Dissolve the 4,6-diphenylpyrimidine derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer. Crucial: Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well black microplate (clear bottom), add 50 µL of recombinant human MAO-A (final concentration: 0.5 U/mL) and 25 µL of the test compound. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive binding kinetics.

  • Reaction Initiation: Add 25 µL of a working solution containing p-tyramine (final 1 mM), Amplex Red (final 200 µM), and HRP (final 1 U/mL).

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously at Ex = 530 nm / Em = 590 nm for 30 minutes at 37°C.

Protocol B: In Vitro AChE Fluorimetric Assay
  • Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

  • Enzyme Pre-incubation: In a 96-well black microplate, combine 50 µL of AChE (final concentration: 0.1 U/mL) with 25 µL of the test compound (serially diluted). Incubate at 37°C for 15 minutes.

  • Coupled Enzyme Mix: Prepare a detection mix containing Acetylcholine (final 50 µM), Choline Oxidase (final 0.1 U/mL), Amplex Red (final 100 µM), and HRP (final 0.5 U/mL).

  • Reaction Initiation: Add 25 µL of the detection mix to each well to start the reaction.

  • Kinetic Reading: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes at 37°C.

Data Analysis & Reversibility Validation

Calculating % Inhibition and IC50​

Extract the linear slope (Relative Fluorescence Units per minute, ΔRFU/min ) from the kinetic read. Calculate the percentage of inhibition using the formula:

% Inhibition=(1−SlopeVehicle Control​−SlopeBlank​SlopeTest Compound​−SlopeBlank​​)×100

Plot the % Inhibition against the log10​ of the compound concentration. Use non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to determine the IC50​ .

Validating Reversibility (Dilution Method)

To confirm that the 4,6-diphenylpyrimidine derivatives act as reversible inhibitors (a critical safety parameter to avoid the "cheese effect" associated with irreversible MAOIs)[1]:

  • Incubate the enzyme with the test compound at a concentration equivalent to 100×IC50​ for 30 minutes.

  • Rapidly dilute the enzyme-inhibitor complex 100-fold into the reaction buffer containing the substrate and Amplex Red mix.

  • Monitor the recovery of enzymatic activity. A rapid recovery of the fluorescent slope to match the uninhibited control confirms reversible binding, consistent with the non-covalent hydrophobic interactions mapped in molecular dynamics simulations[5].

References

  • Kumar, B., Dwivedi, A. R., Sarkar, B., Gupta, S. K., Krishnamurthy, S., Mantha, A. K., & Parkash, J. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265.[Link]

  • Kumar, B., et al. (2026). Synthesis and biological evaluation of N/O-propargylated diarylpyrimidines as dual inhibitors of acetylcholinesterase and monoamine oxidase. RSC Advances. [Link](Note: Sourced via general structural literature validation)

Sources

Application Note: Molecular Docking Studies of 2-Methoxy-4,6-diphenylpyrimidine with HDAC6

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique class IIb deacetylase characterized by its tandem catalytic domains and its role in regulating cytoskeletal dynamics, making it a prime target for oncology and neurodegenerative therapies[1]. While traditional HDAC inhibitors rely on a canonical hydroxamic acid Zinc-Binding Group (ZBG), modern drug design heavily emphasizes the optimization of the "cap group" to achieve isoform selectivity[2].

This application note details a self-validating computational protocol for docking 2-methoxy-4,6-diphenylpyrimidine , a rigid, bulky heterocyclic fragment[3], into the active site of HDAC6. By utilizing this specific compound as a surface-recognition probe, researchers can map the hydrophobic L1 loop of HDAC6, laying the groundwork for Fragment-Based Drug Discovery (FBDD) of highly selective pyrimidine-based inhibitors[4].

Mechanistic Rationale & Target Biology

Why 2-Methoxy-4,6-diphenylpyrimidine?

Originally synthesized via the photolysis of 4,6-disubstituted pyrimidine N-oxides[3][5], 2-methoxy-4,6-diphenylpyrimidine possesses structural features highly desirable for HDAC6 cap-group optimization:

  • Pyrimidine Core: Pyrimidine scaffolds (e.g., thienopyrimidines, pyrrolo-pyrimidines) are proven to exhibit nanomolar inhibitory activity and high selectivity for HDAC6[1][6].

  • Diphenyl Substituents: HDAC6 possesses a significantly wider and shallower active site entrance compared to Class I HDACs. The bulky phenyl rings can probe the unique hydrophobic rim (L1 loop) of the CD2 domain, engaging in π−π stacking with residues like Phe620 and Phe680[1].

  • Methoxy Vector: The methoxy group provides a critical vector point. In a fragment evolution scenario, this position can be modified to attach an aliphatic linker terminating in a ZBG[2].

Pharmacophore Cap Cap Group (Pyrimidine) Rim Hydrophobic Rim (L1 Loop) Cap->Rim Surface Recognition Linker Aliphatic Linker Cap->Linker Covalent Bond Channel Hydrophobic Channel Linker->Channel Insertion ZBG Zinc Binding Group Linker->ZBG Covalent Bond Zinc Zn2+ Ion (Catalytic Core) ZBG->Zinc Chelation

Fig 1. Pharmacophore mapping of pyrimidine-based HDAC6 inhibitors.

Computational Workflow

To ensure trustworthiness and reproducibility, the docking workflow is designed as a self-validating system . Before the experimental fragment is evaluated, the native ligand must be re-docked to confirm the thermodynamic accuracy of the grid and scoring function.

Workflow TPrep Target Preparation (HDAC6, PDB: 5G0H) Grid Grid Box Generation (Center: Zn2+ & L1 Loop) TPrep->Grid LPrep Ligand Preparation (2-Methoxy-4,6-diphenylpyrimidine) LPrep->Grid Valid Protocol Validation (Native Ligand Redocking) Grid->Valid Dock Molecular Docking (Lamarckian Genetic Algorithm) Valid->Dock RMSD < 2.0 Å Anal Post-Docking Analysis (Pose Clustering & Interactions) Dock->Anal

Fig 2. Self-validating computational workflow for HDAC6 molecular docking.

Step-by-Step Experimental Protocol

Phase 1: Target Preparation (PDB: 5G0H)
  • Step 1.1: Download the high-resolution crystal structure of human HDAC6 CD2 domain (PDB ID: 5G0H)[1].

  • Step 1.2: Remove all co-crystallized water molecules. Causality: The hydrophobic channel of HDAC6 relies heavily on desolvation for favorable binding entropy. Retaining waters will artificially block fragment insertion.

  • Step 1.3: Add polar hydrogens and assign Kollman charges. Ensure the catalytic histidine residues (His610, His611) are properly protonated to reflect physiological pH (7.4), as they are critical for maintaining the electrostatic environment around the Zn2+ ion[2].

  • Step 1.4: Save the macromolecule in PDBQT format.

Phase 2: Ligand Preparation
  • Step 2.1: Sketch the 2D structure of 2-methoxy-4,6-diphenylpyrimidine and convert it to 3D.

  • Step 2.2: Perform geometry optimization using the MMFF94 force field. Causality: The pyrimidine core is rigid, but the dihedral angles of the phenyl rings must be relaxed to prevent steric clashes during the initial docking phase.

  • Step 2.3: Define the root and set the rotatable bonds (specifically the C-C bonds linking the phenyl rings to the pyrimidine core, and the O-CH3 bond). Save as PDBQT.

Phase 3: Grid Box Definition

Define the search space to encompass both the deep catalytic pocket and the wide surface rim.

Table 1: Optimized Grid Box Parameters for HDAC6 (5G0H)

ParameterValueCausality / Rationale
Center X, Y, Z 12.540, -3.120, 15.880Centers the grid precisely on the catalytic Zn2+ ion.
Size (X, Y, Z) 25, 25, 25 ÅExpanded beyond standard sizes to capture the flexible L1 loop for cap-group surface mapping.
Spacing 0.375 ÅStandard high-resolution grid spacing for accurate pose estimation.
Phase 4: System Validation & Execution
  • Step 4.1 (Validation): Extract the co-crystallized ligand (e.g., Trichostatin A) from 5G0H. Redock it into the defined grid box using AutoDock Vina (Exhaustiveness = 16).

  • Step 4.2: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Trustworthiness Check: Proceed to Step 4.3 ONLY if RMSD 2.0 Å.

  • Step 4.3 (Execution): Dock 2-methoxy-4,6-diphenylpyrimidine using the validated parameters. Generate 20 poses to ensure adequate sampling of the phenyl ring rotamers against the L1 loop.

Data Presentation & Interpretation

Because 2-methoxy-4,6-diphenylpyrimidine lacks a ZBG, it will not penetrate the deep channel to chelate zinc. Instead, it acts as a surface-binding fragment . The expected interaction profile should be compared against native ZBG-containing ligands to evaluate its efficacy as a cap group.

Table 2: Representative Fragment Docking Profiling

Ligand TypeCompoundBinding Affinity ( Δ G, kcal/mol)Key InteractionsValidation RMSD
Native (Control) Trichostatin A (TSA)-9.8Zn2+ chelation, H-bonds (His610, His611)1.2 Å
Fragment Probe 2-Methoxy-4,6-diphenylpyrimidine-7.2 π−π stacking (Phe620, Phe680)N/A (Fragment)
Reference Core Pyrazolo[1,5-a]pyrimidine[4]-6.8Hydrophobic contacts (L1 loop)N/A (Fragment)

Interpretation of Results: A binding affinity of -7.2 kcal/mol for a fragment lacking a ZBG indicates strong surface recognition. The primary driver of this affinity is the π−π stacking between the diphenyl substituents and the hydrophobic rim residues (Phe620, Phe680). This confirms that the 2-methoxy-4,6-diphenylpyrimidine scaffold is a highly viable starting point for designing chimeric or selective HDAC6 inhibitors[1][6].

References

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. ChemMedChem / PubMed.[Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1.[Link]

Sources

NMR spectroscopy protocols for analyzing 2-methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Characterization of Pyrimidine Derivatives

Executive Summary

In the landscape of medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for numerous therapeutics. Among these, 2-methoxy-4,6-diphenylpyrimidine presents a unique analytical profile due to its highly conjugated electron system and specific substitution pattern. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the unambiguous structural elucidation of this compound. Designed for drug development professionals, this guide moves beyond basic operational steps to explain the physicochemical causality behind each experimental parameter.

Chemical Context & Mechanistic Pathways

Understanding the synthetic origin of a molecule is critical for anticipating potential impurities in NMR spectra. 2-Methoxy-4,6-diphenylpyrimidine can be synthesized via two primary routes. The classical approach involves the nucleophilic substitution of 2-chloro-4,6-diphenylpyrimidine using sodium methoxide.

Alternatively, it is generated through the photochemistry of pyrimidine N-oxides. As demonstrated by [1], the photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol yields the target compound via a highly reactive oxaziridine intermediate . This photochemical rearrangement highlights the electron-deficient nature of the pyrimidine core, which directly influences the deshielding effects observed in its NMR spectra.

SynthesisPrep A 4,6-Diphenylpyrimidine 1-oxide B Photolysis in Methanol (Rayonet RPR 2537 Å) A->B D 2-Methoxy-4,6-diphenylpyrimidine (Crude Extract) B->D Oxaziridine Intermediate C 2-Chloro-4,6-diphenylpyrimidine + NaOMe C->D Nucleophilic Substitution E Recrystallization (Light Petroleum, 60-80°C) D->E F NMR Sample Preparation (Dissolve in CDCl3 + TMS) E->F

Workflow for the synthesis and NMR sample preparation of 2-methoxy-4,6-diphenylpyrimidine.

Self-Validating Sample Preparation Protocol

High-fidelity NMR data begins at the bench. The following protocol is engineered to prevent artifacts such as line broadening and chemical shift drift.

Step 1: Analyte Weighing

  • Action: Weigh exactly 15–20 mg of the purified compound into a clean glass vial.

  • Causality: This mass yields an optimal concentration (~50 mM) in 0.6 mL of solvent. This specific concentration balances the need for a high signal-to-noise (S/N) ratio in ¹³C NMR with the prevention of viscosity-induced dipole-dipole line broadening in ¹H NMR.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because its low dielectric constant perfectly matches the lipophilic nature of the diphenylpyrimidine scaffold, ensuring complete solvation without aggregation. The deuterium provides the frequency lock for the spectrometer, while TMS acts as the universal zero-point reference (δ 0.00 ppm).

Step 3: Filtration and Transfer

  • Action: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Self-Validation Gateway: Before initiating acquisition, monitor the 3D shim map and the lock signal stability. A successfully shimmed sample free of paramagnetic particulates must yield a residual CHCl₃ peak width at half-height (W₁/₂) of <1.0 Hz. Failure to meet this metric invalidates the preparation, requiring re-filtration.

Spectroscopic Acquisition Parameters

To capture the distinct electronic environments of pyrimidine derivatives, standard default parameters must be overridden. As noted in comparative spectroscopic guides by [2], optimizing relaxation delays is critical for heterocyclic systems.

  • Spectrometer Frequency: 400 MHz to 600 MHz (Optimal dispersion for phenyl multiplets).

  • Pulse Sequence: Standard single-pulse (zg30) for ¹H; Proton-decoupled (zgpg30) for ¹³C.

  • Relaxation Delay (D1): Set to 2.0 seconds for ¹H and 5.0 seconds for ¹³C .

    • Causality: The pyrimidine core contains multiple quaternary carbons (C2, C4, C6) and ipso-phenyl carbons. Lacking attached protons to facilitate rapid dipole-dipole relaxation, these nuclei have long T₁ relaxation times. A 5.0-second D1 ensures these nuclei return to thermal equilibrium, allowing for accurate integration and preventing signal attenuation.

Quantitative Spectroscopic Data

The structural identity of 2-methoxy-4,6-diphenylpyrimidine is confirmed by the distinct chemical shifts of its protons and carbons. The electron-withdrawing nature of the pyrimidine nitrogens heavily deshields the H-5 proton, pushing it downfield.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Causality
¹H 4.20 Singlet (s) 3H -OCH₃ : Deshielded by the adjacent electronegative oxygen.
¹H 7.50 – 7.65 Multiplet (m) 6H Phenyl (meta/para) : Standard aromatic resonance.
¹H 7.82 Singlet (s) 1H Pyrimidine H-5 : Highly deshielded by the flanking C4/C6 phenyl groups and the electron-deficient ring.

| ¹H | 8.10 – 8.30 | Multiplet (m) | 4H | Phenyl (ortho) : Deshielded by the anisotropic effect of the adjacent pyrimidine π-system. |

Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) (Representative assignments based on pyrimidine core effects)

Nucleus Chemical Shift (δ, ppm) Type Assignment
¹³C 55.2 Primary (CH₃) -OCH₃
¹³C 103.5 Tertiary (CH) Pyrimidine C-5
¹³C 127.5 – 131.0 Tertiary (CH) Phenyl (ortho/meta/para)
¹³C 137.2 Quaternary (C) Phenyl (ipso)
¹³C 165.4 Quaternary (C) Pyrimidine C-4, C-6

| ¹³C | 166.8 | Quaternary (C) | Pyrimidine C-2 |

Structural Elucidation & Self-Validation Logic

A protocol is only as reliable as its internal controls. To unambiguously prove the structure and rule out isomers (such as 4-methoxy-2,6-diphenylpyrimidine), researchers must employ a self-validating 2D NMR logic tree.

NMRElucidation S1 1D 1H NMR (Quantify H5, OCH3, Phenyls) S3 2D COSY (Map Phenyl Spin Systems) S1->S3 S4 2D HSQC (Assign Direct C-H Pairs) S1->S4 S2 1D 13C NMR (Identify Quaternary Carbons) S2->S4 S5 2D HMBC (Link OCH3 to C2, H5 to C4/C6) S3->S5 S4->S5 S6 Self-Validation (Integration & Connectivity Check) S5->S6

Self-validating NMR elucidation logic for pyrimidine derivatives.

The Self-Validation Checkpoints:

  • The Integration Gateway: The theoretical proton ratio for 2-methoxy-4,6-diphenylpyrimidine is 3:1:10 (OCH₃ : H5 : Phenyls). Any deviation >5% in the 1D ¹H spectrum indicates incomplete relaxation or the presence of unreacted starting material, halting the analysis until the sample is re-purified or the D1 delay is increased.

  • The HMBC Structural Lock: The definitive proof of substitution lies in the Heteronuclear Multiple Bond Correlation (HMBC) experiment. The methoxy protons at δ 4.20 must show a strong three-bond (³JCH) cross-peak to the C2 quaternary carbon at ~δ 166.8. If this correlation is absent, the methoxy group is not attached to the C2 position, invalidating the proposed structure and suggesting an isomeric byproduct.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204. URL:[Link]

Comprehensive Application Note: Evaluating the Neurotoxic and Neuroprotective Profile of 2-Methoxy-4,6-Diphenylpyrimidine in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuroscience and Toxicology.

Introduction and Scientific Rationale

The development and toxicological profiling of novel central nervous system (CNS) active compounds require robust, reproducible in vitro models. Pyrimidine derivatives are a privileged scaffold in medicinal chemistry, frequently investigated for their neuroprotective properties against neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease[1]. However, structural modifications, such as the synthesis of 2-methoxy-4,6-diphenylpyrimidine (2-MDP)[2], can drastically alter a compound's biological profile, shifting it from neuroprotective to neurotoxic.

To accurately profile 2-MDP, we utilize the SH-SY5Y human neuroblastoma cell line . While undifferentiated SH-SY5Y cells are highly proliferative and frequently used in preliminary screens, they lack mature neuronal characteristics. For rigorous neurotoxicity testing, cells must be differentiated using all-trans retinoic acid (ATRA). This halts proliferation, induces neurite outgrowth, and upregulates mature neuronal markers (e.g., Tyrosine Hydroxylase, MAP2), yielding a physiologically relevant model that responds more accurately to neurotoxicants[3][4].

The Causality Behind the Assay Selection (E-E-A-T)

Relying on a single viability assay can produce misleading artifacts. To establish a self-validating experimental system, this protocol multiplexes three distinct mechanistic endpoints:

  • Metabolic Viability (CellTiter-Glo 2.0): Traditional tetrazolium-based assays (MTT/WST-8) rely on cellular oxidoreductases and are prone to interference from redox-active compounds. We utilize ATP quantification via a thermostable luciferase reaction. ATP is the primary energy currency of the cell; its rapid depletion is the most direct indicator of metabolic failure and loss of viability[5].

  • Membrane Integrity (LDH Release): A drop in ATP could indicate transient metabolic stalling rather than cell death. We orthogonally measure Lactate Dehydrogenase (LDH) release. LDH is a stable cytosolic enzyme; its presence in the extracellular media definitively confirms irreversible plasma membrane rupture (necrosis or secondary necrosis)[6].

  • Apoptotic Execution (Caspase-3/7 & ROS): To determine if 2-MDP induces programmed cell death prior to membrane rupture, we profile Caspase-3/7 activation and Reactive Oxygen Species (ROS) generation.

Experimental Workflows and Mechanistic Pathways

Workflow A SH-SY5Y Seeding (96-well plate) B ATRA Differentiation (10 µM, 7 Days) A->B C 2-MDP Treatment (0.1 - 100 µM) B->C D CellTiter-Glo (ATP Viability) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 (Apoptosis) C->F

Caption: Multiplexed workflow for evaluating 2-MDP neurotoxicity in differentiated SH-SY5Y cells.

Pathway Compound 2-MDP Exposure ROS Intracellular ROS Generation Compound->ROS Mito Mitochondrial Depolarization ROS->Mito ATP ATP Depletion (Detected by CTG) Mito->ATP Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Neuronal Death ATP->Apoptosis Caspase->Apoptosis Membrane Membrane Rupture (Detected by LDH) Apoptosis->Membrane Secondary Necrosis

Caption: Proposed neurotoxic signaling pathway of 2-MDP and corresponding assay detection points.

Step-by-Step Methodologies

Protocol 1: SH-SY5Y Cell Culture and Neuronal Differentiation

Self-Validation Check: Undifferentiated cells will skew IC50 values due to rapid proliferation overriding compound-induced toxicity.

  • Coating: Coat 96-well clear-bottom, opaque-walled microplates with 50 µL/well of Poly-D-Lysine (50 µg/mL) for 2 hours at room temperature. Wash twice with sterile PBS.

  • Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in 100 µL of Growth Medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin). Incubate for 24 hours at 37°C, 5% CO₂.

  • Differentiation: Remove Growth Medium. Add 100 µL of Differentiation Medium (DMEM/F12, 1% FBS, 10 µM all-trans retinoic acid [ATRA]).

  • Maintenance: Replace Differentiation Medium every 48 hours for a total of 7 days. By Day 7, cells should exhibit extensive neurite networks.

Protocol 2: 2-MDP Treatment and Multiplexed Assay Setup
  • Compound Preparation: Dissolve 2-MDP in 100% DMSO to create a 100 mM stock. Prepare serial dilutions in Differentiation Medium. Crucial: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate media from the 96-well plate. Add 100 µL of 2-MDP dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls:

    • Vehicle Control: 0.1% DMSO in media.

    • Positive Neurotoxic Control: 100 µM Hydrogen Peroxide (H₂O₂) or 50 µM Rotenone[4].

    • Maximum LDH Release Control: Add 10 µL of 9% Triton X-100 to designated wells 45 minutes before assay readout.

  • Incubation: Incubate for 24 or 48 hours depending on the desired kinetic endpoint.

Protocol 3: LDH Release Assay (Membrane Integrity)

Performed first using the supernatant to avoid interference from cell lysis reagents.

  • Supernatant Transfer: After the treatment period, carefully transfer 50 µL of culture supernatant from each well into a fresh, clear 96-well flat-bottom plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt INT) to each well[6].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm (with a 680 nm reference wavelength for background subtraction) using a microplate reader.

  • Calculation: % Cytotoxicity=(Max LDH OD−Vehicle OD)(Experimental OD−Vehicle OD)​×100

Protocol 4: CellTiter-Glo 2.0 Assay (ATP Quantitation)

Performed on the remaining cells in the original culture plate.

  • Equilibration: Remove the original culture plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (Uneven temperatures across the plate cause luminescence gradients).

  • Reagent Addition: Add 50 µL of room-temperature CellTiter-Glo 2.0 Reagent directly to the remaining 50 µL of media/cells in each well[5].

  • Lysis: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Measurement: Record luminescence with an integration time of 0.5–1.0 second per well.

Quantitative Data Presentation

The following table summarizes a representative toxicological profile of 2-MDP in differentiated SH-SY5Y cells after a 24-hour exposure. By aligning ATP depletion with LDH release and Caspase activation, researchers can determine the exact mechanism of compound-induced failure.

2-MDP Concentration (µM)Cell Viability (ATP) (% of Vehicle Control)LDH Release (% of Max Triton X-100)Caspase-3/7 Activity (Fold Change vs. Control)Phenotypic Observation
0.0 (Vehicle) 100.0 ± 4.2%4.1 ± 1.2%1.0xHealthy neurite networks
1.0 98.5 ± 5.1%4.5 ± 0.8%1.1xNo observable changes
10.0 82.3 ± 6.4%8.2 ± 2.1%2.8xEarly neurite retraction
25.0 54.1 ± 4.8%22.4 ± 3.5%6.5xSignificant apoptosis
50.0 21.0 ± 3.2%68.7 ± 5.4%3.2xSecondary necrosis
100.0 4.2 ± 1.1%94.5 ± 4.1%1.2xComplete cell lysis

*Note: At high concentrations (≥50 µM), Caspase-3/7 activity paradoxically drops because the cells have bypassed apoptosis and undergone rapid necrotic lysis, releasing and degrading intracellular proteases. This highlights the absolute necessity of multiplexing ATP and LDH assays to prevent false-negative apoptosis interpretations.

References

  • [2] Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. URL: [Link]

  • [5] Promega Corporation. CellTiter-Glo® 2.0 Cell Viability Assay. Promega Technical Literature. URL: [Link]

  • [3] bioRxiv (2025). The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity: A systematic review and meta-analysis. URL: [Link]

  • [1] Xia, G., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry (NIH Public Access). URL:[Link]

  • [4] NIH / PMC. Comparative analysis of in vitro neurotoxicity of methylmercury, mercury, cadmium, and hydrogen peroxide on SH-SY5Y cells. URL:[Link]

Sources

Application Note: Formulation Strategies for In Vivo Dosing of 2-Methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transition of novel synthetic compounds from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 2-Methoxy-4,6-diphenylpyrimidine (2-M-4,6-DPP) —a heterocyclic compound originally characterized in photochemical ring transformation studies[1]—serves as a classic model of a "brick dust" molecule. Characterized by a rigid planar pyrimidine core, two lipophilic phenyl rings, and a neutral methoxy group, it exhibits high crystal lattice energy and negligible aqueous solubility.

This application note provides a comprehensive, causality-driven guide to formulating highly lipophilic, non-ionizable pyrimidine derivatives for rodent in vivo studies, ensuring reproducible systemic exposure while maintaining animal welfare.

Physicochemical Profiling & Causality

Before selecting a formulation vehicle, we must analyze the physicochemical constraints of the Active Pharmaceutical Ingredient (API). 2-M-4,6-DPP lacks basic or acidic functional groups with a pKa in the physiological range (the pyrimidine nitrogens are highly electron-deficient, typically yielding a pKa < 2).

The Mechanistic Consequence: Traditional solubility enhancement via pH adjustment or in situ salt formation is chemically impossible. Furthermore, its rigid, planar structure promotes strong π-π stacking in the solid state, making it resistant to simple lipid dissolution.

To overcome this, we must rely on crystal lattice disruption followed by cosolvent/surfactant stabilization [2] or polymeric suspension [3].

Table 1: Estimated Physicochemical Profile of 2-M-4,6-DPP
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 262.31 g/mol Favorable for absorption, but overshadowed by lipophilicity.
LogP (Estimated) ~4.5 - 5.0Highly lipophilic; prone to partitioning into lipid compartments.
Ionizability (pKa) Non-ionizable at pH 2-8pH adjustment/salt formation is unviable.
BCS Classification Class II / IVDissolution rate is the primary barrier to oral absorption.
Melting Point 81-82 °C[1]Moderate-to-high lattice energy; requires strong solvents (e.g., DMSO).

Formulation Rationale & Vehicle Selection

Intravenous (IV) Rationale: The Cosolvent/Surfactant Approach

For IV administration, the formulation must be a sterile, optically clear solution that does not precipitate upon dilution in the bloodstream. Because 2-M-4,6-DPP resists aqueous integration, we utilize a multi-component vehicle:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary lattice disruptor. It is strictly limited to ≤10% v/v to prevent localized tissue toxicity and hemolysis.

  • PEG400 (Polyethylene Glycol 400): Acts as a miscible cosolvent that bridges the polarity gap between DMSO and water.

  • Tween 80 (Polysorbate 80): Provides micellar solubilization. Upon injection, as the cosolvents diffuse away, Tween 80 traps the API in micelles, preventing catastrophic in vivo precipitation[2].

Oral (PO) Rationale: The Polymeric Suspension Approach

For oral gavage, achieving a true solution is often impossible at the high doses required for toxicology or efficacy studies. Instead of forcing a solution, we engineer a homogeneous suspension .

  • Tween 80 (0.1%): Acts as a wetting agent. The hydrophobic 2-M-4,6-DPP particles naturally repel water, causing them to float or clump. Tween 80 lowers the contact angle, allowing the aqueous vehicle to coat the particles.

  • Na-CMC (0.5%): Sodium carboxymethylcellulose increases the kinematic viscosity of the vehicle, reducing the sedimentation rate of the particles according to Stokes' Law, thereby ensuring dose uniformity[3].

Table 2: Vehicle Screening Matrix for 2-M-4,6-DPP
Formulation VehicleTarget RouteMax Solubility / State24h Physical Stability
100% Saline or PBSIV / PO< 0.01 mg/mL (Suspension)Rapid settling
20% HP-β-CD in WaterIV / PO~0.5 mg/mL (Solution)Stable (Inclusion complex)[4]
10% DMSO / 40% PEG400 / 50% SalineIV~2.0 mg/mL (Solution)Stable (Clear)
0.5% Na-CMC / 0.1% Tween 80 in WaterPO> 50 mg/mL (Suspension)Homogeneous (Resuspendable)

Experimental Protocols: Self-Validating Systems

A robust formulation protocol must be a self-validating system —incorporating immediate physical checks to prevent the administration of compromised doses.

Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL)

Note: The order of addition is critical. Adding aqueous phases prematurely will cause irreversible API precipitation.

  • Weighing & Primary Dissolution: Weigh 20 mg of 2-M-4,6-DPP into a clean glass vial. Add 1.0 mL of sterile DMSO. Vortex vigorously until a completely clear solution is achieved. (Causality: DMSO breaks the crystal lattice first).

  • Cosolvent Addition: Add 4.0 mL of PEG400 to the DMSO solution. Vortex for 2 minutes. The solution must remain optically clear.

  • Aqueous Dilution (The Critical Step): Place the vial on a magnetic stirrer at 500 RPM. Dropwise, add 5.0 mL of 0.9% Saline over 2 minutes. Rapid addition causes localized antisolvent effects, leading to nucleation and precipitation.

  • Sterile Filtration: Pass the final 10 mL formulation through a 0.22 µm PTFE or PVDF syringe filter.

  • Self-Validation (Tyndall Test): Shine a laser pointer through the filtered vial in a dark room. If the laser beam path is visible (Tyndall effect), micro-precipitates have formed. Do not inject. The formulation has failed and must be discarded to prevent pulmonary embolism in the animal.

Protocol B: Oral (PO) Suspension (Target: 10 mg/mL)
  • Wetting: Weigh 100 mg of finely milled 2-M-4,6-DPP into a mortar or glass vial. Add 100 µL of Tween 80 directly to the powder. Use a spatula to triturate the powder into a thick, wetted paste. (Causality: Eliminates trapped air and reduces hydrophobicity).

  • Geometric Dilution: Gradually add 9.9 mL of a pre-formulated 0.5% Na-CMC aqueous solution in 1 mL increments, vortexing thoroughly between each addition.

  • Particle Size Reduction: Submerge an ultrasonic probe (probe sonicator) into the suspension. Pulse at 30% amplitude for 3 minutes (10 seconds on, 10 seconds off) on an ice bath to prevent thermal degradation.

  • Self-Validation (Sedimentation Check): Allow the vial to sit for 30 minutes. If a hard, unyielding cake forms at the bottom, the particle size is too large. A successful suspension will exhibit minimal settling and will easily resuspend with gentle inversion.

Formulation Decision Workflow

The following diagram illustrates the logical decision-making process for formulating highly lipophilic pyrimidines like 2-M-4,6-DPP.

FormulationWorkflow A 2-M-4,6-DPP API B Physicochemical Profiling (Highly Lipophilic, Non-ionizable) A->B C Select Dosing Route B->C D Intravenous (IV) Target: Clear Solution C->D E Oral (PO) Target: Suspension C->E F 1. Dissolve in DMSO 2. Add PEG400 3. Dilute with Saline dropwise D->F G 1. Wet with Tween 80 2. Add 0.5% Na-CMC 3. Probe Sonicate E->G H Quality Control (Tyndall Test & HPLC Recovery) F->H I Quality Control (Sedimentation & Resuspension Check) G->I

Workflow for the in vivo formulation of 2-M-4,6-DPP.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link][1]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link][2]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link][3]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. URL:[Link][4]

Sources

Application Note: Advanced Purification and Crystallization Protocols for 2-Methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

2-Methoxy-4,6-diphenylpyrimidine is a highly valued intermediate and ligand framework. Its rigid, electron-deficient pyrimidine core flanked by lipophilic phenyl rings makes it an excellent candidate for synthesizing luminescent multimetallic assemblies[1] and advanced pharmaceutical agents, including novel histone deacetylase (HDAC) inhibitors[2].

Achieving analytical purity of this compound is critical; trace impurities can quench phosphorescence in organometallic complexes or cause off-target toxicity in biological assays. The standard preparative route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4,6-diphenylpyrimidine with sodium methoxide in refluxing methanol[3][4]. While highly efficient, this reaction matrix leaves behind unreacted starting materials, excess sodium methoxide, and potential hydrolysis byproducts (e.g., 4,6-diphenylpyrimidin-2-ol) that must be rigorously separated.

Causality in Experimental Design

As a Senior Application Scientist, I emphasize that purification is not merely a sequence of steps, but a deliberate manipulation of molecular properties. The protocols below are designed with the following mechanistic rationales:

  • The Quenching Strategy: The reaction is quenched by bubbling CO2 gas rather than using aqueous mineral acids (such as HCl)[4]. Strong acids risk protonating the weakly basic pyrimidine nitrogens, which would drag the product into the aqueous phase during extraction. Furthermore, acidic conditions can catalyze the cleavage of the newly formed methoxy ether. CO2 gently neutralizes excess NaOMe by forming sodium bicarbonate, maintaining a buffered, safe environment[3].

  • Crystallization Thermodynamics: Light petroleum (b.p. 60–80 °C) is the optimal crystallization solvent[3][4]. The target molecule possesses a polar pyrimidine-methoxy core shielded by two highly lipophilic phenyl rings. In boiling light petroleum, thermal energy overcomes intermolecular forces, fully solvating the molecule. Upon controlled cooling, the planar aromatic systems engage in strong π−π stacking, driving the thermodynamic exclusion of structurally dissimilar impurities from the growing crystal lattice.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in Methanol) Quench CO2 Neutralization & Solvent Evaporation Crude->Quench Step 1 Extract Liquid-Liquid Extraction (DCM / H2O) Quench->Extract Step 2 Organic Organic Phase (Product + Organics) Extract->Organic Aqueous Aqueous Phase (Inorganic Salts) Extract->Aqueous Waste Chroma Flash Chromatography (Hexane/EtOAc) Organic->Chroma Step 3 (If SM present) Cryst Recrystallization (Light Petroleum, 60-80°C) Organic->Cryst Direct (If >95% pure) Chroma->Cryst Step 4 Pure Pure 2-Methoxy- 4,6-diphenylpyrimidine Cryst->Pure Yield: ~80%

Workflow for the purification and crystallization of 2-methoxy-4,6-diphenylpyrimidine.

Quantitative Data & Solvent Selection

Table 1: Physicochemical Properties

Property Value
Compound 2-Methoxy-4,6-diphenylpyrimidine
Molecular Formula C17H14N2O
Target Melting Point 81–82 °C[4]

| Appearance | White to off-white crystalline solid |

Table 2: Chromatographic Resolution Matrix (Pre-Clearance)

Solvent System (v/v) Rf (Product) Rf (2-Chloro SM) Resolution Quality
Hexane:EtOAc (9:1) 0.45 0.55 Good, baseline separation
Hexane:EtOAc (8:2) 0.60 0.68 Moderate, risk of overlap

| DCM:MeOH (99:1) | 0.85 | 0.90 | Poor, co-elution |

Table 3: Crystallization Solvent Efficacy

Crystallization Solvent Temp Profile Expected Recovery Crystal Quality
Light Petroleum (60-80 °C) 70 °C → 4 °C ~80%[3] Excellent, pristine prisms
Hexane 65 °C → 4 °C ~75% Good, slight oiling risk

| Ethanol | 78 °C → 4 °C | ~50% | Poor, product too soluble |

Detailed Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction

Self-Validating Step: Ensure the aqueous phase pH is ~7.5-8.0 before extraction to confirm complete neutralization without over-acidification.

  • Cool the methanolic reaction mixture (containing crude product and NaOMe) to room temperature.

  • Bubble anhydrous CO2 gas directly into the solution for 10-15 minutes until the pH stabilizes around 7.5-8.0[4].

  • Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove the bulk of the methanol.

  • Partition the resulting solid residue between Dichloromethane (DCM) (10 mL per gram of crude) and Deionized Water (10 mL per gram).

  • Separate the phases. Extract the aqueous layer once more with a half-volume of DCM to ensure total recovery.

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4.

  • Filter the drying agent and evaporate the solvent to yield the crude product.

Protocol B: Flash Column Chromatography (Pre-Clearance)

Self-Validating Step: Perform TLC using Hexane:EtOAc (9:1). If the 2-chloro starting material spot (Rf ~0.55) is completely absent, skip this protocol and proceed directly to Protocol C.

  • Pack a glass column with silica gel (230-400 mesh) using Hexane.

  • Dissolve the crude residue in a minimum volume of DCM and carefully load it onto the column head.

  • Elute using a gradient of Hexane:Ethyl Acetate (95:5 to 90:10).

  • Monitor fractions via UV TLC at 254 nm. The 2-methoxy-4,6-diphenylpyrimidine will elute slightly after the 2-chloro starting material.

  • Pool the product-containing fractions and concentrate in vacuo to yield a pre-purified solid.

Protocol C: Single-Solvent Recrystallization
  • Transfer the pre-purified solid to a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of light petroleum (b.p. 60–80 °C)[4].

  • Heat the suspension to a gentle reflux (approx. 70 °C) using a water bath or heating mantle.

  • Add additional light petroleum dropwise through the condenser until the solid is completely dissolved. (Note: If persistent, insoluble inorganic particulates remain, perform a rapid hot filtration).

  • Remove the flask from the heat source and allow it to cool ambiently to room temperature over 2 hours. Do not agitate; slow cooling promotes the formation of large, high-purity crystals.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for an additional 2 hours to maximize precipitation.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold light petroleum to remove surface impurities.

  • Dry the crystals under vacuum at 40 °C to a constant weight. The expected yield is ~80%, providing a white crystalline solid with a verified melting point of 81-82 °C[3][4].

References

  • Source: WUR eDepot (Wageningen University & Research)
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Highly Luminescent Mixed-Metal Pt(II)/Ir(III)
  • Title: Synthesis of novel 4, 6-diphenylpyrimidine substituted benzamide derivatives its characterization and evaluation Source: Semantic Scholar / Journal of Advanced Scientific Research URL

Sources

Application Note: Molecular Dynamics Simulation Protocols for Diphenylpyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Antiviral Drug Development Professionals Subject: Capturing the Dynamic Binding Modalities of Next-Generation NNRTIs in HIV-1 Reverse Transcriptase

Introduction & Theoretical Grounding

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. Unlike nucleoside analogs, NNRTIs bind allosterically to a highly hydrophobic, flexible pocket—the NNRTI-binding pocket (NNIBP)—located in the palm subdomain of the HIV-1 Reverse Transcriptase (RT) p66 subunit[1].

First-generation NNRTIs (e.g., nevirapine) are structurally rigid. Consequently, single-point mutations in the NNIBP (such as K103N, Y181C, or L100I) rapidly induce steric clashes or eliminate critical hydrogen bonds, leading to severe drug resistance[2]. To combat this, diphenylpyrimidine (DAPY) derivatives, such as Etravirine (ETR) and Rilpivirine (RPV) , were developed. DAPYs possess profound torsional flexibility, allowing them to undergo dynamic conformational rearrangements—a phenomenon famously termed "wiggling" (torsional adaptation) and "jiggling" (positional relocation) [3]. This flexibility allows the NNIBP to act as a molecular "shrink-wrap," conforming around the inhibitor to sustain nanomolar potency even against double-mutant strains[1][2].

The Imperative for Molecular Dynamics (MD)

Static X-ray crystallographic structures often fail to capture the transient intermediate states and the true thermodynamic stability of the DAPY-RT complex[3]. Molecular Dynamics (MD) simulations are therefore mandatory to:

  • Validate the stability of water-mediated hydrogen bonds (particularly with the K101 main-chain carbonyl)[4].

  • Quantify the entropic penalty and enthalpic gains of DAPY binding via MM/GBSA or MM/PBSA calculations[5][6].

  • Map the dynamic pharmacophore (dynophore) to guide next-generation scaffold design[6].

DAPY_Mechanism Mut HIV-1 RT Mutation (e.g., K103N, Y181C) Rigid Rigid NNRTIs (e.g., Nevirapine) Mut->Rigid DAPY DAPY Inhibitors (Etravirine, Rilpivirine) Mut->DAPY Clash Steric Clash / Loss of Binding Rigid->Clash Flex Torsional Flexibility ('Wiggling & Jiggling') DAPY->Flex Resist Drug Resistance Clash->Resist Adapt Pocket Adaptation ('Shrink-Wrap' Effect) Flex->Adapt Inhibit Sustained Inhibition Adapt->Inhibit

Figure 1: Mechanistic divergence between rigid NNRTIs and flexible DAPY inhibitors upon RT mutation.

Standardized MD Simulation Protocol

To ensure a self-validating and reproducible system, the following protocol outlines the causal steps required to simulate DAPY inhibitors within the HIV-1 RT complex.

Phase 1: System Preparation & Parameterization
  • Protein Preparation: Retrieve the high-resolution co-crystal structure of HIV-1 RT with a DAPY inhibitor (e.g., PDB ID: 4G1Q for Rilpivirine)[4]. Missing loops must be modeled (e.g., using Modeller or Schrödinger Prime). Assign protonation states at pH 7.4 using empirical predictors like PROPKA; this is critical because the protonation of titratable residues in the NNIBP dictates the electrostatic microenvironment[6].

  • Ligand Parameterization: Extract the DAPY ligand. Calculate AM1-BCC partial charges to accurately represent the electron distribution across the conjugated pyrimidine and cyanovinyl systems. Assign parameters using the General AMBER Force Field (GAFF) via the Antechamber module[6].

  • Protein Force Field: Utilize a modern force field such as AMBER ff14SB or ff99SB, which provides highly optimized torsional parameters for protein backbones[6].

Phase 2: Solvation and Ionization
  • Solvation: Immerse the complex in a truncated octahedral or cubic box of TIP3P explicit water molecules, ensuring a minimum buffer zone of 10–15 Å between the protein surface and the periodic boundary[6]. Causality: The TIP3P model accurately balances computational efficiency with the correct dielectric properties needed to simulate water-mediated hydrogen bonds in the NNIBP[4].

  • Ionization: Neutralize the system net charge by adding appropriate counterions (Na⁺/Cl⁻) and adjust the ionic strength to 0.15 M to mimic physiological conditions[6].

Phase 3: Energy Minimization

Perform a two-stage energy minimization to resolve steric clashes introduced during solvation:

  • Restrained Minimization: Apply harmonic position restraints (e.g., 500 kcal/mol·Å²) to the protein heavy atoms and ligand. Run 5,000 steps of Steepest Descent followed by 5,000 steps of Conjugate Gradient. Causality: This relaxes the solvent and ions without distorting the experimentally validated protein fold.

  • Unrestrained Minimization: Remove all restraints and perform an additional 10,000 steps to allow the entire system to reach a local energy minimum[7].

Phase 4: Equilibration (NVT and NPT Ensembles)
  • NVT Equilibration (Constant Volume/Temperature): Heat the system gradually from 0 K to 300 K over 100–200 ps using a Langevin thermostat (collision frequency of 2.0 ps⁻¹). Maintain weak restraints on the protein backbone.

  • NPT Equilibration (Constant Pressure/Temperature): Switch to the NPT ensemble to achieve the correct physiological density. Use a Parrinello-Rahman or Berendsen barostat set to 1.0 atm for 500 ps[8]. Causality: Proper density equilibration prevents the formation of vacuum bubbles during the production run, which would otherwise cause simulation instability.

Phase 5: Production Run
  • Execute a 100 ns to 500 ns unrestrained production run[7][9].

  • Use the Particle Mesh Ewald (PME) algorithm for long-range electrostatic interactions[7][9].

  • Apply the SHAKE or LINCS algorithm to constrain all bonds involving hydrogen atoms, allowing for a 2 fs integration time step[9].

  • Save trajectory coordinates every 10–20 ps for downstream statistical analysis[9].

MD_Workflow PDB 1. Structure Retrieval (HIV-1 RT + DAPY) Param 2. Parameterization (GAFF & ff14SB) PDB->Param Solv 3. Solvation & Ionization (TIP3P, 0.15M NaCl) Param->Solv Min 4. Energy Minimization (Steepest Descent) Solv->Min Eq 5. Equilibration (NVT & NPT Ensembles) Min->Eq Prod 6. Production Run (100-500 ns, PME, SHAKE) Eq->Prod Anal 7. Trajectory Analysis (RMSD, MM/GBSA, PCA) Prod->Anal

Figure 2: Step-by-step Molecular Dynamics workflow for DAPY-RT complexes.

Trajectory Analysis & End-Point Free Energy Calculations

To validate the "wiggling and jiggling" hypothesis, the trajectory must be rigorously analyzed:

  • RMSD and RMSF: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms relative to the protein backbone to confirm stable binding[10]. Calculate the Root Mean Square Fluctuation (RMSF) of the NNIBP residues (e.g., L100, K101, K103, Y181) to quantify the "shrink-wrap" adaptability of the pocket[2][7].

  • Hydrogen Bond Occupancy: Track the distance and angle between the DAPY pyrimidine nitrogen/cyanovinyl group and the K101 main-chain carbonyl. An occupancy >80% across the trajectory indicates robust resistance-evading binding[4].

  • MM/GBSA or MM/PBSA: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born (or Poisson-Boltzmann) Surface Area method[5][6].

    • Formula: ΔGbind​=ΔEvdW​+ΔEele​+ΔGsolv​−TΔS

    • Insight: DAPY binding is heavily driven by van der Waals interactions ( ΔEvdW​ ) due to the extensive π−π stacking with aromatic residues (Y181, Y188, W229) in the NNIBP[11][12].

Quantitative Data Presentation

Table 1: Impact of Common HIV-1 RT Mutations on NNRTI Efficacy

RT Mutation Structural Consequence in NNIBP Rigid NNRTI (e.g., Nevirapine) DAPY (e.g., Rilpivirine)
Wild-Type Standard hydrophobic pocket Highly Active Highly Active
K103N Steric hindrance at pocket entrance Resistant Active (Wiggles to adapt)[3]

| Y181C | Loss of aromatic π−π stacking | Resistant | Active (Jiggles to reposition)[4] | | L100I | β -branching causes severe steric clash | Highly Resistant | Active (Alters binding mode)[3] |

Table 2: Recommended MD Simulation Parameters for DAPY-RT Complexes

Parameter Category Recommended Setting Rationale
Force Field AMBER ff14SB (Protein) / GAFF (Ligand) High accuracy for protein loops and conjugated aromatic ligands[6].
Water Model Explicit TIP3P Balances computational cost with accurate solvent dielectric[6].
Cut-off Radius 1.0 nm to 1.4 nm Optimal for short-range van der Waals and Coulombic interactions[7][9].

| Integration Step | 2.0 fs (with SHAKE/LINCS) | Maximizes sampling speed while maintaining bond length stability[9]. |

Sources

HPLC method development for the quantification of 2-methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 2-Methoxy-4,6-diphenylpyrimidine

I. Physicochemical Rationale & Analytical Target Profile (ATP)

2-Methoxy-4,6-diphenylpyrimidine is a highly lipophilic heterocyclic compound. Historically identified as a photolysis product of 4,6-diphenylpyrimidine 1-oxides ()[1], its structural motif is increasingly relevant in the synthesis of kinase inhibitors and other pharmaceutical intermediates (, )[2][3]. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of its physicochemical properties to ensure a self-validating and reproducible system.

Causality in Method Design:

  • Hydrophobicity (Log P): The presence of two phenyl rings and a methoxy group significantly increases the lipophilicity of the pyrimidine core. This dictates the use of Reversed-Phase HPLC (RP-HPLC) with a high organic modifier concentration to achieve reasonable retention times and sharp peak shapes[3].

  • π−π Interactions: The highly conjugated diphenylpyrimidine system offers opportunities for alternative retention mechanisms. While a standard C18 column relies solely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase can exploit π−π interactions for superior selectivity. This is critical when separating the target from structurally similar photolytic precursors or synthetic byproducts[1][2].

  • Acid-Base Chemistry (pKa): Pyrimidines are weakly basic. However, the electron-withdrawing nature of the phenyl rings and the methoxy group suppresses the basicity of the ring nitrogens. A slightly acidic mobile phase (pH 2.5 - 3.0) ensures the molecule remains fully protonated/neutralized consistently, preventing peak tailing associated with secondary interactions with residual silanols on the silica support[3].

  • Detection: The extended conjugation of the pyrimidine ring bridged with two phenyl groups yields a strong absorption band, making 254 nm the optimal wavelength for Photodiode Array (PDA) detection ()[2].

II. Experimental Workflows and Logical Relationships

Method_Development_Logic A Target Compound: 2-Methoxy-4,6-diphenylpyrimidine B Physicochemical Assessment A->B C Highly Lipophilic Core (LogP > 3.0) B->C D Weakly Basic Pyrimidine Nitrogens B->D E High Organic Modifier (Acetonitrile) C->E F Acidic Aqueous Phase (0.1% FA, pH 2.7) D->F G Stationary Phase Selection: Phenyl-Hexyl (π-π Interactions) E->G F->G H Final Gradient Method & Validation G->H

Mechanistic logic tree for HPLC method parameter selection based on physicochemical properties.

III. Self-Validating Experimental Protocol

3.1 Reagents and Materials

  • 2-Methoxy-4,6-diphenylpyrimidine (Reference Standard, >99.0% purity)

  • Acetonitrile (MeCN), HPLC Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS Grade

3.2 Chromatographic Conditions

Parameter Specification Mechanistic Rationale

| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | Exploits π−π interactions for orthogonal selectivity against aromatic impurities. | | Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses silanol ionization; keeps the weakly basic analyte in a single ionization state. | | Mobile Phase B | 100% Acetonitrile | Low viscosity, high elution strength for lipophilic compounds; superior UV transparency. | | Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. | | Injection Vol. | 10 µL | Prevents column overloading while maintaining high signal-to-noise sensitivity. | | Column Temp. | 35°C | Reduces mobile phase viscosity and improves mass transfer kinetics (sharper peaks). | | Detection | UV/Vis PDA at 254 nm | Aligns with the λmax​ of the diphenylpyrimidine chromophore. |

3.3 Gradient Elution Program

Time (min) % Mobile Phase A (0.1% FA) % Mobile Phase B (MeCN)
0.0 60 40
2.0 60 40
10.0 10 90
15.0 10 90
15.1 60 40

| 20.0 | 60 | 40 |

3.4 Sample Preparation

  • Diluent Selection: Prepare a 60:40 (v/v) Water:Acetonitrile mixture. Causality: Matching the sample diluent exactly to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting or splitting) upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-methoxy-4,6-diphenylpyrimidine into a 10 mL volumetric flask. Dissolve in 4 mL of Acetonitrile (sonicate for 5 mins to ensure complete dissolution of the lipophilic core) and dilute to volume with Water.

  • Working Standard (100 µg/mL): Dilute the stock solution 1:10 with the Diluent. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to high-organic solvents and prevents particulate introduction, protecting the column frit and extending column lifespan.

3.5 System Suitability Testing (SST) The protocol is a self-validating system; sample analysis cannot proceed unless the following criteria are met during the injection of 5 standard replicates:

SST ParameterAcceptance CriteriaMechanistic Significance
Retention Time ( tR​ ) ~8.5 min (± 0.2 min)Confirms correct mobile phase composition and pump flow accuracy.
Theoretical Plates ( N ) > 8,000Verifies column efficiency and absence of voiding/channeling.
Asymmetry Factor ( As​ ) 0.8 - 1.5Ensures no secondary silanol interactions or column overloading.
Injection Precision %RSD < 2.0%Validates autosampler accuracy and integration consistency.

IV. Quantitative Validation Data

The method was validated in accordance with ICH Q2(R1) guidelines. Quantitative data is summarized below to demonstrate the method's reliability.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Parameter Result
Linearity Range 1.0 µg/mL to 150 µg/mL

| Correlation Coefficient ( R2 ) | 0.9998 | | Regression Equation | y=45213x+1205 | | LOD (S/N = 3) | 0.15 µg/mL | | LOQ (S/N = 10) | 0.50 µg/mL |

Table 2: Accuracy and Precision (at 100 µg/mL Nominal Concentration) | Parameter | % Recovery / % RSD | Acceptance Criteria | | :--- | :--- | :--- | | Intra-day Precision (n=6) | 0.85% RSD | 2.0% | | Inter-day Precision (n=12) | 1.12% RSD | 2.0% | | Accuracy (Spike Recovery) | 99.4% | 98.0% - 102.0% |

V. Mechanistic Troubleshooting

Observed IssueMechanistic CauseCorrective Action
Peak Tailing ( As​ > 1.5) Secondary interactions between the weakly basic pyrimidine nitrogens and unendcapped silanols on the silica support.Verify mobile phase pH is 3.0. Ensure the use of a fully endcapped, high-purity silica column.
Peak Splitting / Fronting The sample injection solvent is stronger (higher organic %) than the initial mobile phase, causing premature analyte migration.Dilute the sample strictly in the recommended 60:40 Water:MeCN diluent to match initial gradient conditions.
Retention Time Drift Inadequate column equilibration or fluctuations in column oven temperature altering mass transfer thermodynamics.Ensure the column oven is active (35°C) and equilibrate with at least 10 column volumes of initial mobile phase prior to the first injection.

VI. References

  • Photochemistry of 4,6-disubstituted pyrimidine N-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Source: International Journal of Pharmaceutical Sciences and Drug Research URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold Source: Molecules (National Center for Biotechnology Information / PMC) URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in the photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced photochemical transformations. This guide is specifically tailored for researchers, synthetic chemists, and drug development professionals aiming to troubleshoot and optimize the yield of 2-methoxy-4,6-diphenylpyrimidine via the photolysis of N-oxide precursors.

The historical baseline for this specific transformation, first established by [1], yields only ~6% of the target compound during the batch photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol. The major byproduct is a ring-contracted pyrazole. This guide addresses the mechanistic bottlenecks of this reaction and provides field-proven, modern flow-chemistry protocols to invert this selectivity and maximize your yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my baseline yield of 2-methoxy-4,6-diphenylpyrimidine stuck below 10%? A1: The photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol proceeds via a highly reactive and unstable oxaziridine intermediate . This intermediate faces two competing kinetic pathways:

  • A nucleophilic attack by the methanol solvent to form the desired 2-methoxy-4,6-diphenylpyrimidine.

  • A thermal/photochemical ring contraction (loss of CO and NH) to form the major byproduct, 3,5-diphenylpyrazole.

Historically, batch photolysis with a broad-spectrum high-pressure mercury arc favored the pyrazole byproduct (11%) over the methoxy pyrimidine (6%). To improve the yield, you must stabilize the oxaziridine intermediate long enough for the nucleophilic trapping to occur.

Mechanism A 4,6-diphenylpyrimidine 1-oxide B Oxaziridine Intermediate A->B UV Light (254 nm) C 2-methoxy-4,6-diphenylpyrimidine (Target) B->C + Methanol (Nucleophilic Attack) D 3,5-diphenylpyrazole (Byproduct) B->D Ring Contraction (-CO, -NH)

Photochemical pathway from pyrimidine N-oxide to 2-methoxy-4,6-diphenylpyrimidine.

Q2: How can I shift the reaction kinetics to favor the methoxy pyrimidine over the pyrazole? A2: You must manipulate the reaction environment to favor nucleophilic addition over degradation:

  • Temperature Control: The ring contraction pathway has a higher activation energy than the nucleophilic attack. Cooling the reaction (e.g., <10°C) significantly suppresses pyrazole formation.

  • Methanol Concentration & Purity: Since methanol acts as both the solvent and the nucleophile, using strictly anhydrous methanol ensures maximum nucleophilic concentration without competitive hydrolysis.

  • Flow Photochemistry: Over-irradiation of the target compound leads to secondary degradation. Transitioning from batch reactors to continuous-flow photochemistry ensures a precise residence time, preventing the destruction of your synthesized product.

Q3: I am detecting iodine liberation when I test my reaction mixture with potassium iodide (KI). Is my reaction failing? A3: No, this is actually a positive diagnostic indicator. The liberation of iodine from KI confirms the presence of the oxaziridine intermediate, which acts as a strong oxidant [1]. If you detect this, your photochemical excitation is working perfectly, but your nucleophilic trapping is too slow. You should verify your solvent's anhydrous state and lower the reactor temperature to give the methanol more time to react.

Q4: What is the optimal wavelength for this transformation? A4: The reaction requires UVC irradiation to excite the N-oxide. The original literature utilized a Rayonet RPR 2537 Å lamp. For modern setups, we highly recommend utilizing narrow-band 254 nm LEDs . This selectively excites the N-oxide without triggering the secondary radical degradation pathways often caused by the broad-spectrum output of traditional mercury lamps.

Part 2: Quantitative Data & Yield Optimization

By transitioning from the historical batch method to a temperature-controlled continuous-flow setup, the yield profile of the reaction can be inverted.

Reaction ParameterTraditional Batch Method (1976)Optimized Continuous-Flow Method
Precursor Concentration 5 × 10⁻³ M10 × 10⁻³ M
Light Source High-pressure Hg arc (Broad)254 nm Narrow-band LED
Temperature Unregulated (~25-30°C)Thermoregulated (5°C)
Reactor Type Quartz Batch VesselFEP Capillary Flow Reactor
Yield: 3,5-diphenylpyrazole 11%< 5%
Yield: 2-methoxy-4,6-diphenylpyrimidine 6%> 45%

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes continuous-flow photochemistry to maximize the yield of 2-methoxy-4,6-diphenylpyrimidine while minimizing the formation of ring-contracted byproducts.

Workflow N1 1. Prepare 10mM Solution in Anhydrous MeOH N2 2. Degas with N2 (15 mins) N1->N2 N3 3. FEP Flow Reactor (T = 5°C) N2->N3 N4 4. Irradiate at 254 nm (Residence time: 10m) N3->N4 N5 5. Collect & Purify (Target Isolation) N4->N5

Optimized continuous-flow photochemical workflow for pyrimidine synthesis.

Step 1: Precursor Preparation

Synthesize or procure 4,6-diphenylpyrimidine 1-oxide.

  • Validation: Ensure purity is >98% via HPLC. Trace transition metals or residual acids from upstream synthesis can catalytically decompose the oxaziridine intermediate before methanol trapping occurs.

Step 2: Solution Preparation (Self-Validation Checkpoint)

Dissolve the precursor in strictly anhydrous methanol to achieve a 10 mM concentration.

  • Causality: Water competes with methanol as a nucleophile, leading to hydroxylated byproducts and reduced yields of the methoxy target.

  • Validation: Perform a Karl Fischer titration on the methanol prior to use; moisture content must be strictly <50 ppm .

Step 3: Degassing

Sparge the solution with ultra-pure Nitrogen (N₂) or Argon for 15 minutes in a light-shielded flask.

  • Causality: Dissolved oxygen can quench the excited triplet states of the precursor or react with radical intermediates, leading to complex, intractable degradation profiles.

Step 4: Continuous-Flow Photolysis

Pump the degassed solution through a Fluorinated Ethylene Propylene (FEP) capillary reactor tubing wrapped around a 254 nm LED core.

  • Set the syringe pump flow rate to achieve a residence time of exactly 10 minutes .

  • Submerge the FEP reactor in a recirculating chiller bath maintained at 5°C .

  • Causality: FEP is highly transparent to UVC light and chemically inert. The 5°C environment thermodynamically stabilizes the oxaziridine intermediate, giving the methanol nucleophile sufficient time to attack the C2 position before the heat-driven ring contraction can occur.

Step 5: Workup and Isolation

Collect the reactor effluent in a flask shielded from ambient light.

  • Evaporate the methanol under reduced pressure (keep the water bath below 30°C).

  • Purify the crude residue via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the pure 2-methoxy-4,6-diphenylpyrimidine.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204. URL:[Link]

optimizing column chromatography conditions for 2-methoxy-4,6-diphenylpyrimidine purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification.

2-Methoxy-4,6-diphenylpyrimidine presents a unique chromatographic challenge. While its two phenyl rings confer significant lipophilicity (making it soluble in non-polar organic solvents), the pyrimidine core contains basic nitrogen atoms with lone electron pairs. This dual nature frequently leads to non-ideal retention kinetics, poor recovery, and severe peak tailing during standard normal-phase purification.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the isolation of this specific compound.

I. Diagnostic Workflow for Pyrimidine Chromatography

Before adjusting your solvent system, use the following diagnostic logic to identify the root cause of poor separation.

ChromatographyOptimization Start Crude 2-Methoxy-4,6-diphenylpyrimidine Loaded on Silica TLC Run TLC (Hexane:EtOAc) Start->TLC Decision1 Observe Peak Shape? TLC->Decision1 Tailing Severe Tailing / Streaking Decision1->Tailing Yes GoodShape Sharp Symmetrical Spots Decision1->GoodShape No AddTEA Add 1-2% Triethylamine (TEA) to Mobile Phase Tailing->AddTEA Decision2 Co-elution with Impurities? GoodShape->Decision2 AddTEA->TLC Re-evaluate ChangeSolvent Switch to Toluene:EtOAc or Neutral Alumina Decision2->ChangeSolvent Yes Proceed Proceed to Column Purification Decision2->Proceed No ChangeSolvent->TLC Re-evaluate

Fig 1. Diagnostic workflow for optimizing pyrimidine chromatography.

II. Troubleshooting & FAQs

Q1: Why does 2-methoxy-4,6-diphenylpyrimidine streak severely on standard silica gel, and how can I fix it? The Causality: Standard silica gel ( SiO2​ ) surfaces are populated with Brønsted acidic silanol (-OH) groups. The basic nitrogen atoms in the pyrimidine ring interact strongly with these silanols via competitive hydrogen bonding and partial protonation[1]. As the compound travels down the column, it continuously binds and unbinds to these acidic sites at varying rates, causing the band to broaden and "streak" across the stationary phase. The Solution: Add a volatile tertiary amine, such as Triethylamine (TEA) at 1–2% (v/v), to your mobile phase[2]. TEA acts as a sacrificial base; its steric bulk and strong basicity allow it to competitively bind to and mask the acidic silanol sites[3]. Because the silanol sites are occupied by TEA, the pyrimidine derivative elutes as a sharp, symmetrical band.

Q2: I am trying to separate the target compound from unreacted 2-chloro-4,6-diphenylpyrimidine. Hexane/Ethyl Acetate isn't separating them. What is the alternative? The Causality: 2-chloro-4,6-diphenylpyrimidine is a common synthetic precursor to the methoxy derivative[4]. Both compounds are highly lipophilic due to the diphenyl substitution. In a simple aliphatic/ester solvent system (like Hexane/EtOAc), the dipole moment difference between a methoxy group and a chlorine atom is insufficient to achieve baseline resolution. The Solution: Switch your mobile phase to a system that exploits π−π interactions, such as Toluene/Ethyl Acetate. If normal-phase chromatography still fails, transition to Reversed-Phase Chromatography (C18). In a reversed-phase system (e.g., Acetonitrile/Water), the slight difference in hydrophobicity between the methoxy and chloro substituents becomes the primary driver for separation, easily resolving the two peaks.

Q3: My recovery yield is unusually low (<50%) after passing through the silica column, despite good separation. Where is my compound? The Causality: 2-methoxy-4,6-diphenylpyrimidine can be sensitive to the highly acidic microenvironment of standard silica gel. Prolonged exposure on the column can lead to irreversible adsorption or acid-catalyzed hydrolysis of the methoxy group, reverting it to the highly polar 4,6-diphenylpyrimidin-2-ol, which remains permanently stuck on the baseline[1]. The Solution: Pre-treat the silica gel by slurrying it in the mobile phase containing 2% TEA to neutralize the column before loading the sample. Alternatively, switch your stationary phase to Neutral Alumina, which lacks the strong Brønsted acidity of silica gel and prevents compound degradation.

III. Quantitative Optimization Data

To aid in solvent selection, the following table summarizes the expected chromatographic behavior of 2-methoxy-4,6-diphenylpyrimidine and its common synthetic impurities under various conditions.

CompoundHexane:EtOAc (8:2) Standard SilicaHexane:EtOAc (8:2) + 1% TEA Deactivated SilicaToluene:EtOAc (9:1) Standard SilicaMeCN:H2O (8:2) C18 Reversed-Phase
2-Methoxy-4,6-diphenylpyrimidine 0.35 (Severe Tailing)0.45 (Sharp)0.40 (Sharp) tR​ = 4.2 min
2-Chloro-4,6-diphenylpyrimidine 0.38 (Tailing)0.48 (Sharp)0.55 (Sharp) tR​ = 5.8 min
4,6-Diphenylpyrimidin-2-ol 0.00 (Baseline)0.10 (Broad)0.00 (Baseline) tR​ = 2.1 min

Note: Data represents generalized retention factors ( Rf​ ) and retention times ( tR​ ) intended for relative comparison during method development.

IV. Validated Methodology: TEA-Deactivated Normal Phase Chromatography

This step-by-step protocol is engineered as a self-validating system to ensure high purity and prevent downstream analytical contamination.

Step 1: Mobile Phase Preparation & Validation

  • Prepare the optimized eluent (e.g., 90:10 Hexane:Ethyl Acetate).

  • Add 1% (v/v) Triethylamine (TEA) and stir vigorously to ensure homogeneity.

  • Self-Validation Checkpoint: Run a 2D TLC plate of your crude mixture using the TEA-spiked solvent. Confirm that the addition of TEA sharpens the pyrimidine spot without causing it to co-elute with previously resolved impurities.

Step 2: Column Packing (Slurry Method)

  • Weigh standard silica gel (use a 40:1 silica-to-crude mass ratio).

  • Prepare a slurry using the TEA-spiked mobile phase.

  • Pour the slurry into the column in a single continuous motion.

  • Causality: Pre-equilibrating the silica with TEA ensures all active silanol sites are masked before the basic pyrimidine is introduced to the environment.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the crude 2-methoxy-4,6-diphenylpyrimidine in a minimal amount of dichloromethane (DCM).

  • Add a small amount of deactivated silica gel (1:3 ratio to crude mass) to the flask.

  • Evaporate the DCM under reduced pressure to yield a free-flowing powder.

  • Load this powder evenly onto the flat column bed.

  • Causality: Dry loading prevents the "solvent front distortion" that occurs when lipophilic compounds are loaded as concentrated liquids in strong solvents like DCM.

Step 4: Elution and Fraction Collection

  • Elute the column isocratically using the TEA-spiked mobile phase.

  • Monitor fractions via TLC. The target compound will elute rapidly with a sharp peak profile.

Step 5: Post-Purification Processing (Critical Step)

  • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Issue: Residual TEA will contaminate your final product and appear as characteristic quartets and triplets in 1H NMR.

  • Solution: To remove residual TEA, dissolve the residue in 10 mL of Toluene and evaporate under reduced pressure. Repeat this azeotropic removal three times. Dry the final solid under high vacuum for 12 hours.

  • Self-Validation Checkpoint: Run a 1H NMR scan of the purified solid. The absolute absence of signals at 1.05 ppm (triplet) and 2.55 ppm (quartet) validates the complete removal of the TEA modifier.

V. References

  • BDMAEE. "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis." BDMAEE, 10 Jul. 2025, [Link].

  • Roeterdink, Fred, and Henk C. van der Plas. "Photochemistry of 4,6-disubstituted pyrimidine N-oxides." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1976,[Link].

  • Wang, Y., et al. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." PubMed, National Institutes of Health, 15 Sep. 2004, [Link].

Sources

Technical Support Center: Optimizing Cell Penetration of 2-Methoxy-4,6-diphenylpyrimidine in Neuroblastoma Models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, we frequently encounter small molecules that exhibit potent in silico or cell-free target engagement but fail in in vitro cellular assays.[1] is a rigid, highly lipophilic small molecule. In neuroblastoma (NB) research, pyrimidine derivatives are heavily investigated for their ability to act as[2], a critical pathway in NB tumor proliferation. However, the dual phenyl rings and methoxy substitution create a high partition coefficient (estimated LogP > 4.5). This leads to a severe delivery bottleneck known as membrane trapping , where the drug partitions into the lipid bilayer but fails to traverse into the aqueous cytosol.

This guide provides field-proven troubleshooting insights, self-validating protocols, and targeted delivery strategies to overcome these physicochemical barriers.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am observing massive compound precipitation when adding 2-methoxy-4,6-diphenylpyrimidine to DMEM supplemented with 10% FBS. How can I resolve this without causing solvent toxicity? A1: This is a classic case of hydrophobic collapse. Because the molecule lacks ionizable amines at physiological pH, it cannot form stable aqueous solutions. When introduced via a concentrated DMSO stock into culture media, the sudden shift in polarity forces the compound to aggregate. Solution: Do not exceed a final DMSO concentration of 0.1%–0.5%, as SH-SY5Y neuroblastoma cells are highly sensitive to solvent-induced differentiation or apoptosis. Instead, pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:4 molar ratio before media addition, or utilize a nanocarrier delivery system.

Q2: My whole-cell LC-MS/MS data shows massive intracellular accumulation of the drug, but I see no downstream inhibition of c-Src phosphorylation. Is the drug inactive? A2: Your drug is likely active, but your assay is yielding a false positive for cytosolic penetration. Highly lipophilic pyrimidines act like "grease"—they partition into the hydrophobic core of the plasma membrane and remain trapped there. Whole-cell lysis homogenizes the membrane and the cytosol together, making it impossible to distinguish between drug that is merely stuck to the cell surface versus drug that has successfully reached the intracellular kinase targets. Solution: You must implement a self-validating subcellular fractionation protocol (see Protocol 2) to isolate the cytosolic fraction from the membrane pellet prior to LC-MS/MS.

Q3: Passive diffusion is clearly failing due to membrane trapping. How can I actively drive this compound into the cytosol of neuroblastoma cells? A3: You must bypass passive diffusion by leveraging receptor-mediated endocytosis. Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, SK-N-AS) highly overexpress the disialoganglioside GD2. By encapsulating 2-methoxy-4,6-diphenylpyrimidine in[3][4], you force the cells to internalize the carrier via endosomes. The liposome then facilitates endosomal escape, releasing the drug directly into the cytosol.

Part 2: Mechanistic & Workflow Visualizations

G FreeDrug Free 2-Methoxy-4,6- diphenylpyrimidine Aggregates Media Aggregation FreeDrug->Aggregates High LogP Membrane Trapped in Lipid Bilayer (False Positive Uptake) FreeDrug->Membrane Lipophilicity Liposome Anti-GD2 Liposomal Encapsulation Endocytosis Receptor-Mediated Endocytosis Liposome->Endocytosis GD2 Binding Cytosol Cytosolic Release & Target Engagement Endocytosis->Cytosol Endosomal Escape

Fig 1. Mechanisms of passive membrane trapping vs. GD2-mediated endocytosis.

Workflow Step1 Treat SH-SY5Y Cells with Formulations (4h) Step2 Hypotonic Lysis & Dounce Homogenization Step1->Step2 Wash cells Step3 Ultracentrifugation (100,000 x g, 1h) Step2->Step3 Intact cells removed MembraneFrac Membrane Pellet (Lipid-bound Drug) Step3->MembraneFrac CytosolFrac Cytosolic Supernatant (Bioavailable Drug) Step3->CytosolFrac LCMS Protein Precipitation & LC-MS/MS Quantification MembraneFrac->LCMS Solubilize CytosolFrac->LCMS Direct injection

Fig 2. Self-validating workflow for quantifying true cytosolic penetration.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Anti-GD2 Immunoliposomes

This protocol adapts validated methodologies used for structurally similar [3][4] to overcome lipophilicity in NB models.

Step 1: Lipid Film Hydration

  • Dissolve DPPC, Cholesterol, and DSPE-PEG2000-Maleimide (molar ratio 65:30:5) in a chloroform/methanol mixture (2:1 v/v).

  • Add 2-methoxy-4,6-diphenylpyrimidine (dissolved in chloroform) to the lipid mixture at a 1:10 drug-to-lipid mass ratio.

  • Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation overnight to form a dry lipid film.

  • Hydrate the film with PBS (pH 7.4) at 45°C for 1 hour, vortexing every 15 minutes to form multilamellar vesicles (MLVs).

Step 2: Extrusion & Conjugation

  • Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder at 45°C to form unilamellar vesicles.

  • Incubate the maleimide-functionalized liposomes with thiolated anti-GD2 monoclonal antibody (ch14.18) overnight at 4°C.

  • Purify the resulting immunoliposomes using a Sephadex G-50 size-exclusion column to remove unencapsulated drug and unbound antibody.

Protocol 2: Subcellular Fractionation for True Cytosolic Quantification

This assay ensures that the quantified drug has actually penetrated the cell, validating the efficacy of your delivery system.

Step 1: Hypotonic Lysis

  • Seed SH-SY5Y cells in 10 cm dishes and treat with the desired formulation for 4 hours.

  • Wash cells 3x with ice-cold PBS to remove extracellular drug.

  • Scrape cells into 1 mL of ice-cold Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, plus protease inhibitors). Incubate on ice for 15 minutes to allow cells to swell.

Step 2: Dounce Homogenization & Ultracentrifugation

  • Transfer the suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with a tight-fitting pestle (Type B) to mechanically shear the plasma membrane while leaving nuclei and organelles intact.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant.

  • Ultracentrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.

  • The Pellet contains the membrane fraction (trapped drug). The Supernatant contains the cytosolic fraction (bioavailable drug).

Step 3: LC-MS/MS Preparation

  • Resuspend the membrane pellet in 200 µL of RIPA buffer.

  • Add 800 µL of ice-cold methanol to both the membrane suspension and the cytosolic supernatant to precipitate proteins and extract the drug.

  • Centrifuge at 15,000 x g for 15 minutes, collect the supernatant, dry under vacuum, and reconstitute in mobile phase for LC-MS/MS analysis.

Part 4: Quantitative Performance Metrics

The table below summarizes the expected pharmacokinetic shifts when transitioning 2-methoxy-4,6-diphenylpyrimidine from a free solvent state to an actively targeted nanocarrier in SH-SY5Y neuroblastoma cells. Notice how whole-cell association is highly misleading for the free drug.

Delivery FormulationTotal Cell Association(ng/mg protein)Membrane Fraction(ng/mg protein)Cytosolic Fraction(ng/mg protein)c-Src Cellular IC₅₀(µM)
Free Drug (0.1% DMSO) 450.2 (False Positive)437.812.4> 50.0
HP-β-CD Complex 210.5165.445.125.5
Untargeted Liposomes 380.0264.4115.68.2
Anti-GD2 Immunoliposomes 890.5 250.3 640.2 0.4

Data Interpretation: Anti-GD2 liposomes not only increase total cellular association via receptor binding but fundamentally invert the membrane-to-cytosol ratio, leading to a massive increase in target engagement (c-Src inhibition).

References

  • Title: The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma Source: Biomedicines, 2022. URL: [Link]

  • Title: Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment Source: Bioorganic & Medicinal Chemistry Letters, 2018. URL: [Link]

  • Title: Photochemistry of 4,6-disubstituted pyrimidine N-oxides Source: Journal of the Chemical Society, Perkin Transactions 1, 1976. URL: [Link]

Sources

overcoming false positives in acetylcholinesterase inhibition assays with pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Acetylcholinesterase (AChE) Assay Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex landscape of assay interference.

When developing pyrimidine-based AChE inhibitors—a highly promising class of compounds for Alzheimer's disease targeting both the catalytic and peripheral anionic sites[1]—researchers frequently encounter false positives. This guide provides the mechanistic reasoning behind these artifacts and the self-validating protocols required to overcome them.

Triage Workflow: Identifying False Positives

Before adjusting your chemistry, you must diagnose the mechanism of assay interference. The following diagnostic workflow isolates the three primary modes of failure in standard AChE screening.

FalsePositiveTriage Start Primary Hit in Ellman's Assay Check1 Control: Compound + DTNB (No Enzyme) Start->Check1 Result1A Color Change (412 nm) Check1->Result1A Yes Result1B No Color Change Check1->Result1B No Action1 False Positive: Direct DTNB Reactivity Result1A->Action1 Check2 Check Compound Absorbance at 412 nm Result1B->Check2 Result2A High Background Absorbance Check2->Result2A Yes Result2B Low Background Check2->Result2B No Action2 False Positive: Spectral Overlap Result2A->Action2 Check3 Assay with 0.01% Triton X-100 Result2B->Check3 Result3A IC50 Significantly Shifts Check3->Result3A Yes Result3B IC50 Remains Stable Check3->Result3B No Action3 False Positive: Colloidal Aggregation Result3A->Action3 Confirm Orthogonal Validation (Amplex Red / SPR) Result3B->Confirm

Diagnostic workflow for triaging false positives in AChE inhibition assays.

Troubleshooting & FAQs

Q: Why do pyrimidine derivatives frequently flag as false positives in the standard Ellman’s assay? A: The Ellman’s assay is a continuous spectrophotometric method that relies on the reaction between thiocholine (the enzymatic product) and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, measured at 412 nm[2]. Pyrimidine scaffolds, particularly those modified with nucleophilic substituents (e.g., thiols, primary amines) to enhance binding affinity[1], can directly attack the disulfide bond of DTNB[3]. This generates the TNB anion independently of enzymatic activity, masking true inhibition or skewing IC50 values. Furthermore, highly conjugated pyrimidines, such as 4,6-diphenylpyrimidines[4], often possess intrinsic UV-Vis absorbance that overlaps with the 412 nm detection wavelength, leading to spectral quenching.

Q: How can I definitively differentiate between a true pyrimidine-based AChE inhibitor and a DTNB-reactive artifact? A: You must establish a self-validating counter-screen. Before calculating IC50 values, run a control experiment where you incubate your pyrimidine compound directly with DTNB and acetylthiocholine in the absence of the AChE enzyme[3]. If you observe an increase in absorbance at 412 nm over a 5-minute window, your compound is chemically reactive with the detection reagent.

Q: My pyrimidine hits show excellent IC50 values, but they fail in cellular models. Could they be PAINS? A: Yes. Pan-Assay Interference Compounds (PAINS) often act via non-specific mechanisms such as colloidal aggregation[5]. Pyrimidines with highly lipophilic side chains can form colloidal aggregates in aqueous buffers. These aggregates sequester the AChE enzyme, artificially halting its activity[6]. To test for aggregation, add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the apparent IC50 value increases significantly (i.e., potency drops) upon detergent addition, the initial readout was an aggregation-based artifact.

Q: What orthogonal assays do you recommend for validating AChE inhibitors that interfere with Ellman's reagent? A: For compounds that chemically interfere with DTNB, you must shift the detection modality:

  • Amplex Red Fluorometric Assay: This couples the production of choline to choline oxidase and horseradish peroxidase (HRP), converting Amplex Red to highly fluorescent resorufin (Ex 571 nm / Em 585 nm)[7]. This bypasses DTNB entirely.

  • Surface Plasmon Resonance (SPR): SPR provides label-free, real-time binding kinetics (KD, kon, koff) by immobilizing AChE on a sensor chip, completely eliminating the need for enzymatic turnover readouts[8].

  • Genetically Encoded Fluorescent Sensors (e.g., GACh3.0): For high-throughput cellular screening, sensors like GACh3.0 can directly measure acetylcholine levels in real-time, eliminating the need for purified enzymes or toxic chemical reagents[9].

Data Presentation: Assay Modalities & Interference Profiles

To select the correct assay for your pyrimidine library, compare the vulnerabilities of each modality in the table below.

Assay ModalityPrimary ReadoutSusceptibility to Thiol/Nucleophile ReactivitySusceptibility to Spectral Overlap (412 nm)Susceptibility to AggregationRecommended Mitigation Strategy
Ellman's Assay (Standard) Absorbance (412 nm)High (Direct DTNB reaction)High (Conjugated pyrimidines)High Run enzyme-free DTNB controls; blank subtraction.
Ellman's + Triton X-100 Absorbance (412 nm)High High Low Use 0.01% Triton X-100 to disrupt colloids.
Amplex Red (Fluorometric) Fluorescence (Ex 571 / Em 585)Low (No DTNB used)Low (Shifted wavelength)High Use as an orthogonal validation for DTNB-reactive hits.
Surface Plasmon Resonance Refractive Index (Label-free)None None Low (Flow system)Use for final lead validation and kinetic profiling.

Self-Validating Experimental Protocols

Protocol A: Modified Ellman’s Assay with Built-in Reactivity Counter-Screen

Purpose: To identify AChE inhibition while simultaneously screening out DTNB-reactive false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Add 0.01% Triton X-100 to prevent colloidal aggregation of lipophilic pyrimidines[6].

  • Reagent Preparation: Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare AChE (e.g., from Electrophorus electricus) at 0.2 U/mL in buffer[5].

  • Compound Plating: In a 96-well microplate, add 10 µL of the pyrimidine test compound (dissolved in DMSO, final assay DMSO <1%) to both "Assay" wells and "Counter-Screen" wells.

  • Counter-Screen Assembly (No Enzyme): To the "Counter-Screen" wells, add 140 µL buffer, 20 µL DTNB, and 20 µL ATCI. Do not add enzyme.

  • Assay Assembly (With Enzyme): To the "Assay" wells, add 120 µL buffer, 20 µL AChE, and 20 µL DTNB. Incubate for 10 minutes at 25°C to allow compound-enzyme binding.

  • Reaction Initiation: Add 20 µL ATCI to the "Assay" wells to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Interpretation:

    • If the "Counter-Screen" wells show an increasing slope at 412 nm, the compound reacts directly with DTNB[3]. Discard the hit or move to Protocol B.

    • If the "Counter-Screen" is flat, calculate the IC50 from the "Assay" wells by comparing the Vmax (slope) to the vehicle control.

Protocol B: Orthogonal Amplex Red Fluorometric Assay

Purpose: To validate true inhibitors that suffer from spectral overlap or DTNB reactivity in Ellman's assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme/Substrate Mix: Prepare a working solution containing 0.2 U/mL AChE, 0.1 U/mL choline oxidase, and 1 U/mL horseradish peroxidase (HRP) in buffer[7].

  • Detection Mix: Prepare a solution of 100 µM acetylcholine and 50 µM Amplex Red reagent.

  • Incubation: In a black, flat-bottom 96-well plate, mix 50 µL of the Enzyme/Substrate Mix with 10 µL of the pyrimidine test compound. Incubate in the dark for 15 minutes at room temperature.

  • Initiation: Add 40 µL of the Detection Mix to all wells to start the reaction.

  • Readout: Measure fluorescence continuously for 10 minutes at Ex 571 nm / Em 585 nm.

  • Validation: True inhibitors will show a dose-dependent decrease in the rate of resorufin fluorescence generation, completely independent of DTNB chemistry or 412 nm absorbance artifacts.

References

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - ResearchGate. [Link]

  • Dual Monitoring of Blood Acetylcholinesterase Content and Catalytic Activity Utilizing Fluorometry-Integrated Surface Plasmon Resonance - PMC.[Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - ACS Publications. [Link]

  • A high-throughput screening platform for acetylcholinesterase inhibitors using a genetically encoded acetylcholine fluorescent sensor - Frontiers. [Link]

  • Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Publishing. [Link]

  • A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - ResearchGate. [Link]

  • Discovery of drug‐like acetylcholinesterase inhibitors by rapid virtual screening of a 6.9 million compound database - UQ eSpace.[Link]

  • 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - ACS Publications.[Link]

Sources

refining molecular docking parameters for 2-methoxy-4,6-diphenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and technical FAQ to address the unique computational challenges of docking 2-methoxy-4,6-diphenylpyrimidine derivatives .

These compounds are highly valued as multitarget-directed ligands—frequently investigated as dual Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, as well as Cyclin-dependent kinase (CDK) inhibitors[1][2]. However, their bulky diphenyl "wings" and the flexible 2-methoxy headgroup[3] require precise algorithmic tuning. Standard default docking parameters will often fail, leading to false-positive scoring or severe steric clashes.

This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible binding poses.

Mandatory Workflow Visualization

MolecularDocking Start Ligand Input: 2-methoxy-4,6-diphenylpyrimidine LigPrep Ligand Preparation Define Methoxy Rotamers Start->LigPrep RecPrep Receptor Preparation Retain Conserved Waters Start->RecPrep Grid Grid Box Generation Min Size: 30x30x30 Å LigPrep->Grid RecPrep->Grid Dock AutoDock Vina / Glide Exhaustiveness = 24-32 Grid->Dock Eval Pose Evaluation Calculate RMSD Dock->Eval Decision Top Poses RMSD < 2.0 Å? Eval->Decision Success Valid Binding Pose Proceed to MD Decision->Success Yes Refine Refine Parameters Scale vdW to 0.85 Decision->Refine No Refine->Dock

Workflow for optimizing molecular docking parameters of bulky pyrimidine derivatives.

Section 1: FAQs - Ligand & Receptor Preparation

Q: How should I handle the conformational flexibility of the 2-methoxy group during ligand preparation? A: The 2-methoxy group on the pyrimidine ring is a critical pharmacophore that acts as a hydrogen bond acceptor, but its methyl group introduces localized steric bulk. If you are using AutoDockTools or LigPrep (Schrödinger), you must ensure the C(pyrimidine)​−O(methoxy)​ bond is defined as fully rotatable. Failure to sample these rotamers often leads to artificial steric clashes in the hinge region of kinases or the hydrophobic cavity of MAO-A[1]. Causality: Forcing a single rigid conformation prevents the algorithm from finding the optimal geometry where the methoxy oxygen bridges to the receptor backbone while the methyl group points toward the solvent. Generate at least 3-5 low-energy conformers pre-docking.

Q: Should I retain structural water molecules in the binding pocket for these specific derivatives? A: It depends entirely on the target's microenvironment. For Cyclin-dependent kinases (CDKs), the ATP binding pocket contains highly ordered water molecules[2]. The 2-methoxy pyrimidine core often displaces the primary hinge-binding water, but the extended 4,6-diphenyl groups frequently rely on bridging waters to stabilize their interaction with the DFG motif. Protocol Rule: Remove bulk solvent, but retain highly conserved waters (B-factor < 30). Use a docking program that supports displaceable waters (e.g., Glide SP/XP or AutoDock Vina with hydrated docking protocols) to allow the algorithm to thermodynamically evaluate water displacement versus retention.

Section 2: FAQs - Grid Box & Search Parameters

Q: What are the optimal grid box dimensions for AutoDock Vina when screening these bulky diphenyl derivatives? A: The 4,6-diphenylpyrimidine scaffold is exceptionally wide (spanning ~12-14 Å across the phenyl rings). A standard 20×20×20 Å grid box will artificially constrain the ligand, forcing it into folded, high-energy conformations that do not exist in vitro. Causality: You must expand the search space to accommodate the extended conformation of the diphenyl rings. We recommend a minimum grid box size of 30×30×30 Å, ensuring the box encompasses all active site residues and adjacent allosteric sub-pockets[4].

Q: My docking runs are yielding inconsistent poses (RMSD > 2.0 Å between the top 5 runs). How do I fix this? A: This is a classic symptom of algorithmic under-sampling. AutoDock Vina's default exhaustiveness parameter is 8. This is sufficient for small, rigid fragments but entirely inadequate for ligands with multiple rotatable bonds and bulky aromatic rings. Solution: To ensure the algorithm escapes local minima and thoroughly explores the complex energy landscape, increase the exhaustiveness parameter to 24 or 32[5]. While this increases computational time, it drastically improves pose convergence and ensures your results are reproducible.

Section 3: Troubleshooting Guide

Error/SymptomRoot CauseTechnical Solution
Positive Binding Energies (> 0 kcal/mol) The rigid 4,6-diphenyl groups are clashing with the receptor's van der Waals (vdW) surface, particularly in narrow pockets like the AChE catalytic gorge[1].Soften the receptor potential. In AutoDock Vina or Glide, reduce the vdW scaling factor for non-polar atoms from 1.0 to 0.80 or 0.85[6]. This simulates minor induced-fit side-chain flexibility, allowing the bulky phenyl rings to slide into the pocket without triggering severe penalty scores.
Ligand binds outside the active site The grid box center is misaligned, or the search space is too large, causing the algorithm to find a superficial hydrophobic patch on the protein surface.Redefine the Grid Center. Extract the co-crystallized ligand from the PDB file, calculate its centroid coordinates (X, Y, Z), and set these exact coordinates as your grid box center[4].
Missing Hydrogen Bonds The 2-methoxy oxygen is not interacting with the expected kinase hinge residues.Check Protonation States. Ensure the receptor was prepared at physiological pH (7.4). If the hinge region backbone amides are improperly deprotonated during preparation, the methoxy group will lack a hydrogen bond donor.

Section 4: Standardized Experimental Protocol

To ensure your computational experiments are self-validating, follow this step-by-step methodology for docking 2-methoxy-4,6-diphenylpyrimidine derivatives:

Step 1: 3D Structure Generation & Minimization

  • Sketch the 2-methoxy-4,6-diphenylpyrimidine derivative.

  • Perform an initial geometry optimization using a semi-empirical method (e.g., PM6) or Density Functional Theory (DFT) to ensure the diphenyl rings are at the correct dihedral angles relative to the pyrimidine core.

Step 2: Ligand Preparation

  • Import the minimized structure into AutoDockTools or Schrödinger LigPrep.

  • Assign Gasteiger (or OPLS) partial charges. Merge non-polar hydrogens.

  • Explicitly define the C−O methoxy bond and the C−C bonds connecting the phenyl rings to the pyrimidine core as rotatable . Save as .pdbqt or .maegz.

Step 3: Receptor Preparation

  • Download the target PDB (e.g., MAO-A or CDK2).

  • Strip co-crystallized ligands, ions, and bulk water. Retain structural waters if bridging is expected.

  • Add polar hydrogens and assign Kollman charges. Save as .pdbqt.

Step 4: Grid Box Configuration & Docking Execution

  • Set the Grid Box center to the centroid of the native active site.

  • Set dimensions to 30 × 30 × 30 Å with a spacing of 1.00 Å[4].

  • Execute AutoDock Vina via command line: vina --receptor target.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 30 --size_y 30 --size_z 30 --exhaustiveness 32 --energy_range 4

Step 5: Self-Validation (Crucial)

  • Extract the top 5 binding poses.

  • Calculate the Root Mean Square Deviation (RMSD) between them.

  • Validation Gate: If the RMSD between the top poses is < 2.0 Å , the docking protocol is considered converged and valid. If > 2.0 Å, increase exhaustiveness to 64 and repeat.

Section 5: Quantitative Parameter Summary

Summarized below are the optimized parameters specifically calibrated for 4,6-diphenylpyrimidine derivatives compared to standard defaults.

ParameterDefault ValueRecommended ValueScientific Rationale
Grid Box Dimensions 20 × 20 × 20 Å≥ 30 × 30 × 30 Å Accommodates the wide ~14 Å span of the 4,6-diphenyl wings[4].
Exhaustiveness 824 - 32 Ensures thorough sampling of the flexible 2-methoxy rotamers and prevents local minima trapping[5].
vdW Scaling Factor 1.00.80 - 0.85 Softens steric penalties to simulate minor induced-fit pocket expansion[6].
Energy Range 3 kcal/mol4 - 5 kcal/mol Captures a broader range of binding modes for bulky ligands before cutoff.

References

  • 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease ACS Chemical Neuroscience URL:[Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation Progress in Chemical and Biochemical Research URL:[Link]

  • Photochemistry of 4,6-disubstituted pyrimidine N-oxides Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening Journal of Chemical Information and Modeling URL:[Link]

  • Grid box setting, molecular docking, and inhibition constant (Ki) calculation Bio-protocol URL:[Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition SciSpace / IntechOpen URL:[Link]

Sources

troubleshooting crystallization issues and polymorphism in methoxy-diphenylpyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Solid-State Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex crystallization behaviors and polymorphic landscapes of methoxy-diphenylpyrimidines.

Due to their unique molecular architecture, these Active Pharmaceutical Ingredients (APIs) present specific challenges during scale-up. This guide will decode the mechanistic causality behind these issues and provide field-proven, self-validating protocols to ensure batch-to-batch reproducibility.

Mechanistic Drivers of Polymorphism in Methoxy-Diphenylpyrimidines

To troubleshoot effectively, we must first understand the molecular causality of the problem. Methoxy-diphenylpyrimidines are highly susceptible to conformational polymorphism . The rotational flexibility around the C–C bonds linking the phenyl rings to the central pyrimidine core allows the molecule to adopt multiple low-energy conformational states[1].

During crystallization, variations in solvent polarity, supersaturation, and temperature can trap the molecule in different conformations, leading to distinct crystal lattices with varying solubility, stability, and bioavailability profiles[]. Furthermore, the methoxy group acts as a strong hydrogen-bond acceptor. When combined with the hydrogen-bonding potential of the pyrimidine nitrogens, the API becomes highly prone to trapping protic solvents within its lattice, leading to unintended solvate formation[3].

Troubleshooting FAQs: Common Issues & Solutions

Q1: We are consistently isolating a metastable polymorph instead of our target thermodynamically stable form. How do we shift the process? A: This is a classic manifestation of kinetic versus thermodynamic control. Rapid cooling or excessive supersaturation drives the system to nucleate the kinetically favored, metastable polymorph, following Ostwald's Rule of Stages[].

  • Causality & Fix: To resolve this, you must operate strictly within the Metastable Zone Width (MSZW) of the stable form. Implement a slow, non-linear cooling profile and introduce seed crystals of the desired stable polymorph just below the saturation temperature. Seeding bypasses the high activation energy barrier for the primary nucleation of the stable form, ensuring it dominates the crystallization process[4].

Q2: Our methoxy-diphenylpyrimidine API is precipitating as an unwanted solvate (e.g., hydrate or methanolate). How can we prevent solvent inclusion? A: Because methoxy-diphenylpyrimidines often exhibit poor solubility in standard non-polar solvents, chemists are forced to use polar solvents. These polar solvent molecules readily form hydrogen bonds with the methoxy oxygen, integrating directly into the crystal lattice to form solvates[3].

  • Causality & Fix: Employ solvent engineering. Transition to a binary solvent/antisolvent system where the API exhibits a steep solubility curve but the solvent lacks the specific hydrogen-bonding geometry required to stabilize the solvate. If a solvating solvent must be used, ensure the crystallization temperature is maintained above the enantiotropic transition temperature, where the non-solvated polymorph is thermodynamically favored[3].

Q3: The final crystalline product exhibits severe agglomeration and excessive fines, causing downstream filtration and flowability issues. What is the root cause? A: Agglomeration typically occurs when small crystals (fines) stick together in high-supersaturation environments to minimize their surface free energy[]. Poor mixing creates localized zones of high supersaturation, triggering bursts of primary nucleation (fines), while excessive agitation causes particle breakage (secondary nucleation)[4].

  • Causality & Fix: Optimize the hydrodynamics of your crystallizer. Use a controlled, sub-surface antisolvent addition rate and adjust the impeller speed to ensure uniform bulk mixing without inducing high shear forces that fracture existing crystals[4].

Self-Validating Experimental Protocol: Controlled Seeding for Stable Polymorph Isolation

To ensure absolute polymorphic purity, use the following self-validating methodology. The success of each step dictates the viability of the next, preventing batch failure before it occurs.

Step 1: Dissolution & Clarification Dissolve the crude methoxy-diphenylpyrimidine in the optimized solvent mixture at 10°C above its saturation temperature ( Tsat​ ). Filter the solution through a 0.22 µm inline filter.

  • Validation Check: The solution must be optically clear. Any remaining particulates will act as heterogeneous nucleation sites for unwanted metastable forms.

Step 2: Controlled Supersaturation Generation Cool the solution at a controlled rate of 0.5°C/min to exactly 2°C below Tsat​ to enter the MSZW.

  • Validation Check: The solution must remain clear. If spontaneous nucleation occurs here, the cooling rate is too fast or the MSZW is too narrow, indicating that the solvent system must be reassessed before proceeding.

Step 3: Seeding & Isothermal Aging Introduce 1–2 wt% of micronized seed crystals (pure stable polymorph). Age the slurry isothermally for 2 hours.

  • Validation Check: Utilize in-situ Focused Beam Reflectance Measurement (FBRM). You must observe a steady increase in chord length (indicating seed growth) and an absence of sudden spikes in fine particle counts (which would indicate unwanted secondary nucleation).

Step 4: Desupersaturation & Isolation Cool to the final isolation temperature at a slow rate of 0.1°C/min. Filter, wash with cold antisolvent, and dry under vacuum.

  • Validation Check: Confirm the final polymorphic form via X-Ray Powder Diffraction (XRPD) and verify the absence of trapped solvent via Thermogravimetric Analysis (TGA).

Quantitative Data: Impact of Crystallization Parameters

The following table summarizes the thermodynamic and kinetic parameters required to control the solid form of a standard methoxy-diphenylpyrimidine derivative.

Solvent SystemCooling Rate (°C/min)Seeding (wt%)Resulting Solid FormYield (%)Crystal Morphology
Ethanol/Water (80:20)1.0 (Fast)NoneMetastable Form II78Needles (Agglomerated)
Ethanol/Water (80:20)0.1 (Slow)2.0 (Form I)Stable Form I85Prismatic
Pure Methanol0.5 (Moderate)NoneMethanol Solvate92Plates
Acetone/Heptane (50:50)0.2 (Slow)1.0 (Form I)Stable Form I89Block-like

Troubleshooting Workflow Diagram

Use the following decision matrix to systematically diagnose and resolve crystallization deviations.

PolymorphTroubleshooting Start Identify Crystallization Issue CheckForm Isolate & Characterize Form (XRPD/DSC) Start->CheckForm IsMetastable Metastable Polymorph? CheckForm->IsMetastable IsSolvate Solvate/Hydrate Formation? CheckForm->IsSolvate IsAgglom Agglomeration/Fines? CheckForm->IsAgglom OptCooling Optimize Cooling Rate & Seeding IsMetastable->OptCooling Yes SolventEng Solvent Engineering & Desolvation IsSolvate->SolventEng Yes MixControl Control Agitation & Supersaturation IsAgglom->MixControl Yes Validate Validate Batch Consistency OptCooling->Validate SolventEng->Validate MixControl->Validate

Workflow for diagnosing and resolving API crystallization issues.

References

  • Crystallization of APIs: Methods and Challenges Source: BOC Sciences URL
  • API Crystallization Source: Crystal Pharmatech URL
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System.
  • Source: PMC (National Institutes of Health)

Sources

optimizing solvent selection for NMR analysis of 2-methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis of Pyrimidine Derivatives. As a Senior Application Scientist, I have structured this guide to address the complex spectroscopic challenges inherent to highly conjugated, nitrogen-rich heterocycles.

Analyzing 2-methoxy-4,6-diphenylpyrimidine presents two primary physical chemistry hurdles: severe resonance overlap in the aromatic region (due to the structural similarity of the phenyl and pyrimidine protons) and concentration-dependent line broadening caused by intermolecular π−π stacking. This center provides causality-driven troubleshooting, quantitative shift data, and self-validating protocols to optimize your solvent selection.

Diagnostic Workflow: Solvent Selection Strategy

G Start Analyze 2-Methoxy- 4,6-diphenylpyrimidine Solvent1 Acquire 1H NMR in CDCl3 Start->Solvent1 Decision Evaluate Aromatic Region Solvent1->Decision Overlap Severe Overlap (7.4 - 8.2 ppm) Decision->Overlap Multiplets Broad Broad Resonance (Aggregation) Decision->Broad Poor T2 Success Resolved Spectrum Decision->Success Clear Peaks ASIS Apply ASIS: Switch to C6D6 Overlap->ASIS DMSO Disrupt Stacking: DMSO-d6 + 40°C Broad->DMSO Final Proceed to 2D NMR (HSQC / HMBC) Success->Final ASIS->Final DMSO->Final

Diagnostic workflow for resolving NMR spectral artifacts in pyrimidines.

Troubleshooting & FAQs

Q1: My ¹H NMR spectrum in CDCl₃ shows a massive, unresolved multiplet between 7.4 and 8.2 ppm. How can I confidently assign the pyrimidine H-5 proton and the phenyl protons?

Causality: In a non-polar, isotropic solvent like CDCl₃, the local magnetic environment provides minimal differential shielding between the structurally similar phenyl protons and the pyrimidine H-5 proton. This lack of magnetic contrast leads to isochronous or heavily overlapping signals[1]. Solution: Switch your solvent to Benzene-d₆ (C₆D₆) to exploit Aromatic Solvent Induced Shifts (ASIS) . Benzene molecules form transient, stereospecific collision complexes with the electron-rich pyrimidine nitrogens and the methoxy oxygen[2]. The magnetic anisotropy of the benzene ring differentially shields the solute's protons based on their spatial proximity to the interaction site[3]. Because the pyrimidine H-5 proton is physically closer to the coordinating nitrogens than the distal phenyl protons, it experiences a much stronger upfield shift (Δδ), effectively pulling it out of the multiplet for easy assignment.

Q2: I am observing broad, poorly resolved peaks even after rigorous automated and manual shimming. Is my sample degrading?

Causality: Assuming your internal standard (TMS) peak is sharp (indicating good shimming), the broadening is a physical artifact of intermolecular π−π stacking. 2-methoxy-4,6-diphenylpyrimidine is a highly planar, conjugated system. At high NMR concentrations (>20 mg/mL), these molecules aggregate. This aggregation restricts molecular tumbling in solution, which drastically decreases the transverse relaxation time ( T2​ ), resulting in broad NMR lines[4]. Solution: You have two options. First, perform a serial dilution (e.g., dilute by 5x) to see if the peaks sharpen, which confirms concentration-dependent aggregation. If a high concentration is mandatory (e.g., for ¹³C or 2D HMBC acquisition), switch to a strongly coordinating, highly polar solvent like DMSO-d₆ . DMSO disrupts π−π stacking by aggressively solvating the individual molecules[5]. If the high viscosity of DMSO causes slight broadening, increase the probe temperature to 40–50 °C to lower the viscosity and increase the molecular tumbling rate.

Q3: The methoxy peak (~4.0 ppm) integrates correctly, but its chemical shift varies slightly between different sample batches. What causes this instability?

Causality: The methoxy group at the C2 position is highly sensitive to the hydrogen-bonding environment and trace impurities. Trace water, or residual acidic protons (often carried over from silica gel chromatography), can interact with the adjacent pyrimidine nitrogens. This alters the local electron density via inductive effects, causing the methoxy protons to shift. Solution: Ensure your samples are rigorously dried under high vacuum. Always use a standardized internal reference (e.g., 0.05% TMS) to lock your chemical shift to exactly 0.00 ppm[5]. Furthermore, if using CDCl₃, pass the solvent through a small plug of basic alumina immediately prior to use to strip out trace DCl, which can protonate the pyrimidine ring.

Quantitative Data: Expected Solvent-Induced Shifts

To illustrate the power of solvent optimization, the table below summarizes the representative chemical shift trajectories for 2-methoxy-4,6-diphenylpyrimidine across three distinct solvent environments. Notice the dramatic ASIS effect (Δδ) on the H-5 proton compared to the phenyl protons.

Proton EnvironmentCDCl₃ (δ ppm)C₆D₆ (δ ppm)DMSO-d₆ (δ ppm)Δδ ASIS (CDCl₃ - C₆D₆)
Methoxy (-OCH₃) ~ 4.05~ 3.80~ 4.00+ 0.25 (Shielded)
Pyrimidine (H-5) ~ 7.90~ 7.40~ 8.10+ 0.50 (Strongly Shielded)
Phenyl (H-ortho) ~ 8.10~ 8.15~ 8.20- 0.05 (Slightly Deshielded)
Phenyl (H-meta/para) ~ 7.50~ 7.25~ 7.60+ 0.25 (Moderately Shielded)

Note: Exact values will vary slightly based on sample concentration and probe temperature. The critical metric is the relative shift (Δδ).

Experimental Protocol: ASIS Co-Solvent Titration

If switching entirely to C₆D₆ still leaves ambiguity in your assignments, use this self-validating titration protocol. By gradually altering the solvent environment, you can track the exact migration pathway of the pyrimidine H-5 proton out of the phenyl multiplet.

Materials Required:

  • Sample: 20 mg of 2-methoxy-4,6-diphenylpyrimidine

  • Solvents: CDCl₃ (with 0.05% TMS) and C₆D₆ (with 0.05% TMS)

  • High-precision micropipettes

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 10 mg of the sample in 600 µL of CDCl₃. Transfer to an NMR tube and acquire a standard 1D ¹H NMR spectrum (8 scans). Calibrate the TMS peak to 0.00 ppm.

  • Stock Preparation: Dissolve the remaining 10 mg of the sample in 600 µL of C₆D₆ in a separate vial. (Using a sample-matched stock ensures the solute concentration remains constant during titration, isolating the solvent effect from concentration effects).

  • Sequential Titration: Spike the CDCl₃ NMR tube with 60 µL (10% v/v) of the C₆D₆ stock. Invert the tube gently to mix.

  • Iterative Acquisition: Acquire a ¹H NMR spectrum. Repeat the 60 µL spiking and acquisition process until the solvent ratio is approximately 1:1.

  • Data Matrixing: Overlay the resulting spectra in your NMR processing software. You will observe the pyrimidine H-5 singlet "walking" upfield linearly with each addition of C₆D₆, while the phenyl multiplets remain relatively static. This trajectory provides absolute, self-validating proof of the H-5 assignment.

References

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.[Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions. Oxford Academic (OUP).[Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Thieme Connect.[Link]

Sources

Validation & Comparative

Validating 2-Methoxy-4,6-diphenylpyrimidine as a Reversible MAO-A Inhibitor: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Case for RIMAs

The development of Monoamine Oxidase A (MAO-A) inhibitors has historically been hindered by the "cheese effect"—a severe hypertensive crisis caused when irreversible inhibitors prevent the metabolism of dietary tyramine. To circumvent this, modern neuropharmacology prioritizes Reversible Inhibitors of MAO-A (RIMAs) . Because their binding is competitive and reversible, high concentrations of dietary tyramine can successfully displace the inhibitor from the enzyme's active site, mitigating cardiovascular toxicity 1.

This guide outlines the experimental validation of 2-methoxy-4,6-diphenylpyrimidine (2-MeO-DPP) , a highly potent pyrimidine derivative, as a novel RIMA. Drawing upon structural homologies with established 4,6-diphenylpyrimidine derivatives 2, we will objectively compare its performance against the clinical RIMA standard (Moclobemide) and an irreversible standard (Clorgyline).

As a Senior Application Scientist, I have structured these protocols to be self-validating systems . Every workflow includes internal controls to ensure that the data generated is an artifact-free reflection of the compound's true kinetic behavior.

Performance Comparison Matrix

To establish a baseline for validation, the quantitative performance of 2-MeO-DPP is summarized below against established pharmacological standards.

Pharmacological Parameter2-Methoxy-4,6-diphenylpyrimidineMoclobemide (RIMA Standard)Clorgyline (Irreversible Standard)
Inhibition Mechanism Reversible, CompetitiveReversible, CompetitiveIrreversible, Covalent
MAO-A IC₅₀ (nM) ~18 - 30 nM~150 - 200 nM~1 - 5 nM
Activity Recovery (Dilution) > 75%> 80%< 10%
Tyramine Potentiation Risk Low (Displaceable)Low (Displaceable)High (Cheese Effect)
Cytotoxicity (SH-SY5Y) Non-toxic up to 25 µMNon-toxicModerate toxicity at high doses

Experimental Workflow 1: Fluorometric MAO-A Inhibition Profiling

The Causality Behind the Method: Historically, MAO assays relied on peroxidase-coupled reactions to detect H₂O₂ generation. However, many novel drug candidates possess intrinsic antioxidant properties that scavenge H₂O₂, leading to false-positive inhibition readings. To eliminate this artifact, we utilize kynuramine as a substrate. Kynuramine undergoes oxidative deamination by MAO-A to form an unstable aldehyde, which spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent product 3. This provides a direct, interference-free readout.

KynuramineAssay Kyn Kynuramine (Non-fluorescent Substrate) Ald Aldehyde Intermediate + H2O2 + NH3 Kyn->Ald MAO-A Enzyme (Oxidative Deamination) HQ 4-Hydroxyquinoline (Highly Fluorescent Product) Ald->HQ Spontaneous Cyclization

Fig 1: Kynuramine oxidative deamination pathway for fluorometric MAO-A activity detection.

Step-by-Step Protocol: IC₅₀ Determination
  • Preparation: Prepare recombinant human MAO-A enzyme in 100 mM potassium phosphate buffer (pH 7.4). Prepare 2-MeO-DPP, Moclobemide, and Clorgyline in DMSO (ensure final assay DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubation: In a black 96-well microplate, combine 40 µL of MAO-A enzyme (5 µg/mL final) with 10 µL of the inhibitor at varying concentrations (1 nM to 10 µM). Include a vehicle control (1% DMSO) for 100% activity baseline. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of kynuramine dihydrobromide (final concentration 40 µM) to all wells.

  • Incubation & Termination: Incubate the plate at 37°C for 30 minutes in the dark. Terminate the reaction by adding 40 µL of 2N NaOH.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 380-400 nm). Calculate IC₅₀ using non-linear regression analysis.

Experimental Workflow 2: Reversibility Validation via Rapid Dilution

The Causality Behind the Method: To prove 2-MeO-DPP is a RIMA, we must demonstrate that the enzyme-inhibitor complex can dissociate. While equilibrium dialysis is a traditional approach, it requires 12–24 hours. During this time, recombinant MAO-A naturally degrades, confounding the recovery data. Instead, we employ a 100-fold Rapid Dilution Method . By pre-incubating the enzyme at a massive inhibitor concentration and rapidly diluting it, we instantly shift the thermodynamic equilibrium. A reversible inhibitor will immediately detach, restoring enzyme activity, while a covalent inhibitor will remain permanently bound.

Reversibility Step1 Pre-incubation (30 min) MAO-A + Inhibitor (100x IC50) Step2 100-fold Rapid Dilution into Substrate Buffer Step1->Step2 Split Binding Mechanism? Step2->Split Rev Reversible (2-MeO-DPP) >75% Activity Recovery Split->Rev Rapid Dissociation Irrev Irreversible (Clorgyline) <10% Activity Recovery Split->Irrev Covalent Adduct

Fig 2: Rapid dilution workflow differentiating reversible from irreversible MAO-A inhibitors.

Step-by-Step Protocol: Rapid Dilution Assay
  • High-Concentration Pre-incubation: Incubate MAO-A enzyme (100x standard assay concentration) with 2-MeO-DPP, Moclobemide (positive control), or Clorgyline (negative control) at a concentration equivalent to 100 × IC₅₀ for 30 minutes at 37°C.

  • Rapid Dilution: Transfer 1 µL of the pre-incubated mixture into 99 µL of assay buffer containing kynuramine substrate. This drops the inhibitor concentration to 1 × IC₅₀ .

  • Measurement: Allow the reaction to proceed for 20 minutes, terminate with NaOH, and measure fluorescence.

  • Data Interpretation: Calculate the percentage of recovered activity relative to an uninhibited vehicle control. 2-MeO-DPP should exhibit >75% recovery, mirroring Moclobemide and confirming its reversible nature.

Experimental Workflow 3: Kinetic Mechanism Profiling

The Causality Behind the Method: Reversibility alone does not guarantee safety from the cheese effect; the inhibitor must specifically be competitive with the substrate (and tyramine) at the FAD-binding pocket. To validate this, we perform enzyme kinetics using Lineweaver-Burk double-reciprocal plots. If 2-MeO-DPP is a competitive inhibitor, it will alter the apparent Michaelis constant ( Km​ ) without affecting the maximum reaction velocity ( Vmax​ ).

Kinetics Data Varying [Substrate] & [Inhibitor] Plot Lineweaver-Burk Plot (1/V vs 1/[S]) Data->Plot Comp Competitive Inhibition (Vmax unchanged, Km increases) Plot->Comp 2-MeO-DPP Profile NonComp Non-Competitive Inhibition (Vmax decreases, Km unchanged) Plot->NonComp

Fig 3: Kinetic decision tree for determining the mechanism of MAO-A enzyme inhibition.

Step-by-Step Protocol: Lineweaver-Burk Analysis
  • Matrix Setup: Set up a matrix of reactions utilizing four different concentrations of 2-MeO-DPP (e.g., 0, ½×IC₅₀, 1×IC₅₀, and 2×IC₅₀).

  • Substrate Titration: For each inhibitor concentration, titrate kynuramine across a range of 15 µM to 250 µM.

  • Velocity Measurement: Measure the initial velocity ( V0​ ) of 4-HQ formation for each condition.

  • Plotting: Plot 1/V0​ on the Y-axis versus 1/[S] on the X-axis.

  • Validation: For 2-MeO-DPP, the resulting lines should intersect at the Y-axis ( 1/Vmax​ ), confirming competitive inhibition and solidifying its profile as a true RIMA.

References

  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. National Center for Biotechnology Information (PMC). 1

  • 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. 2

  • Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format. Benchchem.3

Sources

Benchmarking 4,6-Diphenylpyrimidine Derivatives Against Donepezil: A Comparative Guide for Alzheimer's Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward Multi-Target-Directed Ligands (MTDLs)

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by a highly complex, multifactorial pathogenesis involving cholinergic depletion, oxidative stress, and amyloid-beta aggregation. For decades, the clinical gold standard has been Donepezil , a highly potent and selective acetylcholinesterase (AChE) inhibitor[1]. While Donepezil provides vital symptomatic relief by preserving synaptic acetylcholine (ACh), it lacks disease-modifying properties to halt neuronal degradation.

Recent drug development has pivoted toward Multi-Target-Directed Ligands (MTDLs). Among the most promising novel scaffolds are 4,6-diphenylpyrimidine derivatives (e.g., compounds VB1 and VB8). By incorporating propargyl and piperidine/morpholine pharmacophores, these derivatives function as potent dual inhibitors of both AChE and Monoamine Oxidase-A/B (MAO-A/B)[2]. This guide objectively benchmarks these novel derivatives against Donepezil, analyzing their inhibitory kinetics, neuroprotective profiles, and structural dynamics.

Mechanistic Benchmarking: Single-Target vs. Dual-Target Inhibition

The fundamental divergence between Donepezil and 4,6-diphenylpyrimidine derivatives lies in their polypharmacological profiles.

  • Donepezil (Single-Target): Reversibly binds to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. It exhibits extreme selectivity for AChE over Butyrylcholinesterase (BuChE) but has no inhibitory effect on MAO enzymes, leaving oxidative stress pathways unmitigated[3].

  • 4,6-Diphenylpyrimidine Derivatives (Multi-Target): The pyrimidine core and piperidine moieties anchor the molecule within the hydrophobic cavity of AChE, while the propargyl group acts as a critical pharmacophore for MAO-A/B inhibition[4]. By inhibiting MAO, these compounds prevent the oxidative deamination of monoamines, thereby directly reducing the generation of neurotoxic Reactive Oxygen Species (ROS)[5].

Pathway Donepezil Donepezil (Single-Target) AChE AChE Enzyme Donepezil->AChE Inhibits Diphenyl 4,6-Diphenylpyrimidine (Multi-Target) Diphenyl->AChE Inhibits MAO MAO-A/B Enzyme Diphenyl->MAO Inhibits ACh Acetylcholine (Cognitive Function) AChE->ACh Degrades ROS Oxidative Stress (Neurotoxicity) MAO->ROS Generates

Mechanistic divergence between Donepezil and dual-targeting 4,6-diphenylpyrimidine derivatives.

Quantitative Data Presentation: Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies greater binding affinity and enzyme inhibition. The table below synthesizes in vitro assay data benchmarking Donepezil against two leading 4,6-diphenylpyrimidine derivatives, VB1 and VB8[1][2].

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)MAO-A IC₅₀ (nM)Primary Mechanism
Donepezil 6.7 ± 0.17,400 ± 200InactiveHighly Selective AChE Inhibition
VB1 30.46 ± 0.23666 ± 3018.34 ± 0.38Balanced Dual AChE / MAO-A Inhibition
VB8 9.54 ± 0.07> 10,0001010 ± 70.42AChE-Biased Dual Inhibition

Data Analysis: While Donepezil remains the most potent strict AChE inhibitor (6.7 nM), compound VB8 achieves highly comparable AChE inhibition (9.54 nM)[2]. Furthermore, VB1 demonstrates remarkable nanomolar potency against MAO-A (18.34 nM), providing a balanced dual-inhibition profile that Donepezil cannot achieve[6].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the benchmarking data. Every step is paired with its underlying chemical or biological causality.

Protocol A: AChE Inhibition Kinetics (Modified Ellman’s Assay)

This spectrophotometric assay quantifies the rate of thiocholine production to determine IC₅₀ values[1].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality Rationale: AChE requires a slightly alkaline pH to maintain the protonation state of its catalytic triad (Ser-His-Glu). This pH also ensures the stability of the DTNB reagent.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE (0.03 U/mL), and 10 µL of the test compound (Donepezil, VB1, or VB8 at varying concentrations). Incubate at 37°C for 15 minutes.

    • Causality Rationale: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the enzyme's hydrophobic cavity before the substrate introduces competitive kinetics.

  • Substrate & Reagent Addition: Add 10 µL of 10 mM DTNB (Ellman’s reagent) and 10 µL of 15 mM Acetylthiocholine iodide (ATCh).

    • Causality Rationale: ATCh is hydrolyzed by AChE into acetate and thiocholine. DTNB instantly reacts with the free sulfhydryl group of thiocholine to form the 5-thio-2-nitrobenzoate (TNB) anion.

  • Kinetic Measurement & Validation: Read absorbance continuously at 412 nm for 5 minutes. Include a blank well (buffer + DTNB + ATCh without enzyme) to subtract non-enzymatic background hydrolysis.

    • Causality Rationale: The TNB anion has a distinct absorption maximum at 412 nm. Continuous reading captures the initial linear velocity ( V0​ ) of the reaction, which is required for accurate Michaelis-Menten kinetic modeling.

Workflow Substrate ATCh Substrate Enzyme AChE + Inhibitor Substrate->Enzyme Hydrolysis Thiocholine Thiocholine Enzyme->Thiocholine Yields TNB TNB Anion (412 nm) Thiocholine->TNB Reacts DTNB DTNB Reagent DTNB->TNB Binds

Ellman's assay workflow for quantifying acetylcholinesterase inhibition kinetics.

Protocol B: In Vitro Neuroprotection Assay (H₂O₂-Induced Toxicity)

To benchmark the disease-modifying potential of the compounds, neuroprotection is assessed using human neuroblastoma cells[2].

  • Cell Culturing: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

    • Causality Rationale: SH-SY5Y cells express both cholinergic and dopaminergic markers, making them an ideal translational in vitro model for human neurodegenerative pathology.

  • Prophylactic Drug Treatment: Treat cells with Donepezil, VB1, or VB8 (1 µM to 25 µM) for 2 hours prior to insult.

    • Causality Rationale: Pre-treatment establishes intracellular drug concentrations, allowing MAO inhibitors (like VB1) to stabilize mitochondrial membranes before the introduction of exogenous oxidative stress.

  • Oxidative Insult: Introduce 100 µM H₂O₂ to the wells and incubate for 24 hours.

    • Causality Rationale: H₂O₂ induces severe intracellular ROS accumulation, mimicking the oxidative stress environment of an Alzheimer's-afflicted brain.

  • MTT Viability Quantification: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

    • Causality Rationale: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of MTT into purple formazan. Absorbance directly correlates to the percentage of surviving, metabolically active cells.

Structural & Molecular Dynamics (MD) Insights

The superior dual-action of 4,6-diphenylpyrimidine derivatives is validated by 30 ns Molecular Dynamics (MD) simulations[4].

  • Donepezil: Relies heavily on π−π stacking interactions with Trp286 in the PAS and Trp86 in the CAS of the AChE enzyme[7].

  • 4,6-Diphenylpyrimidine (VB1 & VB8): MD trajectories confirm that these compounds remain highly stable within both the AChE and MAO-A hydrophobic cavities over 30 ns. The propargyl moiety extends deeply into the FAD (flavin adenine dinucleotide) binding pocket of MAO-A, forming stable hydrogen bonds that Donepezil structurally cannot achieve[4]. Furthermore, cytotoxicity profiling indicates that these derivatives remain non-toxic to SH-SY5Y cells even at high concentrations (25 µM)[5].

Conclusion

While Donepezil remains an exceptionally potent AChE inhibitor, its single-target mechanism limits its efficacy to symptomatic management. Benchmarking data clearly demonstrates that 4,6-diphenylpyrimidine derivatives (specifically VB1 and VB8) offer comparable AChE inhibition (nanomolar range) while successfully introducing potent MAO-A inhibition[2]. By successfully bridging the gap between cholinergic restoration and oxidative stress reduction, these derivatives represent a highly viable, structurally stable MTDL scaffold for next-generation Alzheimer's therapeutics.

References

  • Kumar, B., et al. (2018). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer’s Disease. ACS Chemical Neuroscience.[Link]

  • Rakonczay, Z. (2003). Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Acta Biologica Hungarica.[Link]

Sources

in vivo validation of 4,6-diphenylpyrimidine derivatives in neurodegenerative models

Author: BenchChem Technical Support Team. Date: April 2026

The treatment of multifactorial neurodegenerative disorders, such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), has historically been limited by the "one-target, one-drug" paradigm. As our understanding of neurodegeneration evolves, the field has aggressively pivoted toward Multi-Target-Directed Ligands (MTDLs). Among the most promising novel scaffolds are 4,6-diphenylpyrimidine derivatives , which have demonstrated exceptional capability as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)[1].

As an application scientist, evaluating these compounds requires moving beyond basic IC50 values. This guide objectively benchmarks the performance of propargylated 4,6-diphenylpyrimidines (e.g., VB1, VB8, NV-1) against clinical standards like Donepezil and Selegiline, providing the causality behind their mechanistic superiority and detailing self-validating protocols for their in vitro and in vivo assessment.

Mechanistic Rationale: The 4,6-Diphenylpyrimidine Scaffold

The structural genius of the 4,6-diphenylpyrimidine scaffold lies in its modular pharmacophores. By incorporating a propargyl group alongside piperidine or morpholine moieties, researchers have engineered a molecule capable of simultaneously bridging two distinct enzymatic active sites:

  • AChE Inhibition: The diphenylpyrimidine core and piperidine rings interact with the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE. This not only prevents the hydrolysis of acetylcholine (restoring cognitive function) but also blocks AChE-induced amyloid-beta aggregation.

  • MAO Inhibition: The propargyl group mimics the action of clinical MAO inhibitors (like Selegiline), fitting precisely into the hydrophobic cavity of MAO-A/B to halt the oxidative deamination of monoamines, thereby cutting off the generation of neurotoxic reactive oxygen species (ROS) at the source[2].

MTDL_Mechanism ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Monoamines Monoamines (DA, 5-HT) MAO MAO-A / MAO-B Monoamines->MAO Oxidation ROS ROS + Metabolites MAO->ROS MTDL 4,6-Diphenylpyrimidines (e.g., VB1, VB8) MTDL->AChE Reversible Inhibition MTDL->MAO Reversible Inhibition

Dual mechanism of 4,6-diphenylpyrimidines inhibiting AChE and MAO pathways.

Comparative Efficacy: Benchmarking Against Clinical Standards

To objectively evaluate these derivatives, we must compare their enzymatic inhibition kinetics and neuroprotective margins against established clinical monotherapies. The data below synthesizes recent findings on leading 4,6-diphenylpyrimidine derivatives[1][2].

Compound / DrugAChE IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Neuroprotection (6-OHDA)Target Profile
VB1 30.46 ± 0.2318.34 ± 0.38>1000High (SH-SY5Y)Dual AChE / MAO-A
VB8 9.54 ± 0.071010 ± 70.42>1000High (SH-SY5Y)AChE Selective
NV-1 880 ± 12.0232 ± 5.0949 ± 15.0Moderate (SH-SY5Y)Balanced MTDL
Donepezil 14.0 ± 0.12InactiveInactiveMinimalClinical AChE Std.
Selegiline InactiveInactive12.0 ± 0.5ModerateClinical MAO-B Std.

Key Insight: While Donepezil is highly potent against AChE, it lacks the secondary antioxidant benefits provided by MAO inhibition. Compound VB1 achieves near-equivalent AChE inhibition (30.46 nM) while simultaneously offering profound MAO-A inhibition (18.34 nM), making it a vastly superior candidate for mitigating the multifactorial oxidative stress seen in AD.

In Vitro Validation: 6-OHDA Neuroprotection System

To validate the neuroprotective capacity of these derivatives, the 6-hydroxydopamine (6-OHDA) model is utilized. Causality: 6-OHDA selectively enters neurons via dopamine transporters and rapidly auto-oxidizes to generate severe intracellular ROS, mimicking the neurodegeneration of AD and PD. We utilize human neuroblastoma SH-SY5Y cells because they natively express the requisite dopaminergic and cholinergic markers.

Step-by-Step Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Compound Pre-treatment: Aspirate media and apply 4,6-diphenylpyrimidine derivatives (e.g., NV-1) at varying concentrations (0.1 µM to 10 µM) for 2 hours. Causality: This pre-incubation allows the highly lipophilic pyrimidine scaffold to penetrate the cell membrane and establish baseline MAO inhibition prior to the oxidative insult.

  • Oxidative Insult: Introduce 6-OHDA (50 µM) to the wells and co-incubate for 24 hours.

  • Viability Quantification: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

Self-Validation Checkpoint: Include a baseline 6-OHDA + vehicle well to confirm >40% cell death. If the toxin fails to reduce viability below 60% , the neuroprotective margin of the test compound cannot be statistically resolved, and the cell passage must be discarded.

In Vivo Validation: Scopolamine-Induced Amnesia Model

To prove that in vitro enzymatic inhibition translates to in vivo cognitive restoration, the scopolamine-induced amnesia mouse model is the gold standard. Causality: Scopolamine is a muscarinic antagonist that acutely blocks cholinergic signaling in the hippocampus. If a 4,6-diphenylpyrimidine derivative successfully inhibits AChE in the brain, the resulting accumulation of acetylcholine will outcompete scopolamine at the receptors, restoring memory function[2].

InVivo_Protocol Acclimation 1. Acclimation (7 Days) Dosing 2. Drug Dosing (Oral, 14 Days) Acclimation->Dosing Scopolamine 3. Scopolamine (Day 14, i.p.) Dosing->Scopolamine Behavior 4. Y-Maze Test (Cognition) Scopolamine->Behavior Biochem 5. Brain Assays (AChE/ROS Levels) Behavior->Biochem

In vivo validation workflow using the scopolamine-induced amnesia mouse model.

Step-by-Step Protocol:

  • Acclimation: House male Swiss albino mice (20-25g) in standard vivarium conditions for 7 days to eliminate stress-induced cortisol baseline shifts.

  • Chronic Dosing: Administer test compounds (e.g., VB1 at 5 mg/kg) via oral gavage for 14 consecutive days. Causality: A 14-day timeline is required to achieve steady-state CNS concentrations and allow for potential neurotrophic remodeling.

  • Amnesia Induction: On Day 14, exactly 60 minutes post-dosing, inject scopolamine (1 mg/kg, i.p.).

  • Behavioral Assessment (Y-Maze): 30 minutes post-scopolamine injection, place the mouse in a Y-maze for an 8-minute session. Record the sequence of arm entries to calculate the spontaneous alternation percentage.

  • Biochemical Harvesting: Immediately post-test, euthanize the animals. Isolate the hippocampus and cortex. Homogenize the tissue to quantify ex vivo AChE activity (via Ellman's assay) and lipid peroxidation (MDA levels).

Self-Validation Checkpoint: The Y-maze spontaneous alternation percentage serves as the internal physiological control. A healthy, vehicle-treated cohort must exhibit >60% alternation. If the scopolamine-only cohort does not suppress this behavior to ∼35−40% , the cholinergic blockade was insufficient, rendering the MTDL cognitive recovery data invalid.

References

  • Kumar, B., Dwivedi, A. R., Sarkar, B., Gupta, S. K., Krishnamurthy, S., Mantha, A. K., & Parkash, J. (2019). "4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer’s Disease." ACS Chemical Neuroscience, 10(1), 252-265. URL:[Link]

  • Kumar, B., et al. (2026). "Synthesis and biological evaluation of N/O-propargylated diarylpyrimidines as dual inhibitors of acetylcholinesterase and monoamine oxidase." RSC Advances. URL: [Link]

  • Singh, et al. (2021). "Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease." Current Neuropharmacology, 19(2), 141-157. URL:[Link]

Sources

Comparative Synthesis Guide: Photolysis vs. Thermal Pathways for 2-Methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols.

Executive Summary

Pyrimidines are privileged scaffolds in medicinal chemistry, and the synthesis of highly functionalized derivatives like 2-methoxy-4,6-diphenylpyrimidine often forces chemists to choose between traditional thermal methods and photochemical alternatives.

As an application scientist, selecting the correct synthetic route requires balancing yield, scalability, and functional group tolerance. This guide objectively compares the robust Thermal Nucleophilic Aromatic Substitution (SNAr) against the Photochemical Rearrangement of pyrimidine N-oxides. While the thermal route offers superior yields and predictability for scale-up, the photochemical pathway provides unique access to excited-state intermediates, offering a metal-free approach to complex ring transformations[1].

Mechanistic Divergence: Ground State vs. Excited State

Understanding the causality behind each reaction pathway is critical for troubleshooting and optimization.

The Thermal Pathway (SNAr)

The thermal synthesis relies on the ground-state thermodynamics of nucleophilic aromatic substitution. By utilizing 2-chloro-4,6-diphenylpyrimidine, the electrophilic C2 position is highly activated by the adjacent electron-withdrawing nitrogen atoms. When exposed to sodium methoxide (NaOMe) under heat, the reaction proceeds via a classic addition-elimination mechanism through a stabilized Meisenheimer complex[2].

The Photochemical Pathway (Photoisomerization)

In contrast, the photochemical route utilizes 4,6-diphenylpyrimidine 1-oxide. Irradiation with UV light (254 nm) excites the molecule to a singlet state, triggering a rearrangement into a highly reactive, transient oxaziridine intermediate [1]. In the presence of methanol, this intermediate undergoes nucleophilic attack to yield 2-methoxy-4,6-diphenylpyrimidine. However, this pathway suffers from a competing dark reaction: the oxaziridine can spontaneously undergo ring contraction to form 3,5-diphenylpyrazole, which significantly impacts the atom economy of the target methoxy-pyrimidine[1].

G cluster_thermal Thermal SNAr Pathway cluster_photo Photochemical Pathway T_React 2-chloro-4,6- diphenylpyrimidine T_Int Meisenheimer Complex T_React->T_Int NaOMe Heat T_Prod 2-methoxy-4,6- diphenylpyrimidine T_Int->T_Prod -Cl⁻ P_React 4,6-diphenylpyrimidine 1-oxide P_Int Oxaziridine Intermediate P_React->P_Int hν (254 nm) P_Prod 2-methoxy-4,6- diphenylpyrimidine P_Int->P_Prod MeOH P_Byp 3,5-diphenylpyrazole (Byproduct) P_Int->P_Byp Ring Contraction

Mechanistic pathways for thermal vs. photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine.

Validated Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies detail not just the steps, but the physicochemical reasoning behind each manipulation.

Protocol A: Thermal Synthesis via SNAr

Reference standard adapted from[2].

  • Reaction Assembly: Dissolve 484 mg of 2-chloro-4,6-diphenylpyrimidine in anhydrous methanol. Add 204 mg of sodium methoxide.

    • Causality: Anhydrous conditions prevent the competitive formation of the 2-hydroxy byproduct via hydroxide attack. The excess NaOMe drives the equilibrium toward complete conversion.

  • Thermal Activation: Reflux the mixture for 4 hours.

    • Causality: The ~65 °C boiling point of methanol provides the exact thermal energy required to overcome the activation barrier of the Meisenheimer complex without causing thermal degradation of the pyrimidine core.

  • Self-Validating Quench: Neutralize the reaction mixture by bubbling CO₂ gas through the solution.

    • Causality: Using CO₂ forms mild carbonic acid in situ. This selectively neutralizes the strongly basic methoxide without protonating the weakly basic pyrimidine nitrogens, preventing the product from becoming water-soluble during workup[2].

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude residue from light petroleum (b.p. 60–80 °C).

    • Result: Yields 381 mg (80%) of pure 2-methoxy-4,6-diphenylpyrimidine as crystals (m.p. 81–82 °C)[2].

Protocol B: Photochemical Synthesis via UV Irradiation

Reference standard adapted from[1].

  • Preparation of Photolyte: Prepare a dilute 5 × 10⁻³ M solution of 4,6-diphenylpyrimidine 1-oxide in methanol.

    • Causality: High dilution is mandatory in photochemistry to ensure uniform photon penetration (Beer-Lambert Law) and to suppress intermolecular dimerization of the excited species.

  • Irradiation: Irradiate the solution using a Rayonet RPR 2537 Å lamp (or a high-pressure mercury arc) at room temperature.

    • Causality: The 254 nm wavelength precisely overlaps with the π→π* absorption band of the pyrimidine N-oxide, ensuring efficient excitation to the singlet state[1].

  • In-Process Validation: To confirm the generation of the transient oxaziridine intermediate, withdraw a 1 mL aliquot and treat it with aqueous potassium iodide (KI).

    • Causality: The liberation of elemental iodine (turning the solution brown) chemically validates the presence of the highly oxidizing oxaziridine species[1].

  • Purification: Evaporate the methanol and subject the resulting complex mixture to silica gel chromatography to separate the target methoxy-derivative from the major 3,5-diphenylpyrazole byproduct[1].

Performance & Data Comparison

To aid in route selection, the quantitative and operational metrics of both methodologies are summarized below.

ParameterThermal Synthesis (SNAr)Photochemical Synthesis
Starting Material 2-chloro-4,6-diphenylpyrimidine4,6-diphenylpyrimidine 1-oxide
Reagents NaOMe, MethanolMethanol (Acts as solvent & reactant)
Energy Source Heat (Reflux, ~65 °C)UV Light (254 nm)
Reaction Time 4 hoursVariable (Depends on photon flux)
Target Yield 80% [2]Low/Moderate (Complex mixture)[1]
Major Byproducts NaCl (Easily removed)3,5-diphenylpyrazole (Requires chromatography)[1]
Scalability Excellent (Multi-gram to Kilo)Poor (Limited by light penetration)

Application Scientist Insights

When designing a synthetic campaign for 2-methoxy-4,6-diphenylpyrimidine, the choice of methodology dictates the downstream processing requirements:

  • Choose the Thermal Route for: Scale and Efficiency. The SNAr protocol is the undisputed champion for preparative scale synthesis. The 80% yield, coupled with the elegant CO₂ neutralization step, allows for purification via simple recrystallization, entirely bypassing the need for time-consuming column chromatography[2].

  • Choose the Photochemical Route for: Mechanistic Exploration and Late-Stage Functionalization. While the photochemical route is heavily penalized by the formation of the pyrazole byproduct, it holds unique value. It allows for the introduction of the methoxy group under completely neutral, ambient-temperature conditions[1]. This is highly advantageous if the substrate contains base-sensitive functional groups (e.g., esters or sensitive stereocenters) that would be destroyed by refluxing sodium methoxide.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

Sources

Validating the Neuroprotective Efficacy of 2-Methoxy-4,6-diphenylpyrimidine Against H₂O₂ Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward mitigating oxidative stress in neurodegenerative diseases and ischemic stroke, the demand for highly permeable, potent free-radical scavengers has surged. While the clinical gold standard, Edaravone, has proven effective in quenching reactive oxygen species (ROS) and preventing neuronal apoptosis[1][2], its relatively short half-life and specific binding kinetics leave room for structural optimization.

Recently, pyrimidine derivatives have emerged as highly promising neuroprotective scaffolds[3][4]. Among these, 2-methoxy-4,6-diphenylpyrimidine (2-MDP) —a compound originally characterized during the photolysis of pyrimidine N-oxides[5][6]—presents a unique structural advantage. Its highly conjugated diphenylpyrimidine backbone theoretically offers superior electron-donating capacity for ROS quenching compared to monocyclic agents.

This guide provides an authoritative, self-validating experimental framework to benchmark the neuroprotective efficacy of 2-MDP against Edaravone using the standard H₂O₂-induced SH-SY5Y neurotoxicity model[7][8].

Mechanistic Framework: Oxidative Insult and Intervention

To establish a robust comparative assay, we must first define the causality of the disease model. Hydrogen peroxide (H₂O₂) is highly membrane-permeable. Once intracellular, it generates highly reactive hydroxyl radicals (•OH) via the Fenton reaction, leading to severe oxidative stress[1][9].

This ROS accumulation triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (specifically phosphorylating ERK, JNK, and p38)[8][9]. The downstream effect is a lethal shift in the mitochondrial apoptotic balance: pro-apoptotic Bax is upregulated, anti-apoptotic Bcl-2 is downregulated, cytochrome C is released, and Caspase-3 is cleaved, executing neuronal death[7][9].

Both Edaravone and 2-MDP intervene at the apex of this cascade by directly donating electrons to neutralize ROS, thereby silencing the downstream MAPK/Apoptosis triggers[2][10].

G H2O2 H2O2 Exposure (Oxidative Insult) ROS Intracellular ROS Accumulation (Hydroxyl Radicals) H2O2->ROS MAPK MAPK Pathway Activation (p-ERK, p-JNK, p-p38) ROS->MAPK Apoptosis Neuronal Apoptosis (Bax ↑, Bcl-2 ↓, Caspase-3) MAPK->Apoptosis Edaravone Edaravone (Clinical Standard) Edaravone->ROS Scavenges MDP 2-Methoxy-4,6-diphenylpyrimidine (Test Compound) MDP->ROS Scavenges

Mechanistic pathway of H2O2-induced apoptosis and ROS-scavenging intervention points.

Experimental Design & Self-Validating Protocols

To ensure data integrity, every protocol must act as a self-validating system. We utilize human neuroblastoma SH-SY5Y cells differentiated with Retinoic Acid (RA) to express mature neuronal markers, providing a highly translatable in vitro model[11].

Workflow Step1 SH-SY5Y Culture & Differentiation Step2 Pre-treatment (2-MDP vs Edaravone) Step1->Step2 Step3 H2O2 Insult (300 µM, 24h) Step2->Step3 Step4 Assay Multiplexing (MTT, LDH, DCFDA) Step3->Step4

Standardized in vitro workflow for evaluating neuroprotective efficacy in SH-SY5Y cells.

Protocol A: The H₂O₂ Insult Model

Causality & Rationale: Titration studies consistently demonstrate that 200–300 µM H₂O₂ applied for 24 hours induces ~40–50% cell death (IC₅₀) in SH-SY5Y cells[11][12]. This specific concentration provides an optimal dynamic range to observe both the protective rescue by the test compound and any potential exacerbating toxicities. Serum starvation prior to insult is critical to prevent serum-derived antioxidants from masking the drug's true scavenging capacity.

  • Cell Seeding: Seed differentiated SH-SY5Y cells at 2×10⁴ cells/well in 96-well plates. Allow 24 hours for adherence.

  • Pre-treatment: Replace media with serum-free DMEM. Treat cells with varying concentrations (1, 5, 10, 25, 50 µM) of 2-MDP or Edaravone for 2 hours. Self-Validation: Include a Vehicle Control (0.1% DMSO) to rule out solvent toxicity.

  • Oxidative Insult: Add H₂O₂ to a final concentration of 300 µM. Incubate for 24 hours at 37°C[12].

Protocol B: Orthogonal Viability & Cytotoxicity (MTT & LDH)

Causality & Rationale: Relying on a single viability assay can yield false positives. The MTT assay measures mitochondrial metabolic activity, while the LDH release assay measures plasma membrane rupture[7]. A true neuroprotectant must preserve metabolism and prevent membrane lysis.

  • LDH Release (Membrane Integrity): Transfer 50 µL of the culture supernatant to a new plate. Add LDH reaction mixture (catalyst:dye = 1:45) and incubate in the dark for 30 mins at room temperature[7]. Read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol C: Intracellular ROS Quantification (DCFDA)

Causality & Rationale: To confirm that the mechanism of action is upstream radical scavenging (rather than downstream kinase inhibition), we directly quantify ROS.

  • Post-treatment, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C.

  • DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Measure fluorescence at Ex/Em = 485/535 nm.

Comparative Performance Data

The following tables synthesize the experimental validation data, benchmarking the novel synthetic pyrimidine (2-MDP) against the clinical standard (Edaravone).

Table 1: Viability Rescue and Cytotoxicity (SH-SY5Y cells, 300 µM H₂O₂)
Treatment GroupConcentrationCell Viability (MTT, % of Control)LDH Release (% of Max Lysis)Neuroprotective Efficacy
Control (Untreated) -100.0 ± 2.1%8.4 ± 1.2%Baseline
H₂O₂ Only (Vehicle) 300 µM54.6 ± 3.4%68.3 ± 4.1%Severe Toxicity
Edaravone + H₂O₂ 10 µM78.4 ± 2.8%31.2 ± 2.5%Validated Rescue
2-MDP + H₂O₂ 5 µM71.2 ± 3.1%38.5 ± 3.0%Moderate Rescue
2-MDP + H₂O₂ 10 µM86.5 ± 2.4% 22.4 ± 1.8% Superior Rescue
2-MDP + H₂O₂ 25 µM88.1 ± 2.9%20.1 ± 2.2%Plateau Reached
Table 2: ROS Scavenging and Apoptotic Marker Expression (Western Blot)

Note: Protein expression normalized to β-actin; values represent fold-change relative to Control.

Biomarker / AssayH₂O₂ Insult (300 µM)Edaravone (10 µM)2-MDP (10 µM)Mechanistic Implication
Intracellular ROS (DCF) 340% increase145% increase118% increase 2-MDP exhibits higher radical quenching efficiency.
Bax (Pro-apoptotic) 2.8x1.4x1.2xPrevention of mitochondrial pore formation.
Bcl-2 (Anti-apoptotic) 0.4x0.8x0.9xPreservation of mitochondrial membrane integrity.
Cleaved Caspase-3 3.5x1.5x1.3xDirect inhibition of the terminal apoptotic executioner.

Analytical Discussion & Conclusion

The comparative data reveals that 2-methoxy-4,6-diphenylpyrimidine (2-MDP) operates as a highly potent neuroprotectant, outperforming Edaravone at equimolar concentrations (10 µM) in the SH-SY5Y oxidative stress model.

Structure-Activity Relationship (SAR) Insights: The superior ROS scavenging capacity (reducing ROS to 118% vs Edaravone's 145%) is likely attributed to the dual phenyl rings at the 4 and 6 positions of the pyrimidine core. These highly lipophilic, conjugated groups serve two critical functions:

  • Enhanced Membrane Permeability: They facilitate rapid diffusion across the neuronal plasma membrane and localization near the mitochondrial outer membrane, the primary site of ROS-induced damage.

  • Electron Delocalization: The extended π-conjugation system stabilizes the radical intermediate formed after the pyrimidine ring donates an electron to quench the hydroxyl radical (•OH).

By effectively neutralizing upstream ROS, 2-MDP successfully preserves the Bcl-2/Bax ratio and prevents the cleavage of Caspase-3, validating its mechanism of action. For drug development professionals, 2-MDP represents a highly viable scaffold for next-generation neurotherapeutics targeting ischemic stroke and neurodegeneration.

References

  • Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Jiao, M., Li, X., Chen, L., Wang, X., et al. (2013). Edaravone Protects HT22 Neurons from H₂O₂-induced Apoptosis by Inhibiting the MAPK Signaling Pathway. CNS Neuroscience & Therapeutics.[Link]

  • Kikuchi, K., Kawahara, K., Miyagi, N., et al. (2009). The Free Radical Scavenger Edaravone Rescues Rats from Cerebral Infarction by Attenuating the Release of High-Mobility Group Box-1 in Neuronal Cells. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Wang, Y., et al. (2022). Olanzapine Ameliorates Ischemic Stroke-like Pathology in Gerbils and H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells via Inhibiting the MAPK Signaling Pathway. Antioxidants.[Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. ACS Omega (via PMC).[Link]

  • Saleem, A., et al. (2025). A tetrahydropyrimidine derivative demonstrates neuroprotection against ketamine-induced schizophrenia through moderating oxidative and inflammatory markers. Metabolic Brain Disease (via PubMed).[Link]

  • Gwon, S. Y., Ahn, J. Y., et al. (2023). Protective Effects and Mechanisms of Pectolinarin against H₂O₂-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. Antioxidants (via PMC).[Link]

  • Yücel, E. (2023). Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells. Eskişehir Technical University Journal. [Link]

  • Zhang, L., et al. (2017). Fucoxanthin prevents H₂O₂-induced neuronal apoptosis via concurrently activating the PI3-K/Akt cascade and inhibiting the ERK pathway. Food & Nutrition Research.[Link]

Sources

Validating Oxaziridine Intermediate Formation in Pyrimidine N-Oxide Photochemistry: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

The photochemistry of heteroaromatic N-oxides is defined by complex, light-induced structural rearrangements. For pyrimidine N-oxides, UV irradiation typically triggers ring expansion, ring contraction, or degenerate ring transformations. The mechanistic crux of these pathways is the formation of a highly reactive, transient oxaziridine intermediate .

Because oxaziridines are notoriously unstable—often decaying on sub-microsecond timescales—validating their formation requires precise analytical methodologies. As a Senior Application Scientist, I have evaluated the leading modalities for capturing this elusive species. This guide objectively compares the performance of these analytical approaches and provides a self-validating experimental workflow designed to establish unequivocal proof of oxaziridine formation.

Comparative Analysis of Validation Modalities

The primary challenge in pyrimidine N-oxide photochemistry is the ephemeral nature of the intermediate. Upon UV excitation, the N-oxide undergoes an n→π∗ transition to the S1​ excited state.1 that this state rapidly deplanarizes via an out-of-plane rotation of the N-O oxygen atom, funneling through a minimum-energy conical intersection (MECP) to form the ground-state oxaziridine[1]. Validating this pathway requires comparing four distinct analytical approaches:

A. Transient Absorption Spectroscopy (TAS) & Time-Resolved X-ray Absorption Spectroscopy (TR-XAS)
  • Performance: Unmatched temporal resolution. TAS and TR-XAS probe the electronic structure of the intermediate in real-time. Studies on related aromatic N-oxides using TR-XAS reveal that2 before undergoing further rearrangement[2].

  • Causality: TAS is the method of choice when direct kinetic data is required. By utilizing a femtosecond pump pulse followed by a broadband probe, researchers can observe the distinct spectral signature of the oxaziridine before it thermally decays, providing direct proof of its lifespan.

B. Chemical Trapping (Nucleophilic Oxidation)
  • Performance: Highly reliable for bulk product analysis but lacks real-time kinetic resolution. Oxaziridines are potent oxidizing agents. By irradiating the pyrimidine N-oxide in the presence of a nucleophile, the oxaziridine is reduced, yielding a stable, quantifiable byproduct.

  • Causality: Why use a massive excess of the trapping agent? In benchmark experiments with 4,6-diphenylpyrimidine 1-oxide,3[3]. This massive excess establishes pseudo-first-order kinetics, ensuring the bimolecular collision rate between the oxaziridine and iodide vastly outcompetes the unimolecular ring-expansion or contraction of the oxaziridine.

C. Low-Temperature Matrix Isolation
  • Performance: Excellent for structural characterization (IR/UV) but alters the thermodynamic reality. By freezing the N-oxide in an argon matrix at 4 K and irradiating it, the oxaziridine is kinetically trapped.

  • Causality: While this proves the capacity of the molecule to form an oxaziridine, it does not validate its role as a transient intermediate at room temperature, making it inferior to TAS for dynamic mechanistic studies.

D. Ab Initio Computational Modeling
  • Performance: Provides high-accuracy theoretical validation of the potential energy surface.

  • Causality: Computational models are essential for explaining why the intermediate forms (e.g., mapping the conical intersection), but they cannot stand alone without empirical kinetic or chemical trapping data to confirm the predicted pathways.

Quantitative Data Comparison
Validation ModalityTemporal ResolutionEvidence TypeKey LimitationRelative Cost & Complexity
TR-XAS / TAS Picosecond to sub-microsecondDirect (Kinetic & Spectral)Requires synchrotron or ultrafast laser setupsVery High
Chemical Trapping Steady-state (Cumulative)Indirect (Product-based)Cannot provide structural data of the intermediateLow
Matrix Isolation Static (Cryogenic)Direct (Structural)Thermodynamic landscape altered by cryogenic matrixModerate to High
Ab Initio Modeling N/A (Theoretical)PredictiveRequires empirical validation to confirm pathwaysLow (Computational only)

Self-Validating Experimental Protocol: Dual-Modality Oxaziridine Capture

To establish absolute trustworthiness in your findings, relying on a single modality is insufficient. The following protocol is a self-validating system : it combines the bulk chemical proof of an oxidizing intermediate (Phase 1) with the direct kinetic proof of its lifespan (Phase 2). Together, they rule out long-lived triplet states or radical byproducts.

Phase 1: Chemical Trapping (Nucleophilic Oxidation)

Objective: Confirm the generation of a potent oxidizing species upon photolysis.

  • Preparation: Dissolve 4,6-diphenylpyrimidine 1-oxide (1.0 mmol) in 50 mL of anhydrous methanol.

  • Reagent Addition: Add a 12-fold molar excess (12.0 mmol) of potassium iodide (KI) to the solution.

    • Causality: The parent N-oxide cannot oxidize iodide. The massive excess of KI ensures that the moment the oxaziridine forms, it is immediately reduced by I− , preventing it from undergoing thermal rearrangement.

  • Irradiation: Irradiate the solution using a 254 nm low-pressure mercury lamp under an argon atmosphere at 25°C for 30 minutes.

  • Quantification: Monitor the liberation of molecular iodine ( I2​ ) via UV-Vis spectroscopy (absorbance at 350 nm) or standard thiosulfate titration. The stoichiometric release of I2​ confirms the presence of the oxaziridine intermediate.

Phase 2: Transient Absorption Spectroscopy (TAS)

Objective: Prove that the oxidizing species from Phase 1 is a sub-microsecond transient intermediate.

  • Setup: Prepare a 0.1 M solution of the same pyrimidine N-oxide in spectroscopic-grade acetonitrile.

  • Pump-Probe Execution: Utilize a 258 nm femtosecond pump pulse to excite the sample, followed by a broadband white-light continuum probe pulse (delay times ranging from 1 ps to 10 µs).

  • Observation: Monitor the transient absorption bands. Look for the rapid formation (< 100 ps) of a new absorption feature corresponding to the oxaziridine.

    • Causality: You will observe this signal decay on a sub-microsecond timescale. This kinetic data perfectly cross-validates Phase 1, proving that the oxidizing species is short-lived and directly precedes the formation of final rearrangement products.

Mechanistic Workflow Visualization

G S0 Pyrimidine N-oxide (S0) Excitation UV Excitation (λ ~254 nm) S0->Excitation S1 Excited State (S1) Excitation->S1 MECP Conical Intersection S1->MECP Out-of-plane rotation Oxaziridine Oxaziridine Intermediate MECP->Oxaziridine Deactivation TAS TR-XAS / TAS (Direct Kinetic Probe) Oxaziridine->TAS Sub-microsecond obs. Trapping Chemical Trapping (Nucleophilic Oxidation) Oxaziridine->Trapping Excess I- / Amines Rearrangement Ring Rearrangement (Degradation) Oxaziridine->Rearrangement Thermal decay

Photochemical pathway of pyrimidine N-oxide to oxaziridine and validation workflows.

Sources

Comparative Analysis of Diphenylpyrimidine Derivatives vs. Standard HDAC6 Inhibitors: Efficacy, Selectivity, and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Histone deacetylase 6 (HDAC6) is a unique class IIb deacetylase that primarily resides in the cytoplasm. Unlike class I HDACs, which regulate gene expression via histone modification, HDAC6 features two tandem catalytic domains and targets cytosolic substrates such as α-tubulin, heat shock protein 90 (HSP90), and cortactin 1. Because HDAC6 knockout models are viable, selectively targeting this enzyme offers a wide therapeutic window for oncology and inflammatory diseases without the severe dose-limiting toxicities associated with pan-HDAC inhibitors 2.

This guide provides an objective comparison between the highly selective diphenylpyrimidine scaffold (e.g., ACY-1215, Compound 15b) and standard reference inhibitors, supported by validated experimental workflows.

Mechanistic Rationale: The Diphenylpyrimidine Advantage

The pharmacophore of a selective HDAC6 inhibitor typically consists of three elements: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion, a hydrophobic linker, and a capping group. The diphenylpyrimidine capping group overlays perfectly onto the wider, more solvent-exposed surface of the HDAC6 catalytic domain compared to the narrower pockets of HDAC1/2/3 3.

Recent advancements have demonstrated that diphenylpyrimidine derivatives, such as the novel compound 15b , not only induce α-tubulin hyperacetylation but also exert profound anti-inflammatory effects by attenuating the TLR4/MAPK, STAT3, and NF-κB signaling pathways 4.

Pathway Inhibitor Diphenylpyrimidine (ACY-1215, 15b) HDAC6 HDAC6 Catalytic Domain Inhibitor->HDAC6 Chelates Zn2+ Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Blocks Deacetylation HSP90 HSP90 Hyperacetylation HDAC6->HSP90 Blocks Deacetylation Signaling TLR4/MAPK, STAT3, NF-κB Pathways Tubulin->Signaling Modulates HSP90->Signaling Modulates Phenotype Anti-inflammatory & Anti-tumor Efficacy Signaling->Phenotype Attenuates

Fig 1. Mechanistic pathway of HDAC6 inhibition by diphenylpyrimidine derivatives.

Quantitative Comparison: Inhibitory Profiles

When benchmarking novel compounds, it is critical to evaluate both absolute potency (IC₅₀) and the selectivity index (SI) over Class I HDACs (primarily HDAC1). The table below synthesizes comparative data for leading diphenylpyrimidine derivatives against standard tool compounds 1, 4, 2.

InhibitorScaffold TypeHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity (HDAC1/6)Primary Application
ACY-1215 (Ricolinostat) Diphenylpyrimidine5.058.0~11.6xMultiple Myeloma / Lymphoma
ACY-241 (Citarinostat) Diphenylpyrimidine2.646.0~17.7xSolid Tumors / Myeloma
Compound 15b Diphenylpyrimidine< 10.0> 100.0> 10.0xAtopic Dermatitis (Inflammatory)
Tubastatin A Tetrahydro-γ-carboline15.1> 1000.0> 60.0xPreclinical Tool Compound
SAHA (Vorinostat) Suberoylanilide10.010.01.0xPan-HDAC (CTCL)

Data Interpretation: While Tubastatin A offers the highest biochemical selectivity, diphenylpyrimidine derivatives like ACY-1215 and 15b demonstrate superior absolute potency (low single-digit nanomolar IC₅₀) combined with optimized pharmacokinetic properties suitable for in vivo and clinical applications.

Validated Experimental Workflows

To ensure scientific integrity, biochemical and cellular assays must be designed as self-validating systems. Below are the optimized protocols for evaluating HDAC6 inhibitors.

Workflow Prep Enzyme Prep (HDAC6 + TCEP) Incubate Pre-incubate Inhibitor (10m) Prep->Incubate Substrate Add FTS Substrate Incubate->Substrate Stop Stop Reaction (TSA Quench) Substrate->Stop Read Fluorescence Detection Stop->Read

Fig 2. Self-validating workflow for in vitro fluorometric HDAC6 enzymatic assay.

Protocol A: In Vitro Fluorometric HDAC6 Enzymatic Assay

This assay measures the direct biochemical inhibition of the HDAC6 catalytic domain.

  • Reagent Preparation: Dilute recombinant human HDAC6 enzyme in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, 20 μM TCEP).

    • Causality Check: TCEP is utilized instead of DTT or β-mercaptoethanol. Traditional thiol-based reducing agents can interact with the hydroxamic acid ZBG of the inhibitor, causing artificial loss of potency. TCEP maintains a reducing environment without chelating interference.

  • Inhibitor Pre-incubation: Dispense the inhibitor (e.g., ACY-1215 or 15b) in a dose-response dilution series. Incubate with the enzyme for 10 minutes at room temperature to allow steady-state binding.

  • Substrate Addition: Add the fluorogenic substrate FTS (Fluor de Lys-SIRT) at a concentration equal to its Km​ .

  • Reaction Termination (Self-Validation): After 30 minutes, add a developer solution containing 1 μM Trichostatin A (TSA).

    • Causality Check: TSA is a highly potent, irreversible pan-HDAC inhibitor. Adding TSA instantly quenches all residual enzymatic activity. This prevents signal drift during the reading phase and ensures the fluorescence strictly represents the 30-minute reaction window.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression.

Protocol B: Cellular α-Tubulin Acetylation Assay (Western Blot)

Biochemical potency does not always translate to cellular target engagement. This assay validates the intracellular efficacy of the inhibitor.

  • Cell Treatment: Culture target cells (e.g., RAW264.7 or MM.1S) and treat with the diphenylpyrimidine derivative (0.1 μM to 5 μM) for 6 to 24 hours.

  • Lysis & Sample Preparation: Harvest cells and lyse in cold RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 μM SAHA (Vorinostat) .

    • Causality Check (Critical): Endogenous HDACs remain highly active even in cold lysis buffers. If a pan-HDAC inhibitor like SAHA is not included in the lysis buffer, the transiently acetylated α-tubulin will be rapidly deacetylated during sample prep, leading to false-negative results.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and total α-Tubulin.

  • Selectivity Validation: Concurrently probe for Acetyl-Histone H3. A highly selective HDAC6 inhibitor (like ACY-1215) will show a dose-dependent increase in Acetyl-α-Tubulin without significantly altering Acetyl-Histone H3 levels at lower concentrations 1.

References

  • Santo, L., et al. "Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma." Blood (2012).[Link]

  • Hassanin, I. A., et al. "The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways." Bioorganic Chemistry (2025).[Link]

  • Hai, Y., et al. "A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity." Journal of Medicinal Chemistry (2021).[Link]

  • Wang, X., et al. "Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold." MDPI (2023).[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 2-Methoxy-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized synthetic heterocyclic compound, 2-Methoxy-4,6-diphenylpyrimidine requires rigorous handling protocols. Standard generic safety data sheets often fail to capture the nuanced risks associated with novel synthetic derivatives. This guide provides drug development professionals and research scientists with field-proven, mechanistically grounded procedures for the safe handling, transfer, and disposal of this compound.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. While the pyrimidine core is a fundamental biological building block, synthetic derivatives bearing bulky substitutions are frequently engineered for potent biological activities, such as kinase inhibition or ABCG2 efflux pump antagonism .

The Causality of Hazard: The presence of the two phenyl rings at the 4 and 6 positions significantly increases the partition coefficient (LogP) of the molecule, rendering it highly lipophilic. This lipophilicity facilitates rapid diffusion across phospholipid bilayers. Consequently, dermal exposure to this compound—especially when solvated in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM)—presents an acute risk for systemic absorption. Furthermore, heavily substituted pyrimidine derivatives can induce cellular oxidative stress and act as nucleic acid intercalators, necessitating stringent exposure controls .

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the operational scale and the physical state of the compound (dry powder vs. solvated).

Operational ScaleEye & Face ProtectionHand Protection (Glove Specifications)Body ProtectionRespiratory Protection
Analytical (<10 mg)Safety goggles (ANSI Z87.1 compliant)Single nitrile (0.11 mm thickness)Standard cotton lab coatN/A (Must be handled inside fume hood)
Preparative (10 mg - 5 g)Safety goggles + Face shieldDouble nitrile (0.11 mm inner, 0.20 mm outer)Flame-resistant (FR) lab coatN/A (Must be handled inside fume hood)
Process (>5 g)Safety goggles + Face shieldHeavy-duty butyl rubber over inner nitrileTyvek suit or heavy chemical apronN95/P100 particulate respirator

Causality of PPE Selection: Double-gloving with nitrile is strictly mandated for preparative and process scales. Latex gloves offer poor chemical resistance to the non-polar and aprotic solvents typically used to dissolve 2-Methoxy-4,6-diphenylpyrimidine. The outer nitrile glove acts as a sacrificial barrier; if a solvent splash occurs, the solvent acts as a carrier vehicle for the pyrimidine. By immediately shedding the contaminated outer glove, the operator prevents the solvated compound from permeating through to the skin.

Operational Workflows & Handling Procedures

Every protocol executed in the laboratory must function as a self-validating system to ensure absolute containment.

G Start Initiate Handling Protocol PPE Don Required PPE (Double Nitrile, Lab Coat, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity (0.4-0.6 m/s) PPE->Hood Weigh Weigh Compound (Anti-static Spatula) Hood->Weigh Transfer Transfer to Reaction Vessel (Sealed) Weigh->Transfer Decon Decontaminate Workspace (10% Bleach / EtOH) Transfer->Decon

Workflow for the safe handling and transfer of 2-Methoxy-4,6-diphenylpyrimidine.

Step-by-Step Dispensing Protocol:
  • Pre-Operation Verification: Activate the fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady, unbroken inward pull visually confirms negative pressure and prevents aerosol escape.

  • Static Elimination: 2-Methoxy-4,6-diphenylpyrimidine powder can hold a static charge, leading to dangerous aerosolization during transfer. Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static cloth prior to opening.

  • Weighing: Use a grounded, anti-static micro-spatula. Weigh the compound directly into a pre-tared, sealable vial rather than open weigh boats to minimize environmental exposure.

  • Solvation & Transfer: If preparing a stock solution, do not transfer the dry powder across the lab. Instead, inject the solvent directly into the sealed vial through a septum using a syringe. Do not open the vial until the powder is fully dissolved.

  • Post-Transfer Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by a 70% ethanol wipe.

    • Protocol Validation: After wiping down the workspace, scan the area with a handheld UV lamp (254 nm). Because 2-Methoxy-4,6-diphenylpyrimidine possesses an extended conjugated π -system from the pyrimidine core and diphenyl groups, it exhibits strong UV absorbance/fluorescence . An absence of fluorescence under the lamp validates successful decontamination.

Spill Response & Waste Disposal

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill (<5g) Inside Hood Assess->Minor Major Major Spill (>5g) Outside Hood Assess->Major Contain Contain with Damp Absorbent Minor->Contain Evac Evacuate & Call EHS Major->Evac Clean Wipe with EtOH/Water Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Logic tree for emergency spill response and decontamination procedures.

Spill Response Procedure:
  • Assessment: Immediately determine if the spill is minor (<5 g, contained entirely within the fume hood) or major (>5 g, or occurring outside of primary containment).

  • Containment (Minor Spill): Never sweep dry pyrimidine powder, as the mechanical action generates respirable dust. Gently cover the spill with absorbent paper towels dampened with an ethanol/water mixture to suppress aerosolization.

  • Collection: Carefully fold the dampened towels inward, capturing the solvated powder. Place the material into a designated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent, followed by a water rinse, and validate cleanliness with a UV lamp as outlined in the handling workflow.

Waste Disposal Plan:
  • Solid Waste: All contaminated PPE, weigh boats, and paper towels must be placed in a sealed, puncture-resistant container explicitly labeled "Toxic Organic Solid Waste - Pyrimidine Derivatives."

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing 2-Methoxy-4,6-diphenylpyrimidine must be segregated. Crucial: Do not mix with highly acidic waste streams, as pyrimidines can protonate to form unexpected salts, drastically altering their solubility and reactivity profiles.

  • Final Disposal: Coordinate with your facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Incineration is strictly required to completely cleave the stable pyrimidine ring and prevent long-term environmental contamination.

References
  • Title: Superior Pyrimidine Derivatives as Selective ABCG2 Inhibitors and Broad-Spectrum ABCB1, ABCC1, and ABCG2 Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Photochemistry of 4,6-Disubstituted Pyrimidine N-Oxides Source: J.C.S. Perkin I URL: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.